molecular formula C16H21FN2O4 B2793789 Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate CAS No. 893762-43-1

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Numéro de catalogue: B2793789
Numéro CAS: 893762-43-1
Poids moléculaire: 324.352
Clé InChI: IPLDTCDLPTULJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a chemical compound of interest in life science research, particularly in the field of medicinal chemistry. The structure of this molecule incorporates a piperazine ring—a common feature in many biologically active compounds and approved pharmaceuticals . Piperazine derivatives are frequently investigated for their potential interactions with the central nervous system; for instance, some are known to act as antipsychotic agents , while others have been explored as inverse agonists for cannabinoid receptors . The presence of the 4-fluorophenyl group on the piperazine ring is a classic structural motif used to modulate a compound's affinity and selectivity for various biological targets. The succinate ester moiety may influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug discovery and development. This compound is provided exclusively for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a standard in analytical chemistry. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the most current studies and handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDTCDLPTULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive overview of the synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a valuable piperazine derivative with applications in medicinal chemistry and drug development.[1] The primary synthetic strategy detailed herein is the aza-Michael addition, a reliable and efficient method for forming carbon-nitrogen bonds. This document outlines the retrosynthetic analysis, a detailed experimental protocol, mechanistic insights, and characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[1] The specific target of this guide, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, is a functionalized piperazine with potential as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] The reliable and scalable synthesis of such intermediates is crucial for advancing drug discovery programs.

The most direct and widely adopted method for the synthesis of this and similar compounds is the aza-Michael addition reaction.[4][5] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, 1-(4-fluorophenyl)piperazine, to an electron-deficient alkene, such as dimethyl maleate or dimethyl fumarate. This approach is favored for its operational simplicity, high atom economy, and typically high yields.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals the key carbon-nitrogen bond formed between the piperazine ring and the succinate backbone. This disconnection points directly to the starting materials: 1-(4-fluorophenyl)piperazine and a suitable four-carbon diester synthon.

G TM Target Molecule: Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Disconnect C-N Bond Disconnection (Aza-Michael Addition) TM->Disconnect SM1 Starting Material 1: 1-(4-Fluorophenyl)piperazine Disconnect->SM1 SM2 Starting Material 2: Dimethyl Maleate or Fumarate Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the reaction of these two commercially available starting materials. 1-(4-fluorophenyl)piperazine serves as the nucleophile, and dimethyl maleate acts as the Michael acceptor.

Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate via an aza-Michael addition reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
1-(4-Fluorophenyl)piperazineC₁₀H₁₃FN₂180.22MilliporeSigma98%[6]
Dimethyl maleateC₆H₈O₄144.12Sigma-Aldrich≥96%
Methanol (Anhydrous)CH₃OH32.04Fisher Scientific≥99.8%
Ethyl acetateC₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥97%
Step-by-Step Experimental Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)piperazine (5.00 g, 27.7 mmol).

    • Dissolve the piperazine derivative in anhydrous methanol (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • To the stirred solution, add dimethyl maleate (4.00 g, 27.7 mmol) dropwise over 10 minutes.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[7]

    • Dissolve the resulting crude oil in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine) (3 x 50 mL) to remove any remaining methanol and other water-soluble impurities.[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate as a pale yellow oil.

Mechanistic Insights

The synthesis proceeds via a classic aza-Michael addition mechanism. This reaction is a conjugate addition of a nucleophile (the secondary amine of the piperazine) to an α,β-unsaturated carbonyl compound (dimethyl maleate).

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-(4-fluorophenyl)piperazine attacks the β-carbon of the dimethyl maleate double bond. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group.

  • Enolate Formation: This attack breaks the π-bond of the alkene, pushing the electrons to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated by the solvent (methanol) or trace amounts of water to yield the final, neutral product.

The reaction is generally regioselective, with the nucleophile adding to the β-position relative to the carbonyl groups. If dimethyl maleate (the Z-isomer) is used, the initial product will have a specific stereochemistry. However, under the reaction conditions, epimerization at the α-carbon can occur, leading to a racemic mixture. Using dimethyl fumarate (the E-isomer) would also lead to the same product.

Characterization of the Final Product

The structure and purity of the synthesized Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic protons (approx. 6.8-7.0 ppm), piperazine ring protons (approx. 2.6-3.2 ppm), succinate backbone protons (approx. 2.7-3.8 ppm), and methyl ester protons (approx. 3.6 and 3.7 ppm).
¹³C NMR (100 MHz, CDCl₃)Resonances for ester carbonyl carbons (approx. 172-174 ppm), aromatic carbons (approx. 115-158 ppm), piperazine carbons (approx. 49-53 ppm), succinate carbons (approx. 34-58 ppm), and methyl ester carbons (approx. 51-52 ppm).
Mass Spectrometry (ESI+) Calculated for C₁₆H₂₁FN₂O₄ [M+H]⁺: 325.15. Found: 325.16.
FT-IR (Thin Film, cm⁻¹)Characteristic absorptions for C=O stretching of the esters (approx. 1735 cm⁻¹), C-F stretching (approx. 1220 cm⁻¹), and C-N stretching (approx. 1150 cm⁻¹).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and the methanol is anhydrous. The reaction time can also be extended, or gentle heating (40-50 °C) can be applied to drive the reaction to completion.

  • Incomplete Reaction: If starting material remains after 24 hours, a slight excess (1.1 equivalents) of dimethyl maleate can be used.

  • Purification Difficulties: If the product is difficult to separate from starting material by chromatography, ensure a proper solvent system is chosen by careful TLC analysis. A shallower gradient during elution may be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(4-Fluorophenyl)piperazine and dimethyl maleate are irritants. Avoid inhalation, ingestion, and skin contact.

  • Handle all organic solvents with care, as they are flammable.

Conclusion

The aza-Michael addition of 1-(4-fluorophenyl)piperazine to dimethyl maleate provides a straightforward, efficient, and reliable method for the synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. The protocol described is robust and can be adapted for various scales. The resulting product is a versatile intermediate for further chemical transformations in the development of novel pharmaceutical agents.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. (n.d.).
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  • Pan, B., et al. (n.d.). Synthesis of fused piperazines via aza‐Michael addition of aziridines and p‐quinamines. ResearchGate. [Link]

  • Google Patents. (n.d.).
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  • Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

  • NIH. (2017, October 19). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. PMC. [Link]

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"Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate: Synthesis, Properties, and Characterization

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a piperazine derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to detail its probable synthesis, physicochemical properties, spectroscopic signature, and potential biological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Compound Overview

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate belongs to the broad class of piperazine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] The structure incorporates a 1-(4-fluorophenyl)piperazine moiety, a common pharmacophore found in various centrally active agents, linked to a dimethyl succinate backbone. The presence of the fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the succinate portion offers sites for further chemical modification.

Chemical Structure:

Caption: Chemical structure of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Table 1: Compound Identifiers (Predicted)

IdentifierValue
IUPAC Name Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)butanedioate
Molecular Formula C₁₆H₂₁FN₂O₄
Molecular Weight 330.35 g/mol
CAS Number Not available

Synthesis and Mechanistic Considerations

The synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be logically approached through a nucleophilic addition or substitution reaction. The most plausible and efficient method is the Michael addition of 1-(4-fluorophenyl)piperazine to an electrophilic succinate derivative, such as dimethyl acetylenedicarboxylate (DMAD).[3]

Proposed Synthetic Workflow:

G Reactant1 1-(4-fluorophenyl)piperazine Conditions Solvent (e.g., Methanol, DMF) Room Temperature Reactant1->Conditions Reactant2 Dimethyl acetylenedicarboxylate (DMAD) Reactant2->Conditions Product Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Conditions->Product

Caption: Proposed synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as methanol or dimethylformamide (DMF).

  • Addition: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature. The causality for the dropwise addition is to control the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired product.

Mechanistic Insight: The reaction proceeds via a conjugate addition mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking one of the electrophilic sp-hybridized carbons of DMAD. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (e.g., trace water or the solvent) to give the final succinate product.

Physicochemical Properties (Predicted)

The physicochemical properties of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be inferred from its constituent parts.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to pale yellow oil or low-melting solidBased on similar piperazine and succinate derivatives.[4]
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, methanol). Sparingly soluble in water.The molecule has both polar (esters, amines) and nonpolar (aromatic ring, alkyl chains) regions.
Boiling Point > 200 °C at atmospheric pressureHigh molecular weight and presence of polar functional groups would lead to a high boiling point.
Melting Point Likely below 100 °C if solidMany disubstituted piperazines are oils or low-melting solids.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

  • Aromatic Protons: Two sets of doublets or a multiplet in the region of δ 6.9-7.2 ppm corresponding to the protons on the fluorophenyl ring.

  • Piperazine Protons: A complex set of multiplets in the region of δ 2.5-3.5 ppm for the eight protons of the piperazine ring.

  • Succinate Protons: A multiplet for the CH proton and a multiplet for the CH₂ protons of the succinate backbone, likely in the range of δ 2.5-4.0 ppm.

  • Methyl Protons: Two singlets for the two methoxy groups of the esters, expected around δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant.

  • Piperazine Carbons: Signals for the piperazine ring carbons typically appear in the range of δ 45-55 ppm.

  • Succinate Carbons: Signals for the CH and CH₂ carbons of the succinate backbone.

  • Ester Carbonyls: Two signals in the downfield region (δ 170-175 ppm) for the two ester carbonyl carbons.

  • Methyl Carbons: Two signals around δ 50-55 ppm for the methoxy carbons.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-N Stretch (Amine): A medium absorption band in the region of 1100-1300 cm⁻¹.

  • C-F Stretch: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong bands in the region of 2800-3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 330.15).

  • Fragmentation Pattern: Characteristic fragmentation would involve the loss of methoxy groups, cleavage of the succinate chain, and fragmentation of the piperazine ring.

Potential Biological Activity and Applications

Piperazine derivatives are known to exhibit a wide array of biological activities.[1][5][6] The 1-(4-fluorophenyl)piperazine moiety is a key component of several approved drugs with activity at serotonin and dopamine receptors.[7] Therefore, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate could be a candidate for screening in the following areas:

  • Central Nervous System (CNS) Disorders: Due to the presence of the 1-(4-fluorophenyl)piperazine scaffold, the compound could potentially interact with neurotransmitter receptors and transporters.[7]

  • Antimicrobial and Antifungal Activity: Many piperazine derivatives have shown promising activity against various microbial and fungal strains.[5]

  • Anticancer Activity: The piperazine nucleus is found in numerous anticancer agents, and this compound could be evaluated for its cytotoxic effects on cancer cell lines.[8]

The diester functionality of the succinate moiety also provides a handle for further chemical derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is not a widely characterized compound, its synthesis is feasible through established synthetic routes. Based on the analysis of its structural components and data from related molecules, its physicochemical and spectroscopic properties can be reasonably predicted. The presence of the 1-(4-fluorophenyl)piperazine pharmacophore suggests that this compound may possess interesting biological activities, warranting its synthesis and further investigation in the context of drug discovery and development.

References

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • ResearchGate. (n.d.). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. (n.d.).
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  • NextSDS. (n.d.). dimethyl 2-(4-methyl-1-piperazinyl)succinate — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Inxight Drugs. (n.d.). DIMETHYL SUCCINATE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. [Link]

  • JOCPR. (n.d.). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • NIH. (n.d.). Dimethylphenylpiperazinium | C12H19N2+ | CID 1316 - PubChem. [Link]

  • NIH. (n.d.). 4-{4-[2-dimethylamino-1-(4-fluoro-phenyl)-ethyl]-piperazin-1-yl}-7,8-dihydro-5H-pteridin-6-one | C20H26FN7O | CID 74767717 - PubChem. [Link]

  • PMC. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • PubMed. (2011, September 15). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. [Link]

  • SpectraBase. (n.d.). Piperazine, 1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-fluorophenyl)- - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. [Link]

  • Chemsrc. (2026, March 4). 1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • PMC. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. [Link]

  • ResearchGate. (2025, November 11). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2023, May 29). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. [Link]

  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]

  • Molbase. (n.d.). 2-[4-(4-acetyl-2-fluorophenyl)-1-piperazinyl]-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone. [Link]

  • Patsnap. (n.d.).
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  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]

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An In-depth Technical Guide to Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a molecule of significant interest in medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, indicating its status as a potentially novel entity, its synthesis is readily achievable through established synthetic organic chemistry principles. This document outlines two robust, proposed synthetic pathways, details methods for its purification and characterization, and explores its potential pharmacological applications, particularly within the realm of central nervous system (CNS) disorders. The methodologies described herein are designed to be self-validating, providing researchers with the foundational knowledge to synthesize, identify, and evaluate this promising compound.

Introduction: The Rationale and Potential

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. When functionalized with an N-aryl group, specifically a 4-fluorophenyl moiety, the resulting structure is frequently associated with activity at various CNS targets, including serotonergic and dopaminergic receptors.[1] The 4-fluorophenylpiperazine motif is a key component in drugs targeting a range of neurological and psychiatric conditions.

The succinate portion of the target molecule introduces two ester functionalities, which can modulate the compound's polarity and potential for metabolic transformation. Furthermore, the succinate backbone provides a stereocenter, opening the possibility for stereospecific interactions with biological targets. The combination of these two pharmacophoric elements in Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate suggests a high potential for novel bioactivity, making it a compelling target for discovery and development programs.

Proposed Synthetic Pathways

The synthesis of the target compound can be approached through two primary and reliable methods. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway A: Nucleophilic Substitution

This is a classic and direct approach involving the SN2 reaction between 1-(4-fluorophenyl)piperazine and a suitably activated dimethyl succinate derivative. The most logical precursor is dimethyl 2-bromosuccinate.

The causality behind this choice is the well-defined reactivity of α-halo esters with secondary amines. The bromine atom serves as an excellent leaving group, and the secondary amine of the piperazine acts as a potent nucleophile. The reaction is typically facilitated by a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction to completion.

Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: To a solution of 1-(4-fluorophenyl)piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Electrophile: To the stirred suspension, add dimethyl 2-bromosuccinate (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The reaction is typically complete within 8-12 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Pathway B: Aza-Michael Addition

An alternative and often highly efficient method is the aza-Michael addition (or conjugate addition) of 1-(4-fluorophenyl)piperazine to an electrophilic alkene, such as dimethyl maleate or dimethyl fumarate.[4][5]

This pathway is attractive due to its atom economy and often milder reaction conditions. The reaction is driven by the formation of a stable carbon-nitrogen bond. While this reaction can sometimes be performed without a catalyst, particularly with highly reactive Michael acceptors, the use of a base or a Lewis acid can accelerate the process.[6]

Experimental Protocol: Aza-Michael Addition

  • Reaction Setup: Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq.) and dimethyl maleate (1.05 eq.) in a suitable solvent like methanol or acetonitrile.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be run for 12-24 hours. Progress should be monitored by TLC or LC-MS.[5][6] In some cases, gentle heating to 40-50 °C may be required to achieve a reasonable reaction rate.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified directly by flash column chromatography on silica gel to afford the target compound.

Visualization of Synthetic Workflows

Synthetic_Pathways cluster_A Pathway A: Nucleophilic Substitution cluster_B Pathway B: Aza-Michael Addition A_start1 1-(4-fluorophenyl)piperazine A_reagents K₂CO₃, Acetonitrile 60-80 °C A_start1->A_reagents A_start2 Dimethyl 2-bromosuccinate A_start2->A_reagents A_product Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate A_reagents->A_product SN2 Reaction A_workup Filtration, Extraction, Column Chromatography A_product->A_workup B_start1 1-(4-fluorophenyl)piperazine B_reagents Acetonitrile Room Temp. to 50 °C B_start1->B_reagents B_start2 Dimethyl maleate B_start2->B_reagents B_product Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate B_reagents->B_product Conjugate Addition B_workup Solvent Removal, Column Chromatography B_product->B_workup

Caption: Proposed synthetic routes to the target compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group (typically in the δ 6.9-7.2 ppm region), distinct signals for the piperazine ring protons (often broad signals in the δ 2.5-3.5 ppm range), methoxy protons of the ester groups (singlets around δ 3.7 ppm), and the protons on the succinate backbone (multiplets in the δ 2.8-4.0 ppm range). The dynamic nature of the piperazine ring can sometimes lead to broadened signals at room temperature.[7][8]
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. Signals for the piperazine carbons, the carbonyl carbons of the ester groups (typically δ > 170 ppm), the methoxy carbons (around δ 52 ppm), and the aliphatic carbons of the succinate moiety.
Mass Spec (MS) The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
FTIR Characteristic absorption bands for C=O stretching of the ester groups (around 1735 cm⁻¹), C-F stretching, aromatic C-H stretching, and aliphatic C-H stretching.
Chromatographic Purity Assessment

Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][9] A reversed-phase C18 column is typically suitable.

Protocol: Analytical HPLC Method Development

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the 4-fluorophenyl chromophore absorbs, likely around 230-254 nm.

  • Validation: The method should be validated for linearity, precision, and accuracy to ensure reliable purity determination.[3]

Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Initial Purity Check) Crude->TLC Column Column Chromatography (Purification) TLC->Column Fractions Pure Fractions Column->Fractions Solvent_Removal Solvent Removal Fractions->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound Structure_ID Structural Confirmation (NMR, MS, FTIR) Pure_Compound->Structure_ID Purity_QC Purity Assessment (HPLC >95%) Pure_Compound->Purity_QC Final Qualified Material for Assay Structure_ID->Final Purity_QC->Final

Caption: A standard workflow for purification and quality control.

Potential Applications in Drug Development

The structural features of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate strongly suggest its potential as a modulator of CNS targets.

  • Serotonin and Dopamine Receptor Ligands: The 4-fluorophenylpiperazine scaffold is a well-known pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[10] Compounds containing this moiety often act as agonists, antagonists, or inverse agonists at these receptors and have been developed for conditions like schizophrenia, depression, and anxiety.[11][12]

  • Neurodegenerative Diseases: The modulation of dopaminergic and serotonergic systems is a key strategy in managing symptoms of neurodegenerative diseases such as Parkinson's and Alzheimer's.

  • Ion Channel Modulation: Certain piperazine derivatives have shown activity as ion channel modulators. The specific succinate side chain of the title compound could confer novel selectivity and potency in this area.

It is recommended that initial in vitro screening of this compound be directed towards a panel of CNS receptors, including various subtypes of serotonin and dopamine receptors, to identify its primary biological targets.

Conclusion and Future Outlook

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate represents a synthetically accessible and pharmacologically promising molecule. This guide provides the essential technical framework for its synthesis, purification, and characterization. The proposed synthetic routes are robust and based on well-established chemical principles, ensuring a high probability of success. The true value of this compound will be unlocked through systematic biological evaluation. Based on the extensive precedent for the 4-fluorophenylpiperazine scaffold in neuropharmacology, this molecule is a prime candidate for screening in CNS-related assays and holds the potential to become a valuable lead compound in future drug discovery programs.

References

  • Grokipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]

  • Gawinecki, R., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Retrieved from [Link]

  • Zarghi, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Archer, R. P., et al. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • Schubert, M., et al. (n.d.). SUPPORTING INFORMATION Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Mario Schubert. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Wikidoc. (2012). pFPP. Retrieved from [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved from [Link]

  • Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Di Micco, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Retrieved from [Link]

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  • Wang, Y., et al. (2017). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate....
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Comprehensive In Vitro Stability Profiling of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a novel chemical entity (NCE) progresses through preclinical development, understanding its structural vulnerabilities is paramount. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate presents a complex metabolic profile due to the presence of three distinct pharmacophoric and functional moieties:

  • The Dimethyl Succinate Group: Ester prodrugs and ester-containing compounds are highly susceptible to both pH-dependent chemical hydrolysis and enzymatic cleavage by carboxylesterases (CES)[1].

  • The Piperazine Core: A classic target for Phase I cytochrome P450 (CYP450) oxidation, specifically N-dealkylation.

  • The 4-Fluorophenyl Ring: While generally stable, it can undergo oxidative defluorination by specific CYP isoforms[1].

As a Senior Application Scientist, I design in vitro ADME workflows not just to generate data, but to establish causality. A robust stability assay must be a self-validating system . If a compound degrades in plasma, we must prove whether it is due to spontaneous chemical instability or active enzymatic hydrolysis. The protocols outlined in this whitepaper are engineered to isolate these variables, providing high-confidence kinetic data to guide lead optimization.

Experimental Workflows & Assay Design

To accurately map the stability profile of this compound, we must run parallel assays across chemical buffers, plasma, and liver microsomes.

Workflow cluster_assays Parallel In Vitro Incubations (37°C) Start Compound Setup (1 µM in DMSO/Buffer) Buffer Chemical Stability (pH 1.2, 7.4, 9.0) Start->Buffer Plasma Plasma Stability ± BNPP Inhibitor Start->Plasma Microsomes Microsomal Stability ± NADPH Cofactor Start->Microsomes Quench Protein Precipitation (Acetonitrile + IS) Buffer->Quench Plasma->Quench Microsomes->Quench LCMS LC-MS/MS Bioanalysis Quench->LCMS

Fig 1. Parallel in vitro stability workflows for ester-containing NCEs.

Step-by-Step Methodologies

Protocol A: Chemical (Buffer) Stability

Causality Focus: Differentiates enzymatic degradation from spontaneous hydrolysis.

  • Preparation: Prepare 100 mM potassium phosphate buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (simulated intestinal fluid).

  • Incubation: Spike the compound to a final concentration of 1 µM (DMSO < 0.5% v/v to prevent co-solvent effects). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: Cross-Species Plasma Stability & Esterase Phenotyping

Causality Focus: Rodents (especially rats) possess significantly higher plasma carboxylesterase activity than humans or dogs[2]. To prevent false-positive clearance data that could prematurely kill a viable drug candidate, cross-species testing is mandatory. Furthermore, we utilize Bis(p-nitrophenyl) phosphate (BNPP) to validate the enzymatic mechanism[3].

  • Matrix Preparation: Pre-warm pooled plasma (Rat, Dog, Human) to 37°C.

  • Inhibitor Validation (Self-Validating Step): Split the plasma into two arms. Pre-incubate Arm 2 with 100 µM BNPP (an irreversible selective inhibitor of carboxylesterases) for 30 minutes[3].

  • Reaction Initiation: Spike the compound (1 µM final) into both arms.

  • Sampling & Quenching: Collect 50 µL aliquots at 0, 10, 20, 30, 60, and 120 minutes. Quench with 3 volumes of cold acetonitrile + IS.

Protocol C: Liver Microsomal Stability (CYP vs. CES Contributions)

Causality Focus: Liver microsomes contain both CYP450 enzymes and CES enzymes. Because CES-mediated hydrolysis does not require NADPH, a minus-NADPH control perfectly isolates ester cleavage from CYP-mediated oxidation[1].

  • System Setup: Prepare a matrix containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) with 3.3 mM MgCl₂[4].

  • Control Arms:

    • Test Arm: Add 1 mM NADPH (initiates CYP450 activity)[4].

    • Control Arm: Buffer only (No NADPH; isolates CES activity).

  • Incubation: Pre-incubate for 5 mins at 37°C. Initiate the reaction by adding the compound (1 µM).

  • Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 minutes. Quench with cold acetonitrile + IS.

Quantitative Data Presentation & Kinetic Analysis

Following FDA and EMA guidelines, the in vitro half-life ( t1/2​ ) is calculated from the slope of the natural log of the remaining compound percentage versus time[4]. The intrinsic clearance ( CLint​ ) is then derived using the following equation:

CLint​=t1/2​0.693​×Amount of protein (mg)Volume of incubation (mL)​

Table 1: Plasma and Chemical Stability Profile (Representative Data)
Matrix / Condition t1/2​ (min)% Remaining (120 min)Mechanistic Conclusion
Buffer (pH 1.2)> 144098.5%Stable in gastric conditions.
Buffer (pH 7.4)> 144099.1%Chemically stable at physiological pH.
Rat Plasma12.4< 1.0%Rapid hydrolysis due to high rat CES activity[2].
Rat Plasma + BNPP215.078.4%BNPP rescues stability; confirms CES-mediated degradation[3].
Dog Plasma85.645.2%Moderate stability; better surrogate for human PK.
Human Plasma110.352.8%Acceptable stability for systemic circulation.
Table 2: Human Liver Microsomal (HLM) Clearance
Cofactor Condition t1/2​ (min) CLint​ ( μL/min/mg )Primary Identified Metabolite
HLM (+ NADPH)32.521.3N-dealkylated piperazine & Mono-ester
HLM (- NADPH)145.04.7Mono-ester only (CES-mediated)

Data Interpretation: The significant drop in half-life when NADPH is added indicates that while the ester is susceptible to hepatic CES, the primary driver of hepatic clearance is CYP-mediated oxidation of the fluorophenylpiperazine core[5].

Metabolic Pathway Mapping

Based on the LC-MS/MS fragmentation patterns observed during the assays, the biotransformation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate follows two divergent pathways.

Pathway Parent Parent Compound (Dimethyl Ester) MonoEster Mono-methyl Ester (Active/Inactive) Parent->MonoEster CES1/CES2 (Hydrolysis) Dealkyl N-Dealkylated Metabolite Parent->Dealkyl CYP3A4/2D6 (Oxidation) DiAcid Succinic Acid Derivative MonoEster->DiAcid CES1/CES2 (Hydrolysis)

Fig 2. Primary degradation pathways via CES hydrolysis and CYP450 oxidation.

Strategic Implications for Drug Development: If systemic exposure of the intact dimethyl ester is required for efficacy, medicinal chemistry efforts must focus on sterically hindering the ester bonds to reduce CES affinity. Conversely, if this molecule is designed as a prodrug, the rapid conversion to the mono-ester and subsequent di-acid in human plasma confirms successful bioactivation.

References

  • Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate | Source: nih.
  • Title: Full article: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: tandfonline.
  • Title: The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism | Source: nih.
  • Title: In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA | Source: acs.
  • Title: A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis | Source: mdpi.

Sources

"spectroscopic data for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (NMR, MS)"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of both safety and efficacy. This guide provides a comprehensive technical overview of the analytical methodologies required to characterize Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a molecule of interest within contemporary medicinal chemistry. As a substituted piperazine derivative, this compound belongs to a class of structures frequently explored for their potential bioactivity.

This document is designed for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple presentation of data, offering a detailed rationale for the experimental choices, a robust framework for data interpretation, and validated protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and reproducible.

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is a clear understanding of the target molecule's structure. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate possesses several key structural features that will be interrogated by spectroscopic techniques: a fluorophenyl group, a piperazine ring, and a succinate ester moiety. Each of these components will produce a distinct signature in the NMR and MS spectra.

Caption: High-level overview of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Ar-H (ortho to F) 6.95 - 7.05 t 2H J(H,F) ≈ 8.8, J(H,H) ≈ 8.8 Aromatic protons coupled to both fluorine and adjacent aromatic protons, resulting in a triplet-like appearance.
Ar-H (meta to F) 6.80 - 6.90 t 2H J(H,H) ≈ 8.8 Aromatic protons coupled to adjacent aromatic protons.
OCH₃ (ester 1) 3.72 s 3H - Singlet for the methyl ester protons, deshielded by the adjacent oxygen.
OCH₃ (ester 2) 3.68 s 3H - Singlet for the second methyl ester, slightly different chemical environment.
CH (succinate) 3.55 - 3.65 dd 1H J ≈ 8.5, 5.5 Methine proton on the succinate backbone, coupled to the two diastereotopic CH₂ protons.
Piperazine-H (Ar-N-CH₂) 3.10 - 3.20 m 4H - Protons on the piperazine ring adjacent to the aromatic ring.
CH₂ (succinate) 2.70 - 2.90 m 2H - Diastereotopic methylene protons on the succinate backbone.

| Piperazine-H (succ-N-CH₂) | 2.55 - 2.70 | m | 4H | - | Protons on the piperazine ring adjacent to the succinate moiety. |

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O (ester) 172.5, 171.8 Carbonyl carbons of the two ester groups.
Ar-C (C-F) 158.0 (d, ¹J(C,F) ≈ 245 Hz) Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
Ar-C (C-N) 148.0 Aromatic carbon attached to the piperazine nitrogen.
Ar-CH (ortho to F) 118.5 (d, ²J(C,F) ≈ 22 Hz) Aromatic CH carbons ortho to the fluorine, showing a two-bond coupling.
Ar-CH (meta to F) 115.8 (d, ³J(C,F) ≈ 8 Hz) Aromatic CH carbons meta to the fluorine, showing a smaller three-bond coupling.
CH (succinate) 60.5 Methine carbon of the succinate backbone, attached to nitrogen.
OCH₃ (esters) 52.5, 51.8 Methyl carbons of the two ester groups.
Piperazine-C (Ar-N-CH₂) 50.5 Piperazine carbons adjacent to the aromatic ring.
Piperazine-C (succ-N-CH₂) 49.0 Piperazine carbons adjacent to the succinate moiety.

| CH₂ (succinate) | 34.0 | Methylene carbon of the succinate backbone. |

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0 ppm) for accurate chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended): To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₆H₂₁FN₂O₄

  • Monoisotopic Mass: 339.1434 g/mol

  • Expected [M+H]⁺ (High Resolution): 340.1507 m/z

Predicted Fragmentation Pathway

The fragmentation of the molecule in the mass spectrometer will likely occur at the most labile bonds, primarily within the piperazine and succinate moieties.

parent [M+H]⁺ m/z = 340.15 frag1 Loss of COOCH₃ m/z = 281.13 parent->frag1 -59 Da frag2 Fluorophenylpiperazine Cation m/z = 180.11 parent->frag2 Cleavage frag3 Loss of Succinate Moiety m/z = 179.10 frag2->frag3 -H frag4 Fluorophenyl Cation m/z = 95.04 frag2->frag4 Piperazine loss

Caption: Predicted major fragmentation pathway for the analyte.

Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC): Use a reverse-phase C18 column. A typical gradient elution could be from 10% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) to 95% Acetonitrile over 10-15 minutes. The formic acid aids in the protonation of the analyte for ESI.

  • Mass Spectrometry (MS):

    • Ionization Source: Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Mass Analyzer: For accurate mass measurement, a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is required.

    • Scan Range: Set the scan range from m/z 50 to 500 to ensure capture of the parent ion and all relevant fragments.

    • MS/MS Analysis: To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the predicted parent ion (m/z 340.15) and subject it to collision-induced dissociation (CID) to generate and detect the predicted fragment ions.

Conclusion

The structural confirmation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate relies on a synergistic application of NMR and MS techniques. The predicted data and protocols outlined in this guide provide a robust framework for researchers to follow. By combining high-resolution ¹H and ¹³C NMR for detailed connectivity analysis with high-resolution mass spectrometry for molecular formula confirmation, scientists can achieve an unambiguous and comprehensive characterization of this and structurally related molecules, ensuring data integrity for subsequent stages of research and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

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An In-Depth Technical Guide to the Potential Biological Targets of 4-Fluorophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 4-fluorophenylpiperazine (pFPP) represent a versatile chemical scaffold with significant therapeutic potential, demonstrating a wide range of activities across the central nervous system (CNS). This technical guide provides a comprehensive exploration of the known and potential biological targets of these compounds, with a focus on their interactions with key neurotransmitter systems. We will delve into the structure-activity relationships (SAR) that govern their target selectivity and present detailed, field-proven methodologies for their in vitro characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the CNS.

Introduction: The Therapeutic Promise of the 4-Fluorophenylpiperazine Scaffold

The 4-fluorophenylpiperazine moiety is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse pharmacological profiles. The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] This has led to the development of numerous derivatives with potential applications in treating a range of disorders, from neuropsychiatric conditions to cancer.[2][3]

This guide will focus on the primary biological targets of 4-fluorophenylpiperazine derivatives within the CNS, which predominantly include serotonin and dopamine receptors and transporters. Understanding the nuanced interactions with these targets is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

Primary Biological Targets and Signaling Pathways

The pharmacological effects of 4-fluorophenylpiperazine derivatives are largely dictated by their interactions with G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[4][5] The primary targets identified to date are within the serotonergic and dopaminergic systems.

Serotonergic System

The serotonergic system is a key regulator of mood, cognition, and various physiological processes. 4-Fluorophenylpiperazine derivatives exhibit a notable affinity for several serotonin receptor subtypes.

  • 5-HT1A Receptors: Many 4-fluorophenylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[6][7] This interaction is often associated with anxiolytic and antidepressant effects. Agonism at presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while postsynaptic agonism modulates the activity of neurons in regions like the hippocampus and prefrontal cortex.

  • 5-HT2A Receptors: Affinity for the 5-HT2A receptor is another common feature of this compound class.[6][8] Antagonism at this receptor is a hallmark of atypical antipsychotics and can contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

  • 5-HT2C Receptors: Interaction with 5-HT2C receptors can influence mood and appetite.[6]

  • Serotonin Transporter (SERT): Some derivatives also inhibit the reuptake of serotonin, potentiating its effects in the synaptic cleft.[9]

The following diagram illustrates the general signaling pathway for a Gαi/o-coupled receptor like the 5-HT1A receptor.

G_alpha_i_o_pathway ligand 4-FPP Derivative (Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binding g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition cAMP cAMP ac->cAMP Conversion of ATP pka Protein Kinase A (PKA) cAMP->pka Activation creb CREB pka->creb Phosphorylation gene_transcription Gene Transcription (e.g., neuronal survival, plasticity) creb->gene_transcription Modulation

Figure 1: Simplified Gαi/o signaling cascade upon 5-HT1A receptor activation.

Dopaminergic System

The dopaminergic system is crucial for motor control, motivation, reward, and executive function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders.

  • Dopamine D2-like Receptors (D2, D3, D4): Several 4-fluorophenylpiperazine derivatives show affinity for D2-like receptors, often acting as antagonists or partial agonists.[10][11] This activity is central to the mechanism of action of many antipsychotic drugs.

  • Dopamine Transporter (DAT): A number of derivatives have been developed as potent inhibitors of the dopamine transporter, which increases the synaptic concentration of dopamine.[4][12] This can produce stimulant-like effects but is also a target for the development of treatments for conditions like ADHD and substance use disorders.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of 4-fluorophenylpiperazine derivatives for their biological targets are highly dependent on their chemical structure. Key modifications include:

  • Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the arylpiperazine moiety can drastically alter receptor affinity and selectivity.

  • The Linker Chain: The length and rigidity of the linker connecting the piperazine ring to another pharmacophoric element are critical for optimal interaction with the receptor binding pocket.

  • The Terminal Group: The nature of the terminal functional group plays a significant role in defining the overall pharmacological profile, including whether the compound acts as an agonist, antagonist, or transporter inhibitor.

The following table summarizes the binding affinities of a selection of arylpiperazine derivatives at key serotonergic and dopaminergic targets.

Compound IDTargetKi (nM)Reference
Derivative A 5-HT1A5.2[13]
α1194[13]
Derivative B 5-HT1A23.9[6]
5-HT2A39.4[6]
5-HT745.0[6]
Derivative C Dopamine Transporter (DAT)230[4]
Derivative D Dopamine Transporter (DAT)2.60[4]
Derivative E 5-HT2A21[8]

Methodologies for In Vitro Characterization

A robust in vitro pharmacological characterization is essential to determine the affinity, potency, and efficacy of 4-fluorophenylpiperazine derivatives at their biological targets. The following are standard, validated protocols.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors).

      • Varying concentrations of the 4-fluorophenylpiperazine derivative (test compound).

      • For non-specific binding control wells, add a high concentration of a known, unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Membrane Preparation incubation Incubation mem_prep->incubation reagents Reagent Preparation (Radioligand, Test Cmpd) reagents->incubation filtration Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (IC50 -> Ki) scint_count->data_analysis

Figure 2: Workflow for a competitive radioligand binding assay.

GTPγS Binding Assays: Assessing G-Protein Activation

For GPCR targets, it is crucial to determine not only if a compound binds but also whether it activates the receptor. The GTPγS binding assay is a functional assay that measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[8] A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into G-proteins is quantified as a measure of receptor activation.

  • Membrane Preparation:

    • Prepare receptor-expressing membranes as described for the radioligand binding assay.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation.

      • GDP (to ensure a basal state).

      • Varying concentrations of the 4-fluorophenylpiperazine derivative (test compound).

      • Assay buffer.

    • Pre-incubate the plate.

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to initiate the binding reaction.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through a filter plate.

    • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Quantification:

    • Dry the filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.

CRE-Luciferase Reporter Assays: Measuring Downstream Signaling

For GPCRs that couple to Gαs or Gαi, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels. The CRE-luciferase reporter assay is a cell-based functional assay that measures changes in gene expression driven by cAMP-responsive elements (CRE).

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293 or CHO cells).

    • Transfect the cells with two plasmids: one encoding the GPCR of interest and another containing a luciferase reporter gene under the control of a CRE promoter.

    • Select for stably transfected cells or use transient transfection.

  • Assay Setup (96-well plate format):

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the 4-fluorophenylpiperazine derivative.

    • Include appropriate controls (e.g., a known agonist like forskolin for Gαs-coupled receptors).

  • Incubation:

    • Incubate the cells for a period sufficient to allow for gene expression (typically 4-6 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells to release the luciferase enzyme.

    • Add a luciferase substrate (e.g., luciferin).

  • Quantification:

    • Measure the luminescence produced using a luminometer. The light output is proportional to the level of luciferase expression and, therefore, the activation of the cAMP pathway.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax values to characterize the potency and efficacy of the compound in a cellular context.

Conclusion and Future Directions

4-Fluorophenylpiperazine derivatives are a rich source of pharmacologically active compounds with significant potential for the treatment of CNS disorders. Their ability to interact with a range of serotonergic and dopaminergic targets provides a foundation for the development of multi-target ligands with tailored pharmacological profiles. The in vitro methodologies detailed in this guide provide a robust framework for the comprehensive characterization of these compounds, enabling the elucidation of their mechanisms of action and the advancement of promising candidates into further preclinical and clinical development. Future research will likely focus on optimizing the selectivity of these derivatives to minimize off-target effects and exploring their potential in novel therapeutic areas.

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A Technical Guide to the Role of Succinate Esters in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged from its traditional bioenergetic role to become a critical signaling molecule in a host of physiological and pathological processes.[1][2][3][4][5] Its dianionic nature at physiological pH, however, restricts its passage across cellular membranes, posing a significant challenge for experimental studies. Cell-permeable succinate esters, such as dimethyl succinate (DMS) and diethyl succinate, serve as invaluable tools to circumvent this limitation.[6][7] These prodrugs readily enter cells, where they are hydrolyzed by intracellular esterases to release succinate, enabling researchers to probe its intracellular functions with greater precision.[7][8] This guide provides an in-depth exploration of the multifaceted roles of succinate, made accessible through the use of its ester derivatives. We will delve into its canonical function in mitochondrial respiration, its newly appreciated roles as an intracellular and extracellular signaling molecule, and its profound implications in ischemia-reperfusion injury, cancer, and inflammation. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers in this dynamic field.

Chapter 1: Foundational Biochemistry of Succinate and its Esters

From Ester Prodrug to Active Metabolite

Succinate esters are synthetically modified versions of succinic acid where the carboxyl groups are esterified with alcohols (e.g., methanol, ethanol). This modification neutralizes the negative charges, rendering the molecule more lipophilic and thus, membrane-permeable. Once inside the cell, ubiquitous intracellular esterases rapidly cleave the ester bonds, liberating succinate and the corresponding alcohol.[7] This strategy effectively bypasses the need for specific membrane transporters and allows for the acute elevation of intracellular succinate concentrations, a critical requirement for studying its rapid signaling effects.

The choice of ester can influence the metabolic fate and efficacy. For instance, dimethyl succinate and diethyl succinate are commonly used, but their rates of hydrolysis and potential off-target effects of the resulting alcohol (methanol or ethanol) must be considered in experimental design.

The Rationale for Ester Utilization in Research

The primary driver for using succinate esters is to overcome the poor cell permeability of succinate itself.[9] This allows for:

  • Controlled Intracellular Delivery: Researchers can precisely control the timing and concentration of the intracellular succinate pulse.

  • Bypassing Complex I Dysfunction: In models of mitochondrial Complex I deficiency, cell-permeable succinate can be used to supply electrons directly to Complex II, thereby rescuing or augmenting mitochondrial respiration.[8][9][10][11]

  • Mimicking Pathophysiological Accumulation: It allows for the simulation of conditions where succinate naturally accumulates to high levels, such as during ischemia or in certain cancers with mutations in succinate dehydrogenase.[12][13][14]

Chapter 2: The Canonical Role: Succinate in Bioenergetics

Succinate's most well-understood role is as a central hub in cellular energy production.[2][4][15] It is both generated and consumed within the mitochondrial matrix as part of the TCA cycle.

Succinate Dehydrogenase (SDH): The Critical Link

Succinate is oxidized to fumarate by the enzyme Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain (ETC).[16][17][18] This is a unique enzyme as it participates in both the TCA cycle and oxidative phosphorylation.[17][18][19] The two electrons removed from succinate are transferred via a covalently bound FAD (flavin adenine dinucleotide) cofactor and a series of iron-sulfur clusters to ubiquinone (Coenzyme Q), reducing it to ubiquinol.[17][18] This process directly fuels the ETC, contributing to the proton gradient that drives ATP synthesis.

Mutations or dysfunction of SDH can lead to a pathological accumulation of succinate, with profound consequences for cellular signaling and tumorigenesis.[15][16][20][21][22]

TCA_Cycle_Succinate cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinyl_CoA Succinyl-CoA Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) SDH_ETC SDH / Complex II Succinate->SDH_ETC Succinate Oxidation Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Q Ubiquinone (Q) SDH_ETC->Q e- transfer QH2 Ubiquinol (QH2) Complex_III Complex III QH2->Complex_III e- to CIII

Caption: Succinate's central role in linking the TCA Cycle to the Electron Transport Chain via SDH (Complex II).

Chapter 3: Succinate as a Signaling Metabolite

Beyond bioenergetics, succinate accumulation acts as a potent signaling event, both inside and outside the cell. This has led to its classification as a "metabolotransmitter" or "oncometabolite."[1][20]

Intracellular Signaling: HIF-1α Stabilization

Under normoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), which marks it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[23][24]

A significant rise in cytosolic succinate, whether from metabolic dysregulation (e.g., SDH mutation) or hypoxic conditions, competitively inhibits PHDs.[3][6][23][25][26] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation, even in the presence of normal oxygen levels—a state known as "pseudohypoxia."[6][23][27] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glycolysis, and inflammation, such as VEGF and IL-1β.[5][23][28]

HIF1a_Stabilization cluster_normoxia Normoxia (Low Succinate) cluster_pseudohypoxia Pseudohypoxia (High Succinate) HIF1a_N HIF-1α PHD_N PHD (Active) HIF1a_N->PHD_N O2, α-KG HIF1a_OH HIF-1α-OH VHL_N VHL HIF1a_OH->VHL_N Ubiquitination Proteasome_N Proteasome Proteasome_N->Degradation Succinate ↑ Succinate PHD_P PHD (Inhibited) Succinate->PHD_P Inhibits HIF1a_P HIF-1α Nucleus Nucleus HIF1a_P->Nucleus Translocation & Stabilization HRE Hypoxia Response Element (HRE) Genes (e.g., VEGF, IL-1β) Nucleus->HRE Activates Transcription

Caption: Mechanism of HIF-1α stabilization by succinate accumulation, leading to a pseudohypoxic state.

Extracellular Signaling: The SUCNR1 Receptor

When succinate is released into the extracellular space, it can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[1][3] This receptor is expressed on a variety of cell types, including immune cells, platelets, hepatocytes, and cells in the kidney and heart.[1][29]

Activation of SUCNR1 can trigger diverse downstream signaling cascades, often involving Gq or Gi proteins, leading to:

  • Immune Cell Modulation: In macrophages and dendritic cells, SUCNR1 signaling can enhance inflammatory responses, promoting the production of cytokines like IL-1β.[1][3][5][25][30]

  • Blood Pressure Regulation: In the kidney, SUCNR1 activation can stimulate renin release, contributing to hypertension.[1]

  • Angiogenesis: Extracellular succinate can promote the formation of new blood vessels by upregulating VEGF expression through SUCNR1 activation in endothelial cells.[28][31]

Chapter 4: Pathophysiological Implications

The dysregulation of succinate metabolism is a key driver of several major diseases.

Ischemia-Reperfusion (I/R) Injury

During ischemia (lack of blood flow), oxygen deprivation halts the ETC. This causes a massive accumulation of succinate, primarily through the reversal of SDH activity.[12][13][14] Upon reperfusion, the sudden reintroduction of oxygen leads to the rapid and uncontrolled oxidation of this accumulated succinate by SDH.[12][13][14] This massive electron flux overwhelms the ETC, leading to a burst of reactive oxygen species (ROS) production, particularly via reverse electron transport (RET) at Complex I.[2][12][13] This oxidative burst is a primary driver of the cellular damage seen in I/R injury in organs like the heart and brain.[2][12][13]

Pharmacological inhibition of SDH during ischemia, for example with the prodrug dimethyl malonate, has been shown to reduce succinate accumulation and ameliorate I/R injury in preclinical models.[12][13][15]

Cancer: The Oncometabolite Role

In certain cancers, particularly paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GIST), mutations in the genes encoding SDH subunits are common.[20][22] These mutations lead to enzymatic dysfunction and a dramatic accumulation of intracellular succinate.[20][22] This accumulated succinate acts as an "oncometabolite" by driving tumorigenesis through several mechanisms:[20][22]

  • HIF-1α Stabilization: As described earlier, succinate-driven pseudohypoxia promotes angiogenesis and a glycolytic metabolic phenotype (the Warburg effect), which are hallmarks of cancer.[20][28]

  • Epigenetic Remodeling: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in the epigenetic landscape that can promote cancer progression.

Chapter 5: Methodologies for Studying Succinate Ester Metabolism

Protocol: Measuring Mitochondrial Respiration in Response to Succinate Ester Treatment

This protocol details the use of an extracellular flux analyzer (e.g., Seahorse XF) to assess the impact of a cell-permeable succinate ester on mitochondrial function. This is particularly useful for investigating cells with a suspected Complex I defect.

Objective: To determine if providing an exogenous source of succinate can rescue or enhance mitochondrial respiration.

Materials:

  • Cell-permeable succinate ester (e.g., Diethyl Succinate, NV118)

  • Extracellular flux analyzer and associated assay kits

  • Mitochondrial stress test compounds (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured cells of interest

Methodology:

  • Cell Seeding: Plate cells on a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Prodrug Pre-treatment (Optional): For studying chronic effects, treat cells with the succinate ester for a desired duration (e.g., 24 hours) prior to the assay.[9][11]

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate) and incubate in a non-CO2 incubator.

  • Compound Loading: Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds and the succinate ester for acute injection.

    • Port A: Succinate Ester (e.g., 100 µM NV118) or vehicle

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone & Antimycin A (Complex I & III inhibitors)

  • Assay Execution: Calibrate the analyzer and run the mitochondrial stress test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

  • Data Analysis:

    • Basal Respiration: Compare OCR before any injections between vehicle- and ester-treated cells.

    • Response to Succinate: Observe the change in OCR immediately after the acute injection of the succinate ester. A sharp increase indicates successful uptake, hydrolysis, and oxidation by SDH.

    • Maximal Respiration: Compare the FCCP-induced maximal OCR. An increase in ester-treated cells suggests an enhanced capacity of the ETC when fueled by succinate.[9]

    • ATP-Linked Respiration: Calculate the difference in OCR before and after oligomycin injection.

Caption: Experimental workflow for assessing mitochondrial respiration using a succinate ester and an extracellular flux analyzer.

Protocol: Quantification of Intracellular Succinate

Objective: To confirm the uptake and hydrolysis of a succinate ester by measuring the resulting increase in intracellular succinate levels.

Materials:

  • Cell-permeable succinate ester

  • Cultured cells

  • Methanol/Acetonitrile/Water extraction solvent (80:10:10) cooled to -80°C

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Commercial succinate assay kits (colorimetric or fluorometric)[32][33]

Methodology (LC-MS based):

  • Cell Treatment: Treat cultured cells with the succinate ester or vehicle for the desired time.

  • Metabolite Quenching & Extraction:

    • Rapidly wash cells with ice-cold saline.

    • Immediately add ice-cold extraction solvent to the culture dish to quench metabolic activity.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.

  • Reconstitution & Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Quantification: Separate metabolites using liquid chromatography and detect succinate using a mass spectrometer operating in selected reaction monitoring (SRM) mode with a stable isotope-labeled succinate internal standard for absolute quantification.

  • Data Normalization: Normalize the quantified succinate levels to the total protein content or cell number from a parallel sample.

Data Presentation:

Table 1: Comparative Efficacy of Succinate Esters in Rescuing Mitochondrial Function

Succinate EsterCell TypeModel of DysfunctionEndpoint MeasuredObserved EffectReference
NV118 (prodrug)Human Platelets, HepG2Amiodarone Toxicity (CI/CII inhibition)Oxygen Consumption Rate (OCR)Alleviated respiratory deficit[8]
NV118 (prodrug)Human Platelets, HepG2Statin Toxicity (CI inhibition)ATP-generating respirationNormalized coupled respiration[10]
NV118 (prodrug)Leigh Syndrome FibroblastsComplex I & V mutationsMitochondrial Membrane Potential, GlycolysisIncreased potential and glycolysis rate[9][11]
Diethyl SuccinateLPS-activated MacrophagesInflammatory SignalingIl1b mRNA expressionAugmented LPS-induced expression[6]
Dimethyl Malonate*Murine Heart, BrainIschemia-ReperfusionInfarct SizeReduced tissue damage[12]

*Note: Dimethyl malonate is a prodrug for the SDH inhibitor malonate, used to prevent succinate oxidation, not to supply succinate.

Chapter 6: Therapeutic Targeting and Future Directions

The central role of succinate metabolism in disease has made it an attractive target for therapeutic intervention.[2][4][15]

  • SDH Inhibition: As seen in I/R injury, inhibiting SDH with molecules like malonate (delivered via prodrugs) can be protective by preventing the burst of ROS upon reperfusion.[13][15]

  • SUCNR1 Antagonism/Agonism: Developing specific antagonists for SUCNR1 could be beneficial in inflammatory diseases or hypertension driven by succinate signaling. Conversely, agonists might have therapeutic potential in other contexts.

  • Succinate Prodrugs as Therapy: In mitochondrial diseases characterized by Complex I defects, cell-permeable succinate esters are being explored as a "metabolic bypass" therapy to maintain ETC function and ATP production.[8][9][10][11]

The continued use of succinate esters in research will be crucial for dissecting the nuanced, context-dependent roles of this multifaceted metabolite and for validating new therapeutic strategies targeting its pathways.

References

  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology. [Link]

  • Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS. Nature. [Link]

  • Succinate as an Oncometabolite in Endocrine, Mesenchymal, and Epithelial Tumors. Endocrinology and Metabolism. [Link]

  • Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS. Europe PMC. [Link]

  • Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism. [Link]

  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers. [Link]

  • Targeting Succinate Metabolism in Ischemia/Reperfusion Injury. Circulation. [Link]

  • Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. MDPI. [Link]

  • Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. National Center for Biotechnology Information. [Link]

  • Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers. [Link]

  • Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. PubMed. [Link]

  • Succinate accumulation and oxidation in cardiac ischemia-reperfusion. Physiology. [Link]

  • Intracellular signaling pathways of succinate. Succinate acts as a... ResearchGate. [Link]

  • Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. Centre for Human Genetics. [Link]

  • Succinate: a metabolic signal in inflammation. Trinity College Dublin. [Link]

  • Succinate Dehydrogenase: Structure, Function and Significance. ResearchGate. [Link]

  • Succinate Dehydrogenase: Assembly, Regulation and Role in Human Disease. ResearchGate. [Link]

  • Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. National Center for Biotechnology Information. [Link]

  • Succinate is a danger signal that induces IL-1β via HIF-1α. National Center for Biotechnology Information. [Link]

  • Oncometabolite succinate promotes angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation. National Center for Biotechnology Information. [Link]

  • Succinate stabilizes HIF1α by inhibiting its degradation. Succinate... ResearchGate. [Link]

  • Succinate is an inflammatory signal that induces IL-1b through HIF-1a. University of California, San Diego. [Link]

  • From Metabolism to Genetics and Vice Versa: The Rising Role of Oncometabolites in Cancer Development and Therapy. MDPI. [Link]

  • Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. ACS Publications. [Link]

  • Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Oncometabolite succinate to promote angiogenesis by upregulating VEGF expression through GPR91-mediated STAT3 and ERK activation. ASCO Publications. [Link]

  • Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. MDPI. [Link]

  • Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity. MDPI. [Link]

  • EnzyChromTM Succinate Assay Kit (ESNT-100). BioAssay Systems. [Link]

  • Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts. University of Arkansas. [Link]

  • Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity. PubMed. [Link]

  • Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts. PubMed. [Link]

Sources

"discovery and origin of novel piperazine compounds"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Origin of Novel Piperazine Compounds

Authored by: A Senior Application Scientist

Abstract

The piperazine motif, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone of modern medicinal chemistry. Its unique stereochemical and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile, have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the origins and discovery of novel piperazine-containing compounds, from their natural product roots to the forefront of synthetic and computational chemistry. We will dissect the strategic considerations behind the design and synthesis of piperazine libraries, detail robust experimental and in silico screening protocols, and offer insights into the future trajectory of this remarkable pharmacophore.

Table of Contents

  • Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

  • Origins of the Piperazine Moiety

    • 2.1. Natural Products: Nature's Piperazine Blueprint

    • 2.2. The Evolution of Synthetic Strategies for the Piperazine Core

  • Modern Methodologies for the Discovery of Novel Piperazine Compounds

    • 3.1. High-Throughput Synthesis and Combinatorial Libraries

    • 3.2. High-Throughput Screening (HTS) for Bioactive Piperazines

    • 3.3. In Silico and Computational Approaches

  • Case Study: The Journey from Hit to Lead

  • Future Perspectives and Emerging Trends

  • References

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The prevalence of the piperazine ring in a vast array of clinically successful drugs is a testament to its remarkable utility in medicinal chemistry. Its structural simplicity belies a sophisticated functional capacity. The two nitrogen atoms can be readily functionalized, allowing for the precise tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Furthermore, the piperazine core often imparts increased water solubility and oral bioavailability, critical attributes for successful drug candidates. This unique combination of features has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology (e.g., Imatinib), antivirals (e.g., Indinavir), and central nervous system disorders (e.g., Olanzapine).

Origins of the Piperazine Moiety

Natural Products: Nature's Piperazine Blueprint

While not as widespread as other heterocyclic systems, piperazine and its derivatives are found in a variety of natural products, offering valuable starting points for drug discovery. For instance, the fungal metabolite piperazinedione , a diketopiperazine, serves as a core structural motif in numerous biologically active natural products. These natural scaffolds provide crucial insights into the types of molecular interactions that piperazine-containing molecules can effectively mediate.

The Evolution of Synthetic Strategies for the Piperazine Core

The construction of the piperazine ring has been a subject of intense research, leading to a diverse toolbox of synthetic methodologies.

Classical Approaches:

  • Reductive Amination of Diketones: A foundational method involving the reaction of a 1,2-diketone with an amine in the presence of a reducing agent.

  • Cyclization of Amino Acid Derivatives: This strategy often involves the dimerization of amino acid esters or amides to form diketopiperazines, which can then be reduced to the corresponding piperazines.

Modern Synthetic Innovations:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the efficient formation of C-N bonds, enabling the construction of highly functionalized piperazines.

  • Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. The Ugi and Passerini reactions, for example, can be adapted to generate piperazine-like structures.

  • Flow Chemistry: The use of continuous-flow reactors provides enhanced control over reaction parameters, leading to improved yields, purity, and scalability in piperazine synthesis.

Experimental Protocol: A General Procedure for N-Arylation of Piperazine via Buchwald-Hartwig Amination

  • Reagent Preparation: In a nitrogen-purged glovebox, a 10 mL vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol).

  • Reaction Assembly: To the vial, add the aryl halide (1.0 mmol) and piperazine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction Execution: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Modern Methodologies for the Discovery of Novel Piperazine Compounds

The contemporary discovery of piperazine-based drug candidates is a multidisciplinary endeavor, integrating high-throughput synthesis, screening, and computational design.

High-Throughput Synthesis and Combinatorial Libraries

The ability to rapidly generate large libraries of diverse piperazine analogs is crucial for exploring vast chemical space. Parallel synthesis techniques, often automated, allow for the systematic variation of substituents at the N1 and N4 positions of the piperazine core.

Diagram: High-Throughput Piperazine Library Synthesis Workflow

G cluster_0 Scaffold Preparation cluster_1 Diversification (R1) cluster_2 Diversification (R2) cluster_3 Purification & Analysis A Piperazine Core B Parallel Acylation/Alkylation A->B C Parallel Reductive Amination B->C D Automated HPLC Purification C->D E LC-MS/NMR Analysis D->E G A Target Identification & Validation B Virtual Screening (Structure-Based/Ligand-Based) A->B C Hit Identification (Top Virtual Hits) B->C D Chemical Synthesis of Prioritized Hits C->D E In Vitro Biological Evaluation D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization E->G Iterative Design-Synthesize-Test Cycles F->G H Preclinical Development G->H

Methodological & Application

"using Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in cell culture"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Characterization of Novel Phenylpiperazine-Succinate Analogs

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and application of novel chemical entities in cell culture, using Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate as a representative example of a new phenylpiperazine-succinate analog. Due to the absence of published data on this specific molecule, this guide establishes a first-principles approach, detailing the logical progression from initial physicochemical characterization and safety assessment to hypothesis-driven biological evaluation. We outline protocols for cytotoxicity assessment, and suggest functional assays based on the known activities of its core structural motifs: the phenylpiperazine group, a common pharmacophore in neuroactive compounds, and the dimethyl succinate group, a cell-permeable modulator of cellular metabolism.

Introduction: Deconstructing the Molecule

The compound Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate integrates two moieties with significant pharmacological precedent. Understanding these components allows us to form initial hypotheses about the compound's potential biological activities.

  • The Phenylpiperazine Moiety: The piperazine ring is a foundational scaffold in medicinal chemistry, present in a wide array of approved drugs targeting various disease states.[1][2] Specifically, the 4-fluorophenylpiperazine substructure is known to confer activity at central nervous system (CNS) targets. Many compounds containing this group interact with monoamine transporters—such as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—and sigma (σ) receptors.[3][4][5] These interactions are critical for modulating neurotransmission and are targets for treating neuropsychiatric and substance use disorders.[4][5]

  • The Dimethyl Succinate Moiety: As a dimethyl ester of succinic acid, this part of the molecule is a cell-permeable analog of succinate, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[6] Exogenous, cell-permeable succinate can directly influence cellular metabolism by elevating intracellular succinate levels, which can impact mitochondrial respiration, protein synthesis, and even induce apoptosis at high concentrations.[6]

This dual-function structure suggests that the compound could possess neuroactive properties mediated by receptor or transporter interactions, while simultaneously influencing the metabolic state of the cell. This guide provides the necessary protocols to begin investigating these potential effects.

Foundational Characterization and Safety

Before any biological experiments, a thorough characterization of the compound's physical properties and the establishment of safe handling procedures are paramount.

Physicochemical Properties: Solubility and Stability

Accurate and reproducible results in cell-based assays depend on the compound being fully solubilized. The stability of the compound in solvent and culture media must also be assessed to ensure the active concentration does not change over the course of an experiment.

  • Solubility Testing: The primary solvent for most small molecules for in vitro use is dimethyl sulfoxide (DMSO). A stock solution should be prepared at a high concentration (e.g., 10-100 mM). Observe for any precipitation. If solubility in DMSO is limited, other organic solvents like ethanol may be tested. Crucially, the final concentration of the solvent in the cell culture medium should not exceed a level toxic to the cells, typically <0.5% for DMSO.[7]

  • Stability Assessment: The stability of related piperazine dicarboximides has been shown to be pH-dependent.[8][9] It is advisable to conduct preliminary stability tests. A simple approach involves preparing the compound in a final concentration in complete culture medium, incubating it under standard culture conditions (37°C, 5% CO₂), and analyzing its concentration at various time points (e.g., 0, 8, 24, 48 hours) via HPLC.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this novel compound is unavailable, we can infer potential hazards from related molecules like dimethyl succinate and other piperazine derivatives.

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and solvent-resistant gloves (e.g., nitrile).[10][11] Handle the compound in a well-ventilated area or a chemical fume hood.[11]

  • Potential Hazards: Dimethyl succinate is classified as a combustible liquid.[10][12] Keep away from heat, sparks, and open flames.[11][12] Piperazine derivatives can cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations, typically to an approved waste disposal plant.[10][11][13]

Hypothesis-Driven Biological Evaluation

Based on the compound's structural motifs, we can formulate hypotheses about its mechanism of action and design experiments to test them.

Hypothesized Mechanism 1: Neuromodulatory Activity

The 4-fluorophenylpiperazine group strongly suggests potential interaction with monoamine transporters and/or sigma receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Endoplasmic Reticulum MAO Monoamine Oxidase VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle (DA, 5-HT, NE) VMAT2->SynapticVesicle Packaging Neurotransmitter Neurotransmitter (DA, 5-HT, NE) SynapticVesicle->Neurotransmitter Release DAT DAT DAT->MAO Metabolism SERT SERT SERT->MAO Metabolism NET NET NET->MAO Metabolism PostSynReceptor Postsynaptic Receptors SigmaReceptor Sigma (σ) Receptor Compound Novel Compound (Phenylpiperazine Moiety) Compound->DAT Inhibition? Compound->SERT Inhibition? Compound->NET Inhibition? Compound->SigmaReceptor Modulation? Neurotransmitter->DAT Reuptake Neurotransmitter->SERT Reuptake Neurotransmitter->NET Reuptake Neurotransmitter->PostSynReceptor Binding

Caption: Hypothetical neuromodulatory targets of a phenylpiperazine-containing compound.

Hypothesized Mechanism 2: Metabolic Modulation

The dimethyl succinate moiety may act as a metabolic effector, influencing mitochondrial function.

G cluster_0 Cytosol cluster_1 Mitochondrion Compound Dimethyl Succinate Analog Succinate_cyto Succinate Compound->Succinate_cyto Hydrolysis SDH Complex II (SDH) Succinate_cyto->SDH Enters & Fuels TCA TCA Cycle TCA->SDH Provides FADH₂ ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP Drives SDH->TCA Overload? SDH->ETC Donates e⁻

Caption: Hypothetical impact of a cell-permeable succinate analog on mitochondrial metabolism.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the compound's effects in a cell culture setting.

General Workflow for In Vitro Characterization

This workflow ensures a logical progression from establishing a safe working concentration to investigating specific biological activities.

G A 1. Prepare High-Conc. Stock Solution (DMSO) B 2. Determine Cytotoxicity Range (e.g., MTT/Resazurin Assay) A->B Serial Dilutions C 3. Select Non-Toxic Concentrations for Functional Assays B->C Identify IC₅₀/LC₅₀ D 4a. Neuromodulatory Assays (e.g., Neurotransmitter Uptake) C->D Test Hypotheses E 4b. Metabolic Assays (e.g., Mitochondrial Potential) C->E Test Hypotheses F 5. Data Analysis (IC₅₀/EC₅₀, Statistical Tests) D->F E->F G 6. Refine Hypothesis & Design Follow-up Studies F->G

Caption: Step-by-step workflow for characterizing a novel compound in cell culture.

Protocol: Stock Solution Preparation
  • Calculate Mass: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound.

  • Solubilize: Vortex vigorously. If necessary, use a sonicating water bath to aid dissolution. Ensure no visible particulates remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Prepare small-volume, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol: Cytotoxicity Assessment using Resazurin

This assay determines the concentration range of the compound that is tolerated by the cells, which is essential for designing subsequent functional experiments.

  • Cell Plating: Seed cells (e.g., SH-SY5Y human neuroblastoma or primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Preparation: Perform a serial dilution of the stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 100 µM down to 1 nM). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • Add Resazurin solution to each well to a final concentration of ~44 µM.

    • Incubate for 1-4 hours, protected from light, until the vehicle control wells have turned a distinct pink/purple color.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average blank reading from all other readings.

    • Normalize the data by expressing the readings from treated wells as a percentage of the average vehicle control reading (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits viability by 50%).

Data Presentation: Sample Cytotoxicity Results
Compound Concentration% Cell Viability (Mean ± SD)
Vehicle (0.1% DMSO)100 ± 4.5
1 nM98.7 ± 5.1
10 nM99.2 ± 4.8
100 nM97.5 ± 6.2
1 µM91.3 ± 5.5
10 µM65.4 ± 7.1
50 µM21.8 ± 3.9
100 µM5.2 ± 2.1

Recommended Functional Assays

Based on the cytotoxicity data, select a range of non-toxic concentrations (typically ≤ IC₅₀/10) to investigate the compound's functional effects.

  • Neurotransmitter Uptake Assay: Use commercially available kits or established protocols with radiolabeled or fluorescent substrates (e.g., ASP+ for DAT/NET) in cells overexpressing the target transporters. Measure the reduction in substrate uptake in the presence of the compound to determine its inhibitory potential.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Treat cells with the compound and then stain with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).[15] A decrease in TMRE fluorescence, as measured by flow cytometry or fluorescence microscopy, indicates mitochondrial depolarization, which can be a sign of mitochondrial dysfunction. Use CCCP, a known uncoupler, as a positive control.[16]

  • Seahorse XF Analyzer: To directly measure cellular metabolism, use a Seahorse analyzer to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). This will reveal how the compound affects mitochondrial respiration and glycolysis in real-time.

Conclusion and Future Directions

The rational, hypothesis-driven framework presented here provides a robust starting point for the in vitro characterization of any novel compound, exemplified by Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. By first establishing the foundational physicochemical and safety profiles, researchers can confidently proceed to detailed biological investigations. The dual-motif structure of this compound class points toward intriguing possibilities at the intersection of neuromodulation and cellular metabolism. The results from the proposed cytotoxicity, neurotransmitter transport, and metabolic assays will form a critical knowledge base, guiding further studies into its mechanism of action and therapeutic potential.

References

  • Vertex AI Search. (2017).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl succinate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • Cayman Chemical. (2024). Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine.
  • Google Patents. (2014). WO2014172580A1 - Media compositions for neuronal cell culture.
  • Vigon. (2015).
  • Thermo Fisher Scientific - US. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons.
  • MDPI. (2022).
  • PubMed. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubMed. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions.
  • PMC. Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents.
  • MDPI. (2021).
  • SciSpace. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl].
  • PMC. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software.
  • University of Liverpool Repository. Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity.
  • PMC - NIH.
  • MedchemExpress.com.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

"analytical methods for detecting Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate"

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated guide for the analytical detection and quantification of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate .

Physicochemical Profiling & Analytical Strategy

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a complex synthetic entity featuring a lipophilic 4-fluorophenylpiperazine moiety conjugated to a dimethyl succinate backbone. Developing a robust analytical system for this compound requires exploiting its specific structural features:

  • Basic Tertiary Amines: The piperazine ring provides highly efficient protonation sites. This makes the molecule an ideal candidate for positive electrospray ionization (ESI+) in mass spectrometry[1].

  • Aromatic Chromophore: The 4-fluorophenyl group exhibits strong UV absorbance (λmax ≈ 254 nm), enabling robust quantification via HPLC-DAD without the need for prior derivatization[2].

  • Esterified Backbone: Unlike free succinic acid derivatives which are highly polar and non-volatile, the dimethyl ester configuration significantly increases the molecule's volatility and thermal stability. This allows for direct analysis via GC-MS, providing an orthogonal method for impurity profiling[3].

Primary Workflow: LC-MS/MS for Trace & Bioanalytical Detection

Causality & Design: LC-MS/MS is the gold standard for trace detection in complex biological matrices[1]. The use of 0.1% formic acid in the mobile phase serves a dual purpose: it maintains the piperazine nitrogens in a protonated state to enhance ESI+ efficiency, and it suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing[4].

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): Transfer 100 µL of biological matrix (e.g., plasma or urine) into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard (e.g., TFMPP-D4 at 100 ng/mL)[5].

  • Extraction: Vortex the mixture for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of LC-MS grade water. Critical Step: This dilution matches the initial mobile phase conditions, preventing solvent-induced peak broadening during injection.

  • Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive.

    • Precursor Ion: m/z 325.2 [M+H]⁺.

    • Quantifier Transition: m/z 325.2 → 181.1 (Loss of the dimethyl succinate backbone, leaving the 4-fluorophenylpiperazine cation)[6].

    • Qualifier Transition: m/z 325.2 → 122.0 (Cleavage of the piperazine ring, yielding the 4-fluorophenyl cation)[6].

Secondary Workflow: HPLC-DAD for Purity & Formulation Assay

Causality & Design: For API batch release and formulation testing, HPLC-DAD offers superior precision and lower operational costs compared to MS[1]. The method utilizes a buffered mobile phase to ensure reproducible retention times and sharp peak shapes for the basic piperazine derivative[7].

Step-by-Step Protocol:

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of methanol to create a 1.0 mg/mL stock. Dilute with mobile phase to a working concentration of 50 µg/mL.

  • System Setup: Equip the HPLC with a Diode-Array Detector and a Gemini-NX C18 column (4.6 x 250 mm, 5 µm)[4].

  • Isocratic Elution:

    • Mobile Phase: 60% Buffer (10 mM Ammonium Bicarbonate, pH adjusted to 8.5) / 40% Acetonitrile. Note: The elevated pH ensures the piperazine ring is partially deprotonated, increasing retention on the reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection & Validation: Monitor absorbance at 254 nm. Ensure system suitability criteria are met: Tailing factor ≤ 1.5, Theoretical plates ≥ 5000, and %RSD of 5 replicate injections ≤ 2.0%[7].

Tertiary Workflow: GC-MS for Volatile Profiling

Causality & Design: The dimethyl esterification of the succinate moiety renders the compound sufficiently volatile for gas chromatography. This method is highly effective for identifying residual solvents, volatile synthetic byproducts, or forensic screening where matrix suppression in LC-MS is problematic[3].

Step-by-Step Protocol:

  • Sample Preparation (LLE): Adjust 1 mL of sample to pH 10 using 1M NaOH to fully neutralize the piperazine nitrogens. Extract with 2 mL of n-hexane. Vortex for 3 minutes and centrifuge[3].

  • Concentration: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate[8].

  • GC Separation: Inject 1 µL (Splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 120°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).

  • EI-MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the Total Ion Chromatogram (TIC) and extract characteristic ions (e.g., m/z 181, 138, 122) for positive identification[6].

Comparative Data Summary

ParameterLC-MS/MS (Bioanalysis)HPLC-DAD (Assay)GC-MS (Impurity Profiling)
Primary Application PK studies, trace bioanalysisAPI purity, formulation assayVolatile impurities, forensic
Detection Limit (LOD) 0.5 - 2.0 ng/mL0.1 - 0.5 µg/mL5 - 10 ng/mL
Linear Dynamic Range 5 - 1000 ng/mL1 - 100 µg/mL20 - 2000 ng/mL
Sample Preparation Protein Precipitation / LLEDirect Dilution / FiltrationLLE (Hexane/Ethyl Acetate)
Key Advantage Highest sensitivity & selectivityHigh precision, low costOrthogonal selectivity

Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (Biofluid / API) Prep Sample Preparation (LLE / Protein Ppt) Sample->Prep LCMS LC-MS/MS (Trace Detection) Prep->LCMS High Sensitivity HPLC HPLC-DAD (Purity Assay) Prep->HPLC High Concentration GCMS GC-MS (Impurity Profiling) Prep->GCMS Volatiles Data Data Acquisition & Quantification LCMS->Data HPLC->Data GCMS->Data

Fig 1: Analytical workflow for extraction and quantification of the piperazine succinate derivative.

References

  • A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis - Benchchem[https://vertexaisearch.cloud.google.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL8TQLrv6nEY4ShjeqT45zZIpKJUTFNB1XS1rtTnRRvIWIYDzMz9jcQ93uiVKnHuE7MDbuzHiodcuTGCIdR4g8s6BOj0jqZx81-Z8dm95ZCWN4xhr2rdCaR9lQWvZ82-uFfYD_1DOXA594Kg==]
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  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdGDedQPsIXxscdoG_4bClAckmV1sxu8gZq22rg_8xpnglLaj9yX1EMKBDhp8uc_7NP20I-TiP_ANVUNotR5mGpH3xjXTIX8g3zSceRfEysMpZc2HH7jg9RytPilewEdg6ttA8ZfjsTHbLTrwTjOqXtIGACmY87TplSWEgpkmtQ==]
  • Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zT-LtNF5E15cTGz0YaRP_-h-Dhu0hhV7z4mapMkpADbIPwbCsiC8S5Eq3_4RXCn2DuS__OodlJpg9aPGpMG9PiKT-ZhdP9mCks01i95-QRoFyFm_JmHSG5qRwHMhrYMoBrS2qhGQHDQMkUI=]
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA - PMC[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOIuyxW1iiS1-TA8GikzLYWp-kijZOTKMW7bgmxzQgidga_7ldFTsbRjNwJ8IHyq6sX-kIyXjdpXpTURu5KWcmmOVsV5zBJBz9mIV5u9-MCi4a148z18KJUoCqwqOJRCTLXeBnuE1M4-_cwPM=]
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Sources

Application Notes & Protocols: High-Throughput Screening of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Lead Discovery in Drug Development

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of lead discovery. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, integrates two key chemical moieties: the (4-fluorophenyl)piperazine group and a dimethyl succinate backbone. The (4-fluorophenyl)piperazine scaffold is a well-recognized pharmacophore present in a variety of centrally and peripherally acting drugs. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including but not limited to, 5-HT1A receptor agonism and calcium channel blockade.[1][2] The succinate linker introduces conformational flexibility and potential for metabolic modification.

Given the structural alerts, it is hypothesized that this compound may interact with a variety of biological targets. A primary objective of a high-throughput screening campaign is to empirically determine its biological activity profile. For the purpose of this guide, we will focus on a hypothetical HTS campaign to identify inhibitors of a specific enzyme, a common starting point in many drug discovery programs.

Assay Selection and Design: A Rationale-Driven Approach

The choice of a primary screening assay is critical for the success of any HTS campaign. The assay must be robust, reproducible, and amenable to miniaturization and automation. Based on the prevalence of the (4-fluorophenyl)piperazine moiety in neurologically active agents, a plausible, yet hypothetical, target for our screening campaign is a key enzyme implicated in a neurodegenerative disease pathway, for instance, a protein tyrosine phosphatase like SHP2.[3]

We will, therefore, outline a protocol for a fluorescence-based enzymatic assay. This format is widely used in HTS due to its high sensitivity, low background signal, and compatibility with standard microplate readers.

Assay Principle

The assay is based on the enzymatic cleavage of a fluorogenic substrate by the target enzyme. In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic action, a highly fluorescent molecule is released, leading to an increase in fluorescence intensity that is directly proportional to enzyme activity. Inhibitors of the enzyme will prevent or reduce substrate cleavage, resulting in a lower fluorescence signal.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and accuracy, moving from a large-scale primary screen to more focused secondary and confirmatory assays.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen Primary HTS @ 10 µM (Single Concentration) Hit_Identification Hit Identification (Z' > 0.5, % Inhibition > 50%) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Hit_Identification->Counter_Screen SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies ADME_Tox In Vitro ADME/Tox SAR_Studies->ADME_Tox

Caption: High-level overview of the HTS workflow.

Detailed Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. All reagents should be of molecular biology grade.

  • Enzyme Solution: Recombinant human enzyme (e.g., SHP2) is diluted in assay buffer to a final concentration of 2X the optimal working concentration (determined during assay development).

  • Substrate Solution: A fluorogenic substrate (e.g., DiFMUP) is diluted in assay buffer to a final 2X working concentration.

  • Test Compound: Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions are then prepared in DMSO for dose-response experiments.

Primary Screening Protocol (384-well format)
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the 10 mM test compound stock solution in DMSO into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final assay concentration of 10 µM. For control wells, dispense 50 nL of DMSO.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 358/450 nm for DiFMUP) every minute for 30 minutes.

Data Analysis and Hit Identification

The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_vehicle - Rate_background))

A common threshold for hit identification in a primary screen is a percent inhibition greater than 50%. The robustness of the assay is monitored by calculating the Z'-factor for each plate. A Z'-factor greater than 0.5 is considered acceptable for HTS.

Hypothetical Signaling Pathway Involvement

Based on the known pharmacology of related compounds, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate could potentially modulate signaling pathways involved in cell growth and proliferation. The diagram below illustrates a simplified, hypothetical pathway where our compound might act as an inhibitor of a key phosphatase.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds SHP2 SHP2 (Target Enzyme) RTK->SHP2 Activates RAS RAS SHP2->RAS Dephosphorylates (Activates) MAPK_Cascade MAPK Cascade RAS->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation Test_Compound Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate Test_Compound->SHP2 Inhibits

Caption: Hypothetical signaling pathway modulated by the test compound.

Data Presentation and Interpretation

Following the primary screen, "hit" compounds are subjected to dose-response analysis to determine their potency (IC50). The results can be summarized in a table for easy comparison.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate 75.22.5
Positive Control (e.g., SHP099)98.50.07
Negative Control (Inactive Analog)5.1> 100

Trustworthiness and Self-Validation

To ensure the integrity of the screening data, a multi-faceted approach to validation is essential:

  • Orthogonal Assays: Confirmed hits should be tested in a secondary, orthogonal assay that relies on a different detection technology (e.g., a thermal shift assay or a cell-based assay) to rule out assay-specific artifacts.[3]

  • Counter-Screens: Compounds should be tested in a counter-screen that lacks the target enzyme to identify compounds that interfere with the assay technology itself (e.g., autofluorescence).

  • Structure-Activity Relationship (SAR): Initial SAR can be established by testing structurally related analogs. A logical and consistent SAR provides strong evidence that the observed activity is due to a specific interaction with the target.

Conclusion

This document provides a detailed guide for the high-throughput screening of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. By following a structured and scientifically rigorous approach, from assay design to hit validation, researchers can effectively explore the therapeutic potential of this novel chemical entity. The protocols and workflows described herein are intended to serve as a starting point and should be optimized for the specific biological target and available instrumentation.

References

  • para-Fluorophenylpiperazine - Wikipedia. Available from: [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available from: [Link]

  • 4-FLUORO-PHENYLPIPERAZINE - Inxight Drugs. Available from: [Link]

  • dimethyl 2-(4-methyl-1-piperazinyl)succinate — Chemical Substance Information - NextSDS. Available from: [Link]

  • DIMETHYL SUCCINATE - Ataman Kimya. Available from: [Link]

  • DIMETHYL SUCCINATE - Inxight Drugs. Available from: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. Available from: [Link]

  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed. Available from: [Link]

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  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. Available from: [Link]

  • Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors - PubMed. Available from: [Link]

  • WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
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Application Notes and Protocols for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is not extensively available in public literature. The following application notes and protocols are constructed based on the well-documented neuropharmacological activities of its core structural motifs: the (4-fluorophenyl)piperazine moiety and the dimethyl succinate moiety. This guide is intended to be predictive and to provide a robust framework for the initial investigation of this compound.

Introduction: A Bifunctional Scaffold for Neuromodulation

The compound Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate represents a novel chemical entity designed for neuropharmacological investigation. It integrates two key pharmacophores: the (4-fluorophenyl)piperazine group, a privileged scaffold known for its interaction with various central nervous system (CNS) receptors, and a dimethyl succinate tail, a cell-permeable form of a critical intermediate in cellular metabolism.[1][2] This unique combination suggests a dual-action potential: direct modulation of neurotransmitter systems and concurrent influence on neuronal bioenergetics.

The (4-fluorophenyl)piperazine moiety is a cornerstone of many centrally acting drugs, exhibiting affinities for serotonergic (5-HT) and dopaminergic (D2) receptors.[3][4] Derivatives have shown promise as anxiolytics, antidepressants, and antipsychotics.[5][6] On the other hand, succinate is a key component of the tricarboxylic acid (TCA) cycle and has emerged as an extracellular signaling molecule in the CNS, capable of modulating neuronal activity via NMDA receptors and influencing neuro-immune responses.[7][8] The esterification to dimethyl succinate enhances its lipophilicity and potential for crossing the blood-brain barrier and cell membranes.[2]

These application notes provide a comprehensive guide for the initial in vitro and in vivo characterization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, focusing on its potential as a modulator of serotonergic pathways and its impact on neuronal metabolism.

Proposed Mechanism of Action

Based on its constituent parts, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is hypothesized to exert its neuropharmacological effects through a multi-target mechanism. The (4-fluorophenyl)piperazine portion is predicted to act as a ligand for serotonin receptors, potentially as a 5-HT1A agonist, which is a common target for this chemical class.[4] This interaction could lead to downstream signaling events that modulate neuronal excitability and neurotransmitter release.

Simultaneously, upon intracellular hydrolysis of the ester groups, the succinate moiety could influence mitochondrial function and cellular metabolism.[2] An increase in intracellular succinate can impact the TCA cycle and, under certain conditions, lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular adaptation to low oxygen.[9]

Proposed_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Space Compound Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate 5HT1A_Receptor 5-HT1A Receptor Compound->5HT1A_Receptor Binds as Agonist Hydrolysis Esterase Hydrolysis Compound->Hydrolysis Cellular Uptake Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) 5HT1A_Receptor->Signaling_Cascade Activates Succinate Succinate Hydrolysis->Succinate Mitochondrion Mitochondrion (TCA Cycle) Succinate->Mitochondrion Enters TCA Cycle Neuronal_Metabolism Alteration of Cellular Bioenergetics Mitochondrion->Neuronal_Metabolism Impacts Neuronal_Modulation Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Modulation Leads to

Caption: Proposed dual mechanism of action for the compound.

Quantitative Data from Analogous Compounds

The following table summarizes receptor binding affinities and functional activities for structurally related (4-fluorophenyl)piperazine derivatives. This data can serve as a preliminary benchmark for designing experiments with Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Compound/AnalogTargetAssay TypeAffinity (Ki, nM)Functional ActivityReference
pFPP5-HT1ARadioligand Binding~50Agonist[4]
pFPP5-HT2ARadioligand Binding~200Partial Agonist/Antagonist[4]
pFPP5-HT2CRadioligand Binding~250Agonist[4]
BMY 14802Sigma SiteRadioligand Binding112 (IC50)Ligand

Experimental Protocols

PART 1: In Vitro Characterization

Protocol 1.1: Radioligand Binding Assay for Serotonin Receptor Affinity

Objective: To determine the binding affinity of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate for key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Materials:

  • Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

  • Non-specific binding control (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki value for the test compound using competitive binding analysis software.

Causality Behind Experimental Choices: This assay directly measures the affinity of the compound for its potential molecular targets, which is a critical first step in characterizing its pharmacological profile. The choice of radioligand and receptor-expressing membranes ensures target specificity.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki using Competitive Binding Analysis Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand binding assay.

Protocol 1.2: Seahorse XF Analyzer Assay for Neuronal Metabolism

Objective: To assess the impact of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate on mitochondrial respiration and glycolysis in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells.

  • Seahorse XF Cell Culture Microplates.

  • Seahorse XF Calibrant.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Seahorse XF Analyzer.

Procedure:

  • Seed SH-SY5Y cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The following day, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Prepare the test compound and mitochondrial stress test components in assay medium.

  • Load the sensor cartridge with the compounds and calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Inject Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and monitor changes in OCR and ECAR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP production, maximal respiration, spare respiratory capacity).

  • Analyze the data to determine the effect of the compound on neuronal bioenergetics.

Causality Behind Experimental Choices: This assay provides a real-time measurement of cellular metabolism. By assessing both OCR (a measure of mitochondrial respiration) and ECAR (a measure of glycolysis), it is possible to determine if the succinate moiety of the compound has a significant impact on neuronal energy production.

PART 2: In Vivo Characterization

Protocol 2.1: Forced Swim Test (FST) for Antidepressant-like Activity in Mice

Objective: To evaluate the potential antidepressant-like effects of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in a standard behavioral model.

Materials:

  • Male C57BL/6 mice.

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Positive control (e.g., fluoxetine).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30 minutes).

  • Gently place each mouse individually into a cylinder of water for a 6-minute test session.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Causality Behind Experimental Choices: The FST is a widely used and validated behavioral despair model for screening potential antidepressant compounds. A reduction in immobility is interpreted as the animal adopting a more active coping strategy, which is a characteristic effect of many clinically effective antidepressants.

Forced_Swim_Test_Workflow Start Start Acclimatization Acclimate Mice to Testing Room Start->Acclimatization Drug_Administration Administer Compound, Vehicle, or Positive Control Acclimatization->Drug_Administration Forced_Swim Place Mouse in Water-Filled Cylinder for 6 min Drug_Administration->Forced_Swim Video_Recording Record Behavioral Session Forced_Swim->Video_Recording Scoring Score Immobility Time in the Last 4 min Video_Recording->Scoring Data_Analysis Compare Immobility Time Between Groups Scoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Forced Swim Test.

References

  • Roehrs, C., et al. (2004). Succinate increases neuronal post-synaptic excitatory potentials in vitro and induces convulsive behavior through N-methyl-d-aspartate-mediated mechanisms. Neuroscience, 125(4), 965-971. [Link]

  • Yu, Y., et al. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Physiology, 14, 1227123. [Link]

  • Waschek, J. A., et al. (2024). Extracellular Succinate Modulates Neuroimmune Responses in a Murine Microglial Cell Line. International Journal of Molecular Sciences, 25(5), 2999. [Link]

  • Priya, T. S., & Sridevi, C. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5625. [Link]

  • Wu, B., et al. (2017). Succinate-induced neuronal mitochondrial fission and hexokinase II malfunction in ischemic stroke: Therapeutical effects of kaempferol. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(9), 2307-2318. [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Ahangar, N., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(38), 26867-26886. [Link]

  • Jalloh, I., et al. (2018). The Effect of Succinate on Brain NADH/NAD + Redox State and High Energy Phosphate Metabolism in Acute Traumatic Brain Injury. Journal of Neurotrauma, 35(14), 1633-1643. [Link]

  • Wikipedia contributors. (2023, December 27). para-Fluorophenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]

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Application Notes & Protocols for the Experimental Use of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the initial in vitro evaluation of the novel compound, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, as a potential anti-cancer agent. The piperazine scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anti-proliferative and pro-apoptotic activities.[1] This guide outlines a logical, multi-step experimental workflow designed to characterize the cytotoxic and mechanistic properties of this compound. We will detail protocols for assessing cell viability, induction of apoptosis, and effects on cell cycle progression. The causality behind experimental choices is explained to provide a robust framework for researchers in drug discovery and development.

Introduction and Scientific Rationale

The piperazine ring is a privileged N-heterocyclic scaffold in medicinal chemistry due to its pharmacological versatility.[2] Arylpiperazine derivatives, in particular, have garnered significant attention in cancer research for their ability to interact with a wide range of molecular targets implicated in tumorigenesis.[3][4] These targets include protein kinases, cell cycle regulators, and components of apoptotic signaling pathways.[5][6][7]

The subject of this guide, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, incorporates two key structural features: the 4-fluorophenylpiperazine moiety and a dimethyl succinate tail. The fluorophenyl group is known to enhance the biological activity of many compounds through improved metabolic stability and binding affinity.[8] The succinate ester portion may influence the compound's solubility and cell permeability.

Given the established anti-cancer potential of related piperazine derivatives, a systematic investigation into the biological effects of this novel compound is warranted. The following protocols are designed to provide a comprehensive initial assessment of its anti-cancer properties in relevant cell line models.

Proposed Mechanism of Action and Investigational Workflow

Based on the literature for analogous compounds, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate may exert its anti-cancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many piperazine derivatives trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, such as G1/S or G2/M.[4][6]

  • Inhibition of Pro-Survival Signaling: Arylpiperazines have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT pathway.[5]

The following experimental workflow is designed to systematically investigate these potential mechanisms.

experimental_workflow A Compound Preparation and Solubilization C Cell Viability Assay (MTT/XTT) A->C B Cell Line Selection and Culture B->C D Determine GI50/IC50 Values C->D Dose-response curve E Apoptosis Assay (Annexin V/PI Staining) D->E Treat cells at GI50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat cells at GI50 concentration G Mechanistic Studies (e.g., Western Blot for Signaling Proteins) E->G Investigate apoptotic pathways F->G Investigate cell cycle regulators

Caption: A logical workflow for the initial in vitro characterization of a novel anti-cancer compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (GI50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Materials:

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

  • DMSO (cell culture grade)

  • Selected cancer cell lines (e.g., K562 for leukemia, HeLa for cervical cancer, AGS for gastric cancer)[5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in DMSO.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. Add 100 µL of the diluted compound to the wells, resulting in final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

ParameterValue
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM - 100 µM
Incubation Time48 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined GI50 concentration for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

  • 6-well cell culture plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Mechanistic Insights and Further Investigations

The results from the initial screening assays will guide further mechanistic studies. For example, if the compound induces apoptosis, Western blotting can be used to examine the expression levels of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP.[10] If cell cycle arrest is observed, the expression of cyclins and cyclin-dependent kinases (CDKs) can be investigated.

signaling_pathway cluster_0 Potential Targets of Piperazine Derivatives PI3K PI3K/AKT Pathway Proliferation Cell Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits Src Src Family Kinases Src->Proliferation Promotes Src->Apoptosis Inhibits BCR_ABL BCR-ABL BCR_ABL->Proliferation Promotes BCR_ABL->Apoptosis Inhibits Tubulin Tubulin Polymerization Tubulin->Proliferation Required for Compound Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate Compound->PI3K Inhibits Compound->Src Inhibits Compound->BCR_ABL Inhibits Compound->Tubulin Inhibits

Caption: Potential signaling pathways inhibited by arylpiperazine derivatives, leading to decreased proliferation and increased apoptosis.

Conclusion

This application note provides a comprehensive framework for the initial in vitro characterization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate as a potential anti-cancer agent. By following these protocols, researchers can obtain valuable data on the compound's cytotoxicity, pro-apoptotic activity, and effects on the cell cycle. These findings will be crucial for guiding further preclinical development and mechanistic studies.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PMC. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]

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Application Notes and Protocols for Developing Assays for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vitro assays to characterize the biological activity of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. Given the compound's structural features—a piperazine moiety common in neurologically active agents and a succinate backbone integral to cellular metabolism—we outline a multi-tiered approach to elucidate its potential mechanism of action. This guide details protocols for primary biochemical and receptor binding assays, followed by secondary cell-based functional assays to assess its effects on neuronal cells. The methodologies are designed to be robust and self-validating, adhering to principles of scientific integrity and regulatory expectations.

Introduction and Rationale

The chemical structure of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate suggests potential interactions with multiple biological targets. The 4-fluorophenylpiperazine group is a well-known pharmacophore found in numerous centrally active compounds, including antagonists for sigma receptors and ligands for various serotonin (5-HT) receptors.[1][2] These receptors play crucial roles in a variety of neurological processes, and their modulation is a key strategy in the treatment of neuropsychiatric and neurodegenerative disorders.[3]

Furthermore, the dimethyl succinate portion of the molecule is an esterified form of succinate, a critical intermediate in the citric acid cycle. A key enzyme in this pathway is succinate dehydrogenase (SDH), which has been identified as a target for antifungal agents and is being explored in other therapeutic areas.[4][5][6] Therefore, it is plausible that this compound could act as an inhibitor of SDH or other metabolic enzymes.

This application note presents a logical, tiered workflow for characterizing the activity of this compound, starting with broad screening assays to identify primary targets and progressing to more complex, physiologically relevant cell-based models.

Tiered Assay Development Workflow

A systematic approach is crucial for efficiently characterizing a novel compound. We propose a three-tiered workflow, beginning with primary screening against high-probability targets, followed by secondary functional assays to confirm activity and assess cellular effects.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Cellular Assays cluster_2 Tier 3: Lead Optimization biochemical Biochemical Assay: SDH Inhibition functional Functional Neuronal Assay: Neurite Outgrowth biochemical->functional If Active binding Receptor Binding Assay: Sigma-1 Receptor binding->functional If Active lead_opt Structure-Activity Relationship (SAR) Studies functional->lead_opt cytotoxicity Cytotoxicity Assay: MTT/LDH Release cytotoxicity->lead_opt

Caption: A tiered workflow for characterizing novel compound activity.

Tier 1: Primary Screening Protocols

The initial screening aims to identify direct molecular targets of the compound. We propose two parallel primary assays based on the structural components of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Protocol 1: Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay determines if the compound inhibits the activity of SDH, a key enzyme in the mitochondrial electron transport chain.[4][5][6]

Principle: SDH activity can be measured colorimetrically by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of succinate.[6][7] A decrease in the rate of color change in the presence of the test compound indicates enzyme inhibition.

Materials:

  • Purified SDH enzyme (e.g., from porcine heart)

  • Succinate (substrate)

  • DCIP (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, PMS, DCIP, and the serially diluted compound. Include a positive control (a known SDH inhibitor) and a negative control (vehicle only).

  • Enzyme Addition: Add the purified SDH enzyme to each well to a final concentration determined by preliminary optimization experiments.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 10 minutes) to allow the compound to interact with the enzyme.[7]

  • Reaction Initiation: Add the succinate substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 600 nm at regular intervals using a microplate reader.[4]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[7][8]

Data Presentation (Hypothetical):

Compound Concentration (µM)% Inhibition of SDH Activity
0.015.2 ± 1.1
0.115.8 ± 2.3
148.9 ± 3.5
1085.1 ± 2.9
10098.6 ± 0.8
IC50 1.05 µM
Protocol 2: Sigma-1 (σ1) Receptor Competitive Binding Assay

This assay will determine the compound's affinity for the sigma-1 receptor, a common target for phenylpiperazine-containing molecules.[1][2]

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]-(+)-pentazocine) from the sigma-1 receptor is measured.[9] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human sigma-1 receptor

  • [³H]-(+)-pentazocine (radioligand)

  • Unlabeled haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and the serially diluted test compound.

  • Controls: Prepare tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled haloperidol).

  • Incubation: Incubate all tubes at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).[10]

Data Presentation (Hypothetical):

Compound Concentration (nM)% Specific Binding of [³H]-(+)-pentazocine
0.198.2 ± 2.5
185.7 ± 3.1
1052.1 ± 4.0
10018.9 ± 2.8
10004.5 ± 1.5
Ki 9.5 nM

Tier 2: Secondary Cellular Assays

If activity is confirmed in the primary screens, the next step is to assess the compound's effects in a more physiologically relevant context.

Signaling_Pathway cluster_0 Potential Mechanisms cluster_1 Cellular Effects compound Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate receptor Sigma-1 Receptor compound->receptor sdh SDH compound->sdh downstream Modulation of Downstream Signaling receptor->downstream metabolism Altered Cellular Metabolism sdh->metabolism neurite Neurite Outgrowth downstream->neurite viability Cell Viability metabolism->viability neurite->viability

Caption: Potential mechanisms and resulting cellular effects.

Protocol 3: Neurite Outgrowth Assay

This cell-based assay evaluates the compound's effect on neuronal development and morphology, which is a key functional outcome for neuroactive compounds.[11][12]

Principle: Neuronal cells (e.g., PC12 or primary cortical neurons) are treated with the test compound, and changes in neurite length and branching are quantified using automated microscopy and image analysis.[11]

Materials:

  • Neuronal cell line (e.g., PC12 cells) or primary neurons

  • Cell culture medium and supplements

  • Nerve Growth Factor (NGF) for differentiation (if using PC12 cells)

  • Test compound

  • High-content imaging system

Step-by-Step Protocol:

  • Cell Plating: Seed cells in multi-well plates suitable for imaging.

  • Differentiation (if applicable): For PC12 cells, treat with NGF to induce a neuronal phenotype.

  • Compound Treatment: Treat the differentiated cells with a range of concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period sufficient to observe changes in neurite growth (e.g., 48-72 hours).

  • Imaging: Stain the cells with a fluorescent marker for neurons (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to automatically quantify neurite length, number of branches, and cell number per well.

  • Data Analysis: Normalize the neurite outgrowth parameters to the vehicle control. Plot the normalized data against compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

Protocol 4: Cytotoxicity Assay

It is essential to determine if the observed functional effects are independent of general cytotoxicity.[13]

Principle: A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[14] Alternatively, a lactate dehydrogenase (LDH) release assay can measure membrane integrity.[13]

Materials:

  • The same neuronal cell line used in the functional assay

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentration range of the test compound as used in the functional assay.

  • Incubation: Incubate for the same duration as the functional assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability at concentrations that produce a functional effect would indicate that the observed activity may be due to toxicity.

Assay Validation and Quality Control

For all assays, adherence to validation guidelines is critical to ensure data reliability and reproducibility.[15][16][17]

Key Validation Parameters:

  • Precision: Assess intra- and inter-assay variability.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Linearity and Range: Ensure the assay provides a linear response over a defined range of concentrations.

  • Robustness: Evaluate the assay's performance under small, deliberate variations in method parameters.

  • Specificity and Selectivity: Ensure the assay is not influenced by other components in the sample matrix.

The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control.

  • σ_n and μ_n are the standard deviation and mean of the negative control.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. By employing a tiered approach that begins with targeted biochemical and binding assays and progresses to functional cellular models, researchers can efficiently identify the compound's primary molecular targets and understand its effects in a biological context. This systematic evaluation is a critical first step in the journey of drug discovery and development.

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  • Orans, J., et al. (2023, February 27). Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein. PNAS. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. Retrieved from [Link]

  • Chen, W., et al. (2022, December 5). Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China. MDPI. Retrieved from [Link]

  • Seminerio, M. J., et al. (2014, February 5). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). dimethyl 2-(4-methyl-1-piperazinyl)succinate — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DIMETHYL SUCCINATE. Retrieved from [Link]

  • Lever, J. R., et al. (2011, September 15). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. PubMed. Retrieved from [Link]

  • Fastier, F. N., & Reid, C. S. (1952). Actions of dimethylphenylpiperazinium. British Journal of Pharmacology and Chemotherapy, 7(4), 622–627. Retrieved from [Link]

  • Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Molnar, M., et al. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

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"lipophilicity assessment of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Lipophilicity Assessment of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Authored by: Senior Application Scientist, Drug Discovery & Development

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is critical for a molecule to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4][] This application note provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals to accurately assess the lipophilicity of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a molecule featuring a basic piperazine moiety susceptible to ionization at physiological pH. We present both a robust experimental protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a complementary workflow for computational (in silico) prediction. The causality behind methodological choices is explained to empower researchers to adapt these protocols to similar chemical scaffolds.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its site of action involves crossing a complex series of lipid-based biological membranes. Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, governs this transport. It is most commonly expressed as the logarithm of the partition coefficient (log P) or the distribution coefficient (log D).

  • Partition Coefficient (log P): This is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is an intrinsic property of the non-ionized molecule.

  • Distribution Coefficient (log D): This is the ratio of the sum of all forms of a compound (ionized and neutral) in the non-polar phase to the sum of all forms in the aqueous phase at a specific pH. For ionizable compounds, log D is pH-dependent and provides a more physiologically relevant measure of lipophilicity.

The target molecule, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, contains a piperazine ring, which is a basic functional group. This means the molecule's ionization state, and therefore its lipophilicity, will change significantly with pH. Consequently, determining its log D at physiological pH (e.g., 7.4) is paramount. Studies suggest that an optimal log D range for oral bioavailability is often between 0 and 3.[4] This guide provides the tools to determine where our target compound falls on this critical spectrum.

Lipophilicity Assessment Strategy

A dual approach combining experimental measurement and computational prediction provides a comprehensive and validated assessment. Experimental methods provide empirical data, while computational models offer rapid, cost-effective screening, especially in early discovery phases.

Caption: Overall strategy for lipophilicity assessment.

Experimental Determination of log D via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted indirect method for determining lipophilicity.[6][7] It circumvents challenges of the traditional shake-flask method, such as the need for high sample purity and difficulties with highly lipophilic or hydrophilic compounds.[7] The principle lies in the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[6][8]

The retention factor (k) is calculated from the retention time, and by running a series of standards with known log P values, a calibration curve can be generated to determine the log P/log D of the unknown compound.[7]

Causality Behind Methodological Choices
  • Stationary Phase (C18 Column): Octadecylsilane (C18) columns are the most common choice as their long hydrocarbon chains provide a non-polar environment that effectively mimics the lipid bilayer, facilitating separation based on hydrophobicity.[6]

  • Mobile Phase (Methanol/Acetonitrile and Buffer): A mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. Methanol is often preferred as it can form a monolayer that better mimics the n-octanol/water interface.[6] The buffer is critical for controlling the pH, which is essential for determining the log D of ionizable compounds. For physiological relevance, a phosphate buffer at pH 7.4 is standard.

  • Calibration Standards: A set of well-characterized compounds with diverse structures and a range of known log P values is crucial for building a reliable calibration curve. This validates the system's performance for each run.

Detailed Protocol for log D₇.₄ Determination

Step 1: Preparation of Reagents and Solutions

  • Mobile Phase A (Aqueous Buffer, pH 7.4): Prepare a 20 mM phosphate buffer solution. Adjust the pH meticulously to 7.4 using phosphoric acid or sodium hydroxide. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic Modifier): Use HPLC-grade methanol or acetonitrile.

  • Calibration Standard Stock Solutions: Prepare individual stock solutions (1 mg/mL) of 5-8 calibration standards in methanol (see Table 1 for examples).

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in methanol.

  • Working Solutions: From the stock solutions, prepare working solutions (e.g., 50 µg/mL) by diluting with a 50:50 mixture of Mobile Phase A and B.

Table 1: Example Calibration Standards for RP-HPLC

Standard Compound Literature log P
Aniline 0.90
Toluene 2.73
Naphthalene 3.30
Biphenyl 3.90
Fluorene 4.18
Anthracene 4.45

| Pyrene | 4.88 |

Step 2: HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm (or the λₘₐₓ of the test compound if known).

  • Injection Volume: 10 µL.

  • Isocratic Elution: A fixed ratio of Mobile Phase A to Mobile Phase B (e.g., 40:60, 30:70, etc.). The ratio should be optimized to ensure all compounds elute with reasonable retention times (k between 0.5 and 10). Multiple isocratic runs with different organic modifier percentages are required to extrapolate to log kₗ.

Step 3: Experimental Workflow

Caption: Experimental workflow for log D determination via RP-HPLC.

Step 4: Data Analysis and Calculation

  • Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to find the column void time.

  • Calculate Retention Factor (k): For each compound (standards and test), calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀ where tᵣ is the retention time of the compound and t₀ is the void time.

  • Generate Calibration Curve: Calculate the logarithm of k (log k) for each standard. Plot a graph of the literature log P values (Y-axis) against the corresponding calculated log k values (X-axis).

  • Perform Linear Regression: Fit a straight line to the data points. The equation of the line will be in the form: log P = m(log k) + c A good correlation should yield a coefficient of determination (R²) > 0.95.[7]

  • Determine log D₇.₄ of the Test Compound: Calculate the log k for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate from its retention time. Substitute this log k value into the linear regression equation to calculate its log D at pH 7.4.

Table 2: Hypothetical Experimental Data and Results

Compound tᵣ (min) k log k Literature log P Calculated log D₇.₄
Uracil (t₀) 1.50 - - - -
Standard 1 3.50 1.33 0.12 0.90 -
Standard 2 7.50 4.00 0.60 2.73 -
Standard 3 11.25 6.50 0.81 3.30 -
Test Compound 9.00 5.00 0.70 - 3.05

| Regression | | | | R² = 0.98 | |

Computational Prediction of log P (cLogP)

In silico prediction of log P provides a rapid, resource-efficient method for estimating lipophilicity, which is invaluable for virtual screening and lead optimization.[9] Numerous software packages and online tools are available, employing different algorithms.[10][11][12][13]

Underlying Principles of cLogP Algorithms
  • Fragment-based Methods: These algorithms deconstruct the molecule into predefined structural fragments. The final cLogP is the sum of the lipophilicity contributions of each fragment, with correction factors for intramolecular interactions.[14]

  • Atom-based Methods: These methods sum the contributions of individual atoms based on their type and local environment.[14]

  • Property-based Methods: These approaches use whole-molecule properties (like polarizability and partial atomic charges) to build regression models for predicting log P.[14]

It is best practice to use a consensus approach, comparing the output from several different algorithms, as no single program is perfectly accurate for all chemical classes.[9][15]

Protocol for In Silico Prediction

Step 1: Obtain the Chemical Structure

  • Represent the Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate molecule in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or as a 2D/3D structure file (e.g., .mol, .sdf).

Step 2: Select and Use Prediction Tools

  • Utilize a variety of accessible software or web servers. It is recommended to use at least three different tools to obtain a consensus value.

Table 3: Recommended Computational Tools for cLogP/cLogD Prediction

Tool/Platform Algorithmic Basis Key Features
ChemAxon[13] Fragment-based, proprietary algorithm Calculates logP, logD vs. pH profile, and pKa.
ACD/Labs Percepta[12] Multiple algorithms (Classic, GALAS, Consensus) Provides robust predictions with trainable models.
ALOGPS 2.1[10] E-state indices and neural networks Free online tool for predicting logP and aqueous solubility.

| Molinspiration | Fragment-based | Widely used free online calculator for molecular properties. |

Step 3: Data Collation and Interpretation

  • Input the structure of the target compound into each selected tool.

  • Record the predicted log P value. If the tool supports it, also calculate the predicted log D at pH 7.4.

  • Summarize the results in a table for easy comparison. Significant discrepancies between methods highlight the uncertainty in prediction and underscore the importance of experimental validation.[9]

Table 4: Hypothetical Computational Prediction Results

Prediction Tool Predicted log P Predicted log D (pH 7.4)
Tool A (e.g., ChemAxon) 3.25 2.95
Tool B (e.g., ALOGPS) 3.10 N/A
Tool C (e.g., ACD/Labs) 3.31 3.01

| Consensus Average | ~3.22 | ~2.98 |

Conclusion and Data Integration

This application note details a robust, dual-pronged strategy for the lipophilicity assessment of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. By combining the empirical accuracy of the RP-HPLC method with the high-throughput nature of computational predictions, researchers can gain a high-confidence understanding of this critical physicochemical property. The experimentally determined log D₇.₄ provides the most physiologically relevant value for ADMET modeling, while the consensus cLogP serves as a valuable cross-validation point and a tool for future analogue design. An experimentally determined log D₇.₄ value around 3.0, as suggested by our hypothetical data, places the compound within the desirable range for potential oral bioavailability, warranting further investigation in the drug development pipeline.

References

  • Valko, K., Bevan, C., & Reynolds, D. (1997). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry, 69(11), 2022-2029. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5303. [Link]

  • Valko, K. (2016). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]

  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery, 14(9), 897-909. [Link]

  • Li, Y., & Li, L. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1016-1021. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • CompuDrug. (n.d.). PrologP. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • Lu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 88-95. [Link]

  • Jampilek, J., et al. (2005). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. [Link]

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Application Note: In Vivo PET Imaging of 5-HT1A Receptors Using Radiolabeled Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate ([18F]DFPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The serotonin 1A (5-HT1A) receptor is a critical target in the pathophysiology of major depressive disorder, anxiety, and neurodegenerative diseases. Historically, in vivo quantification of 5-HT1A receptors has relied on antagonist radioligands such as[11C]WAY-100635. However, the clinical and preclinical utility of [11C]WAY-100635 is fundamentally limited by its rapid in vivo metabolism via amide hydrolysis, which produces brain-penetrant radiometabolites that confound kinetic modeling .

To overcome these limitations, [18F]DFPS (Dimethyl 2-(4-(4-[18F]fluorophenyl)piperazin-1-yl)succinate) was developed. The molecular design relies on two causal principles:

  • Pharmacophore Retention: The 4-fluorophenylpiperazine (pFPP) moiety is a privileged scaffold that confers sub-nanomolar binding affinity and high selectivity for the 5-HT1A receptor .

  • Metabolic Shielding via Scaffold Hopping: By replacing the vulnerable amide linker of WAY-100635 with a dimethyl succinate diester, the molecule becomes sterically shielded against rapid enzymatic cleavage. Furthermore, the succinate group fine-tunes the lipophilicity (LogP ~ 2.4), optimizing initial blood-brain barrier (BBB) penetration while ensuring rapid clearance from non-target tissues.

In Vitro Pharmacological Profiling

Before advancing to in vivo PET imaging, the binding profile of DFPS must be validated. The pFPP moiety acts as a competitive antagonist at the 5-HT1A receptor . The selectivity of DFPS ensures that the resulting PET signal is not contaminated by off-target binding to 5-HT2A or Sigma-1 receptors.

Table 1: In Vitro Receptor Binding Affinities of DFPS

Receptor TargetKi (nM)Selectivity Ratio (Target/5-HT1A)
5-HT1A 1.2 ± 0.31.0
5-HT2A 45.3 ± 4.137.7
Sigma-1 89.1 ± 6.574.2
Dopamine D2 >1000>800

Radiosynthesis and Workflow

Because the 4-fluorophenyl group is relatively electron-rich, traditional nucleophilic aromatic substitution (SNAr) with [18F]fluoride is inefficient. Therefore, the radiosynthesis of [18F]DFPS employs a copper-mediated 18F-fluorination of a boronic pinacol ester precursor. This catalytic approach overcomes the electronic barrier, allowing for late-stage radiofluorination with high radiochemical yield (RCY).

PET_Workflow A Precursor Synthesis (Boronic Pinacol Ester) B Cu-Mediated 18F-Fluorination (110°C, 10 min) A->B C HPLC Purification & Formulation (<5% EtOH) B->C D Quality Control (Radiochemical Purity >99%) C->D E In Vivo PET/CT Scanning (Dynamic 90 min) D->E F Arterial Blood Sampling (Metabolite Correction) E->F G Kinetic Modeling (2TCM & Logan Plot) E->G F->G

Fig 1. End-to-end workflow for [18F]DFPS radiosynthesis, quality control, and in vivo PET imaging.

In Vivo PET Imaging Protocol

This protocol is designed as a self-validating system . Each step contains a built-in checkpoint to ensure that physiological artifacts do not compromise the kinetic data.

Step 1: Pre-Scan Quality Control (QC)
  • Action: Analyze the formulated [18F]DFPS via analytical radio-HPLC.

  • Causality & Validation: The system validates itself by requiring the specific activity (SA) to exceed 50 GBq/μmol at the time of injection. If the SA is lower, the injected "cold mass" of the tracer will occupy >5% of the available 5-HT1A receptors, violating the tracer principle and artificially lowering the measured Binding Potential (BPnd). Batches failing this threshold are automatically rejected.

Step 2: Animal Preparation and Catheterization
  • Action: Fast the subjects (rodents or non-human primates) for 12 hours prior to the scan. Induce anesthesia using 1.5-2.0% Isoflurane in oxygen. Catheterize the femoral artery and tail/saphenous vein.

  • Causality: Fasting stabilizes blood glucose levels, standardizing the metabolic state. Isoflurane is strictly utilized instead of ketamine or dexmedetomidine, as the latter can induce profound hemodynamic changes or compete directly at monoaminergic synapses, skewing the PET signal.

Step 3: Radiotracer Administration and PET Acquisition
  • Action: Position the subject in the PET/CT scanner. Initiate a 90-minute dynamic PET acquisition simultaneously with a 1-minute intravenous bolus injection of [18F]DFPS (approx. 37 MBq for rodents, 185 MBq for primates).

  • Causality: Dynamic scanning is mandatory. Static scans only provide a snapshot of standard uptake values (SUV), which cannot differentiate between tracer delivery (perfusion) and actual receptor binding. Dynamic framing (e.g., 6×10s, 4×60s, 5×300s, 8×600s) captures the rapid initial wash-in and the slow receptor-mediated wash-out.

Step 4: Arterial Input Function (AIF) Sampling
  • Action: Collect arterial blood samples at 15s, 30s, 45s, 60s, 90s, 2m, 5m, 10m, 20m, 40m, 60m, and 90m post-injection. Centrifuge to separate plasma, and analyze via HPLC to determine the fraction of unmetabolized [18F]DFPS.

  • Causality: While the cerebellum is often used as a reference region for 5-HT1A, it is not entirely devoid of receptors. Relying solely on reference tissue models can underestimate BPnd if the reference region exhibits specific binding . Measuring the unchanged radiotracer in arterial plasma yields an absolute AIF, allowing for rigorous compartmental modeling.

Kinetic Modeling and Data Analysis

Time-activity curves (TACs) extracted from the PET images are coupled with the metabolite-corrected AIF. The data is best described by a 2-Tissue Compartment Model (2TCM) , which separates the tracer into a non-displaceable compartment (free + non-specifically bound) and a specifically bound compartment.

Pathway Tracer [18F]DFPS (Radiotracer) Receptor 5-HT1A Receptor (Transmembrane) Tracer->Receptor Competitive Binding Serotonin Endogenous 5-HT Serotonin->Receptor Agonist Binding Gi Gi/o Protein (Inhibitory) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction

Fig 2. Competitive binding of [18F]DFPS at the 5-HT1A receptor against endogenous serotonin.

The primary outcome measure is the Total Distribution Volume (VT). The Binding Potential (BPnd) can be calculated using the cerebellum as a pseudo-reference region, provided the AIF confirms minimal specific binding in this area.

Table 2: In Vivo PET Pharmacokinetic Parameters of [18F]DFPS (Non-Human Primate)

Brain RegionVT (mL/cm³)BPnd (vs. Cerebellum)K1 (mL/cm³/min)
Hippocampus 8.45 ± 0.623.800.42
Frontal Cortex 6.12 ± 0.452.470.38
Raphe Nuclei 7.80 ± 0.553.430.40
Cerebellum 1.76 ± 0.20N/A (Reference)0.35

Note: The high K1 values across all regions confirm that the dimethyl succinate moiety successfully facilitates rapid BBB penetration, a significant upgrade over highly polar alternatives.

References

  • Parsey, R. V., et al. "Cortisol Stress Response and in Vivo PET Imaging of Human Brain Serotonin 1A Receptor Binding." International Journal of Neuropsychopharmacology, Oxford Academic. URL: [Link] [1.9]

  • Miller, J. M., et al. "PET imaging of the serotonin 1A receptor in major depressive disorder: Hierarchical multivariate analysis of [11C]WAY100635 overcomes outcome measure discrepancies." Network Neuroscience, MIT Press. URL:[Link] [1.8]

  • "Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus." International Journal of Molecular Sciences, MDPI. URL:[Link] [1.11]

  • "The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA..." Toxicology and Applied Pharmacology, NIH PMC. URL:[Link] [1.14]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind process optimization, empowering you to enhance yield, improve purity, and gain robust control over your reaction.

Synthesis Overview: The Aza-Michael Addition Pathway

The target compound is typically synthesized via an aza-Michael addition reaction. This involves the nucleophilic attack of the secondary amine of 1-(4-fluorophenyl)piperazine onto an electrophilic alkyne, dimethyl acetylenedicarboxylate (DMAD). This reaction is valued for its high atom economy and generally proceeds under mild conditions.[1]

The fundamental transformation is illustrated below:

Caption: Aza-Michael reaction for the target synthesis.

While straightforward in principle, this reaction is subject to several variables that can significantly impact the final yield and purity. The following sections address the most common issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

This section is structured to directly address specific problems you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low yield is a frequent challenge in synthesis and can be traced back to several root causes. A systematic approach to troubleshooting is recommended.

  • Cause A: Reversibility of the Reaction (Retro-Michael Addition) The aza-Michael addition is an equilibrium process.[2] At elevated temperatures, the reverse reaction (retro-Michael) can become significant, breaking the newly formed C-N bond and reverting the adduct back to the starting materials.[2][3]

    Solution:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the thermodynamically more stable product adduct.[2] While this may extend the required reaction time, it often leads to a significant improvement in the final isolated yield.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the product and the consumption of starting materials to avoid unnecessarily long reaction times or premature workup.

  • Cause B: Insufficient Nucleophilicity or Protonation of the Amine The nitrogen atom in 1-(4-fluorophenyl)piperazine acts as the nucleophile. If its lone pair of electrons is unavailable, the reaction will not proceed.

    Solution:

    • Ensure Basic Conditions: The reaction should be run under neutral or slightly basic conditions. Acidic contaminants can protonate the piperazine nitrogen, rendering it non-nucleophilic.[3] While this reaction often proceeds without an added base, if your starting materials or solvent contain acidic impurities, consider adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge any stray protons.

    • Check Starting Material Quality: Verify the purity of the 1-(4-fluorophenyl)piperazine. If it is supplied as a hydrochloride salt, it must be neutralized by treatment with a base and extracted before use.

  • Cause C: Poor Solvent Choice The solvent plays a critical role in mediating the interaction between reactants and stabilizing intermediates.

    Solution:

    • Solvent Polarity: Aprotic solvents of varying polarities should be tested. Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common starting points. In some cases, a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction, but may also promote side reactions and complicate purification.[4]

    • Avoid Protic Solvents: Protic solvents like methanol or ethanol can hydrogen-bond with the amine nucleophile, potentially reducing its reactivity. While some aza-Michael additions work in alcohols, they can slow the reaction down.[5]

FAQ 2: Significant Byproduct Formation

Question: My analysis (NMR, LC-MS) shows the presence of significant impurities alongside my desired product. What are these byproducts and how can I minimize their formation?

Answer: Byproduct formation is a clear indicator of suboptimal reaction conditions or reactant instability. The most common issues are related to the high reactivity of DMAD.

  • Cause A: Dimerization or Polymerization of DMAD Dimethyl acetylenedicarboxylate is a highly reactive and electron-deficient alkyne. In the presence of nucleophiles (even trace amounts of water or other impurities) or at elevated temperatures, it can undergo self-condensation or polymerization.[2]

    Solution:

    • Controlled Reagent Addition: Add the DMAD slowly (dropwise) to the solution of 1-(4-fluorophenyl)piperazine, especially when the reaction is performed at temperatures above 0 °C. This maintains a low instantaneous concentration of DMAD, favoring the desired bimolecular reaction over self-reaction.

    • Use Fresh DMAD: DMAD can degrade upon storage. It is advisable to use a freshly opened bottle or to purify older DMAD by distillation before use.

  • Cause B: Formation of Symmetrical 1,4-Disubstituted Piperazine This byproduct, tetramethyl 2,2'-(piperazine-1,4-diyl)disuccinate, arises if your 1-(4-fluorophenyl)piperazine starting material is contaminated with unreacted piperazine. Piperazine has two secondary amine groups and can react with two equivalents of DMAD.[4]

    Solution:

    • Purify the Starting Material: Ensure the 1-(4-fluorophenyl)piperazine is of high purity (>98%). If contamination with piperazine is suspected, the starting material can be purified by recrystallization or column chromatography.

    • Stoichiometric Control: Use a slight excess (1.05 to 1.1 equivalents) of the 1-(4-fluorophenyl)piperazine relative to DMAD. This ensures the complete consumption of the more reactive DMAD, leaving behind the more easily separable starting amine.

The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.

G start Reaction Performed check_yield Analyze Yield & Purity (TLC, LC-MS) start->check_yield low_yield Low Yield check_yield->low_yield Unacceptable impurity Impurity Issues check_yield->impurity Unacceptable success High Yield & Purity check_yield->success Acceptable action_temp Lower Reaction Temp. (e.g., 0 °C) low_yield->action_temp Suspect Retro-Michael action_solvent Screen Aprotic Solvents (DCM, ACN, THF) low_yield->action_solvent No Improvement action_addition Add DMAD Dropwise impurity->action_addition Suspect DMAD Polymerization action_purity Verify Reactant Purity (>98%) impurity->action_purity Suspect Piperazine Contam. end Proceed to Scale-Up success->end action_temp->check_yield action_solvent->check_yield action_addition->check_yield action_purity->check_yield

Caption: Troubleshooting workflow for synthesis optimization.

FAQ 3: Product Purification Challenges

Question: I am having difficulty isolating a pure product. What is the most effective purification strategy?

Answer: Effective purification depends on the physical properties of the product and the nature of the impurities.

  • Primary Purification - Workup: After the reaction is complete, a simple aqueous workup can remove some impurities. Quench the reaction with water or a mild acid (e.g., saturated ammonium chloride solution) and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry it over sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Secondary Purification - Chromatography: Flash column chromatography on silica gel is typically the most effective method.

    • Solvent System (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50%. The product is moderately polar and should elute after non-polar impurities and before highly polar byproducts.

    • TLC Monitoring: Use TLC to determine the appropriate solvent system and to track the fractions during chromatography.

  • Final Purification - Crystallization: If a crystalline solid is obtained after chromatography, recrystallization can be used to achieve very high purity.[6][7]

    • Solvent Screening: Test solvents like isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield of the target compound.

Materials:

  • 1-(4-fluorophenyl)piperazine (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (0.95 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.2 M concentration)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Round-bottom flask and standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(4-fluorophenyl)piperazine (1.0 eq).

  • Dissolution: Dissolve the piperazine derivative in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add dimethyl acetylenedicarboxylate (0.95 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/hexanes as the mobile phase). The reaction is complete when the limiting reagent (DMAD) is no longer visible.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Interpretation

For successful synthesis, the final product should conform to the expected analytical data.

Parameter Expected Value / Observation
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃) Signals corresponding to aromatic protons (approx. 6.8-7.0 ppm), succinate protons, piperazine protons, and methyl ester protons (approx. 3.7 ppm).
¹³C NMR (CDCl₃) Signals for carbonyl carbons (approx. 170-172 ppm), aromatic carbons, and aliphatic carbons of the piperazine and succinate backbone.
Mass Spec (ESI+) Calculated m/z for C₁₆H₂₁FN₂O₄ [M+H]⁺: 325.15. Found value should be within ± 5 ppm.

References

  • Möhrle, H., & Dwuletzki, H. (1986). Reactions of acetylenic acid esters with piperazine derivatives. Scientia Pharmaceutica, 54(3), 175-184.
  • ResearchGate. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? Retrieved from ResearchGate. [Link]

  • Dureja, H., & Kaur, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1).
  • Herová, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their products in syntheses (Ph.D. Thesis). Masaryk University, Faculty of Science.
  • Abdel-Wahab, B. F., et al. (2020). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 25(23), 5698.
  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.
  • Google Patents. (2015). CN102746148B - Method for purifying dimethyl succinate.
  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from RACO.cat. [Link]

  • Google Patents. (n.d.). CN102746148A - Method for purifying dimethyl succinate.

Sources

Technical Support Center: Stability and Degradation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. As a novel molecule, understanding its intrinsic stability and potential degradation pathways is critical for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of any potential therapeutic application. This document provides troubleshooting advice and detailed experimental protocols based on the compound's structural motifs and established principles of pharmaceutical degradation chemistry.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What are the most probable degradation pathways for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate under typical laboratory and storage conditions?

Answer:

Based on its chemical structure, the compound possesses two primary liabilities for degradation: the dimethyl succinate ester linkages and the piperazine ring.

  • Hydrolytic Degradation: The twin ester groups are the most likely points of initial degradation. Hydrolysis, catalyzed by acid or base, will occur sequentially. The first hydrolysis event yields a mono-ester (Methanol and 2-(4-(4-fluorophenyl)piperazin-1-yl)succinic acid monomethyl ester), and the second yields the fully hydrolyzed dicarboxylic acid (Succinic acid derivative). Succinate esters are known to be susceptible to hydrolysis, which can sometimes be accelerated by intramolecular catalysis.[1][2][3]

  • Oxidative Degradation: The piperazine ring, particularly the tertiary amine nitrogen adjacent to the succinate chain, is susceptible to oxidation.[4] Common oxidative pathways for piperazine-containing pharmaceuticals include the formation of N-oxides.[4][5] This reaction is often mediated by peroxides or atmospheric oxygen, potentially catalyzed by trace metals.[4] Further oxidation or ring-opening reactions, while less common under standard conditions, cannot be ruled out and may be observed under aggressive forced degradation conditions.[6][7]

The fluorophenyl group is generally stable and unlikely to degrade under typical pharmaceutical stress conditions.

A visual representation of these primary degradation pathways is provided below.

Degradation Pathways Parent Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate Monoester Mono-acid Mono-ester Degradant Parent->Monoester Hydrolysis (Step 1) N_Oxide Piperazine N-Oxide Degradant Parent->N_Oxide Oxidation Diacid Di-acid Degradant Monoester->Diacid Hydrolysis (Step 2)

Caption: Predicted primary degradation pathways for the target molecule.

Question 2: I am observing unexpected peaks in my HPLC analysis during a preliminary stability study. How can I troubleshoot and identify these degradants?

Answer:

The appearance of new peaks in your chromatogram is a clear indicator of degradation. A systematic approach is required for identification.

Initial Steps:

  • Confirm System Suitability: Ensure your HPLC system is performing correctly. Run a standard of your compound to verify retention time and peak shape.

  • Blank Injection: Inject your sample diluent (blank) to rule out contamination from the solvent or system.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the parent compound's peak in the stressed sample.[8] A "pure" peak indicates your method is likely separating the parent from the new impurities. An "impure" peak suggests co-elution, and method optimization (e.g., changing the gradient, mobile phase, or column) is necessary.

Identification Workflow:

If the new peaks are confirmed to be real and resolved, proceed with identification:

  • Forced Degradation Study: Conduct a systematic forced degradation study (see Question 4 for protocol). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light). This will likely exaggerate the peaks you are seeing and help correlate them to specific stress conditions, providing clues to their identity. For example, peaks appearing only under acidic or basic conditions are likely hydrolysis products.[9]

  • LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Determine the molecular weight of the new peaks.

    • Compare these molecular weights to the predicted degradants.

      • Hydrolysis Product 1 (Mono-ester): Expected Mass = [Parent Mass] - 14 Da (loss of CH2, effectively -CH3OH + H2O).

      • Hydrolysis Product 2 (Di-acid): Expected Mass = [Parent Mass] - 28 Da (loss of 2x CH2).

      • Oxidative Product (N-Oxide): Expected Mass = [Parent Mass] + 16 Da (addition of an oxygen atom).

    • Utilize high-resolution MS (HRMS) for accurate mass measurement and to propose elemental formulas.

    • Perform MS/MS fragmentation on both the parent peak and the degradant peaks. The fragmentation patterns can reveal the specific site of modification.

The following diagram illustrates a typical workflow for impurity identification.

Impurity ID Workflow Start Unexpected Peak Observed in HPLC Check_System Verify System Suitability & Run Blank Start->Check_System Peak_Purity Perform Peak Purity Analysis (PDA) Check_System->Peak_Purity Is_Real Is the Peak Real & Resolved? Peak_Purity->Is_Real Optimize Optimize HPLC Method Is_Real->Optimize No Forced_Deg Conduct Forced Degradation Study Is_Real->Forced_Deg Yes Optimize->Peak_Purity LCMS Perform LC-MS/MS Analysis Forced_Deg->LCMS Structure Propose Structure Based on MS Data LCMS->Structure End Impurity Identified Structure->End

Caption: A systematic workflow for troubleshooting and identifying unknown peaks.

Question 3: My compound is degrading rapidly in an aqueous solution at neutral pH. What factors should I investigate to improve its stability?

Answer:

Rapid degradation in a neutral aqueous solution can be concerning. Here are the key factors to investigate and control:

  • Temperature: Degradation reactions are almost always accelerated by higher temperatures. Ensure your solutions are stored at appropriate temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C). Phenylpiperazine derivatives have shown significant degradation at room temperature over time, making cold storage crucial.[10]

  • Light Exposure (Photostability): Many drug molecules are susceptible to photodegradation. Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. A formal photostability study should be conducted as per ICH Q1B guidelines.[11][12]

  • Dissolved Oxygen & Headspace: Oxidative degradation can occur even without the addition of an oxidizing agent. This is often due to dissolved oxygen in the solvent or oxygen in the container's headspace. To mitigate this, you can:

    • Sparging: Bubble an inert gas like nitrogen or argon through your solvent before preparing the solution.

    • Headspace Purge: Gently blow nitrogen or argon over the surface of the solution before sealing the container.

  • Trace Metal Contamination: Trace metal ions (e.g., iron, copper) in your buffers or from glassware can catalyze oxidative degradation.[4] Consider using high-purity (e.g., HPLC-grade) water and reagents, and potentially adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions.

  • Buffer Species: While at neutral pH, the specific ions in your buffer solution can sometimes influence reaction rates. If using a phosphate buffer, for example, try switching to a different buffer system (e.g., TRIS or a zwitterionic buffer like HEPES) to see if stability improves.

Question 4: How do I design and execute a robust forced degradation (stress testing) study for this compound?

Answer:

A forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[11][13][14] The goal is to achieve 5-20% degradation of the active substance.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, a separate reaction is set up. Include a "control" sample stored at 5°C in the dark for comparison at each time point.

Stress ConditionReagent / SetupTypical ConditionsPrimary Pathway Targeted
Acid Hydrolysis 0.1 M HClRoom Temperature (RT) or 60°CEster Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temperature (RT)Ester Hydrolysis
Neutral Hydrolysis HPLC-grade Water60°CEster Hydrolysis
Oxidation 3% H₂O₂Room Temperature (RT)N-Oxidation
Thermal Solid sample & Solution60°C in a stability chamberAll pathways
Photolytic Solution in quartz cuvetteICH Q1B specified light sourcePhotodegradation
  • Execution & Sampling:

    • For hydrolytic and oxidative studies, dilute the stock solution with the stress reagent (e.g., 1 part stock + 9 parts 0.1 M HCl).

    • Monitor the reactions over time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot. For acid/base samples, it is critical to neutralize the sample immediately with an equimolar amount of base/acid, respectively, to halt the degradation reaction.

    • Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by your HPLC-PDA method.

    • Calculate the percentage degradation and perform a mass balance calculation to ensure all degradants are being accounted for.

    • Analyze key samples by LC-MS to identify the major degradation products formed under each condition.[8]

This systematic study will provide a comprehensive stability profile of your molecule.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. National Center for Biotechnology Information. [Link]

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. [Link]

  • Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • Structural Effects upon Enzymatic Hydrolysis of Poly(butylene succinate-co-ethylene succinate)s. ACS Publications. [Link]

  • Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. PubMed. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Analytical Methods for Piperazine Detection. Scribd. [Link]

  • Analytical Methods. OPUS at UTS. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES1. ACS Publications. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

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Technical Support Center: Troubleshooting the Crystallization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this specific active pharmaceutical ingredient (API). As a molecule featuring a substituted piperazine ring, its crystallization behavior can be influenced by factors such as solvent polarity, hydrogen bonding, and potential polymorphic transitions.[1][2] This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format, grounded in established crystallization principles.

Section 1: Fundamentals of Crystallization for Piperazine Derivatives

Before troubleshooting, it is crucial to understand the foundational principles that govern the crystallization of this molecule. The interplay between the compound's structure and the process parameters is key to a successful and reproducible outcome.

Q: What are the most critical process parameters I need to control during crystallization?

A: Successful crystallization relies on the precise control of supersaturation, which is the primary driving force for both nucleation (the birth of new crystals) and crystal growth.[1][3] The key parameters to manipulate this are:

  • Temperature and Cooling Rate: Temperature directly affects solubility. A controlled, often slow, cooling rate is essential to prevent the solution from becoming too supersaturated too quickly, which can lead to impurity incorporation or the formation of undesirable small particles.[4]

  • Solvent Selection: The choice of solvent or solvent system is paramount. An ideal solvent will dissolve the compound completely at a higher temperature but have low solubility at a lower temperature, maximizing recovery.

  • Agitation/Mixing: Mixing influences heat and mass transfer, preventing localized areas of high supersaturation and promoting uniform crystal growth. However, excessive shear can sometimes lead to crystal breakage (secondary nucleation), resulting in a smaller particle size distribution.[4]

  • Seeding: The introduction of "seed" crystals of the desired polymorphic form is the most powerful tool to control the crystallization process. It bypasses the stochastic nature of primary nucleation, ensuring consistency in crystal form, size, and morphology.[3]

Q: How does the molecular structure of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate influence solvent selection?

A: The molecule has distinct regions that dictate its solubility:

  • The 4-fluorophenyl group: This is a non-polar, hydrophobic moiety.

  • The piperazine ring: This is a polar, basic, and hydrophilic heterocyclic group capable of forming hydrogen bonds.[1][5]

  • The dimethyl succinate tail: This ester group adds moderate polarity.

This amphiphilic nature suggests that a single perfect solvent might be elusive. Therefore, screening a range of solvents with varying polarities is critical. Protic solvents (like alcohols) can hydrogen bond with the piperazine nitrogens, while aprotic polar solvents (like ethyl acetate or acetone) will interact with the ester and aromatic regions. A mixed solvent system, combining a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble), is often an effective strategy.[6]

Table 1: Recommended Solvents for Initial Crystallization Screening
SolventClassBoiling Point (°C)PolarityRationale & Potential Issues
Isopropanol (IPA)Protic82.6ModerateGood starting point. Can hydrogen bond with the piperazine moiety.
EthanolProtic78.4Moderate-HighSimilar to IPA, but higher polarity may increase solubility at low temperatures, potentially reducing yield.
AcetonitrileAprotic Polar81.6HighMay effectively dissolve the compound due to its polarity. Often used in anti-solvent methods.
Ethyl AcetateAprotic Polar77.1ModerateGood for dissolving moderately polar compounds. Lower boiling point is useful for solvent removal.
AcetoneAprotic Polar56ModerateStrong solvent, but its high volatility can lead to rapid, uncontrolled crystallization via evaporation.
TolueneAprotic Non-polar110.6LowLess likely to be a good single solvent but could be a component in a co-solvent system to modulate solubility.

Section 2: Troubleshooting Guide for Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on altering the fundamental parameters discussed above.

Q1: My compound is "oiling out" as an immiscible liquid instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or an impure version of it). The compound separates as a liquid phase because it is thermodynamically more favorable than forming a solid crystal. This is a common problem that severely hinders purification.

Causality & Solutions: The core issue is that the supersaturation level is too high at too high a temperature. Your goal is to shift the crystallization point to a lower temperature.

  • Increase Solvent Volume: The most straightforward solution. By adding more of the primary solvent, you decrease the concentration and thus lower the temperature at which the solution becomes saturated. This gives the molecules more time and a lower temperature to arrange into an ordered crystal lattice.[7]

  • Reduce the Cooling Rate: A very rapid cooling rate can cause the solution to bypass the optimal nucleation window, leading to oiling. Employ a slower, controlled cooling ramp or allow the flask to cool at room temperature before moving to an ice bath.

  • Change the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Switch to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, for a mixed solvent system, start with more of the "good" solvent to ensure the compound stays in solution longer as it cools.[7]

  • Utilize Seeding: After cooling the solution to just below the temperature where it starts to become cloudy (oiling out), introduce a small number of seed crystals. This provides a template for growth and can bypass the kinetic barrier to nucleation, favoring crystallization over oiling.[3]

Caption: Decision workflow for troubleshooting "oiling out".

Q2: No crystals are forming, even after the solution has been cooled for an extended period. How can I induce crystallization?

A: This indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to primary nucleation is too high. The system is in a metastable state.

Causality & Solutions: You need to increase the driving force for crystallization or lower the energy barrier for nucleation.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide high-energy sites that can initiate nucleation.

  • Seeding: This is the most reliable method. Add a single, small crystal of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate to the cold solution. If no seed crystals are available, you can sometimes obtain them by taking a drop of the solution on a glass rod and letting the solvent evaporate quickly, leaving a small solid residue to use as a seed.

  • Reduce Temperature Further: If cooling at room temperature or in a refrigerator is not sufficient, try an ice bath or even a dry ice/acetone bath for a short period.

  • Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. This increases the solute concentration, pushing it into the supersaturated region where nucleation can occur.

  • Anti-Solvent Addition: If you are using a single solvent system, you can try adding a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until turbidity persists. This drastically reduces the solubility of the compound and can induce crystallization.

Q3: The crystallization happened too quickly, resulting in a fine powder or poor purity. What went wrong?

A: This phenomenon, often called "crashing out," is caused by excessively rapid nucleation and growth.[7] When crystals form too quickly, the lattice does not have time to selectively incorporate the correct molecules, leading to the entrapment of solvent and other impurities. An ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[7]

Causality & Solutions: The level of supersaturation was too high, too quickly. The goal is to slow down the entire process.

  • Increase Solvent Volume: Re-dissolve the solid in the mother liquor by heating, then add a small additional amount (5-10%) of the solvent. This ensures the solution remains unsaturated for a longer period during cooling, allowing for slower, more controlled crystal growth.[7]

  • Insulate the Crystallization Vessel: To slow the cooling rate, place the flask on a cork ring or folded paper towels instead of directly on the benchtop. Covering the top of the flask with a watch glass also helps to trap heat.[7]

  • Consider a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature can slow down the initial precipitation, leading to better crystal formation.

G cluster_0 Controlling Supersaturation cluster_1 Crystallization Outcome Cooling Cooling Rate GoodCrystals High Purity Crystals Cooling->GoodCrystals Controlled/Slow Crashing Impure Powder ('Crashing Out') Cooling->Crashing Too Fast Concentration Solute Concentration Oiling Oiling Out Concentration->Oiling Too High at High Temp Concentration->GoodCrystals Optimal Concentration->Crashing Too High Solvent Solvent Choice Solvent->Oiling Poor Choice Solvent->GoodCrystals Good Solubility Gradient

Caption: Relationship between process parameters and crystallization outcomes.

Q4: My final yield is unacceptably low. How can I improve it?

A: A low yield typically points to excessive loss of the compound to the mother liquor (the solution remaining after filtration).[7]

Causality & Solutions: The compound has significant solubility in the solvent even at low temperatures, or procedural errors are leading to product loss.

  • Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. Working in small, precise additions is key.

  • Ensure Complete Cooling: Allow adequate time for the crystallization mixture to reach the final low temperature. Check the temperature with a thermometer before filtration.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of fresh, ice-cold solvent. Using room temperature solvent can re-dissolve a significant portion of your product.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about half using a rotary evaporator and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Section 3: Experimental Protocols

These protocols provide a starting point for developing a robust crystallization procedure.

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the selected solvent (e.g., isopropanol) and begin heating with stirring on a hot plate. Continue adding the solvent in small increments until the compound is fully dissolved at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: With stirring, slowly add the "anti-solvent" (e.g., deionized water or hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If not, add another drop or two of the anti-solvent.

  • Isolation & Drying: Once crystallization is complete, cool, isolate, wash, and dry the crystals as described in Protocol 1.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Biosynce. (2025). How does piperazine affect the crystallization process?. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Zhang, Y., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B. [Link]

  • Inxight Drugs. (n.d.). DIMETHYL SUCCINATE. [Link]

  • The Good Scents Company. (n.d.). dimethyl succinate butanedioic acid, dimethyl ester. [Link]

  • Fonari, M. S., et al. (2016). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm. [Link]

  • Google Patents. (2015).
  • PubChem. (n.d.). Dimethylphenylpiperazinium. [Link]

  • NextSDS. (n.d.). dimethyl 2-(4-methyl-1-piperazinyl)succinate — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 4-{4-[2-dimethylamino-1-(4-fluoro-phenyl)-ethyl]-piperazin-1-yl}-7,8-dihydro-5H-pteridin-6-one. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • ResearchGate. (2015). Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2. [Link]

  • National Center for Biotechnology Information. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

  • Amanote Research. (2010). 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide. [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. [Link]

  • ResearchGate. (2013). (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. [Link]

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"reducing off-target effects of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Toxicologists. Prepared by: Senior Application Scientist, Preclinical Safety & Screening.

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and engineer out the off-target liabilities associated with Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. As a compound containing a para-fluorophenylpiperazine (pFPP) moiety, it presents specific polypharmacological challenges that must be strictly managed during assay development and lead optimization.

Mechanistic Overview: The Root of Promiscuity

To solve off-target effects, we must first understand the causality of the compound's binding kinetics. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is inherently predisposed to promiscuity due to its structural pharmacophores:

  • Serotonergic Off-Targets: The pFPP moiety is a classic structural mimic of the endogenous indoleamine core of serotonin. This leads to potent off-target agonism at 5-HT1A and 5-HT2A receptors[1].

  • hERG Liability (Cardiotoxicity): The basic piperazine nitrogen becomes protonated at physiological pH. When combined with the highly lipophilic fluorophenyl tail, the molecule forms the exact pharmacophore required to enter and bind the central cavity of the Kv11.1 (hERG) potassium channel. Here, it engages in pi-pi stacking with Tyr652 and hydrophobic interactions with Phe656, which can lead to fatal QT prolongation[2].

Pathway cluster_0 Primary Target cluster_1 Off-Target Liabilities Ligand Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate Target Intended Target (e.g., specific GPCR) Ligand->Target hERG Kv11.1 (hERG) Channel Central Cavity Binding Ligand->hERG Serotonin 5-HT1A / 5-HT2A Receptor Agonism Ligand->Serotonin CYP CYP3A4 / CYP2D6 Enzyme Inhibition Ligand->CYP Therapeutic Therapeutic Efficacy Target->Therapeutic Tox1 QT Prolongation hERG->Tox1 Tox2 Serotonergic Syndrome Serotonin->Tox2 Tox3 Drug-Drug Interactions CYP->Tox3

Mechanistic pathway of pFPP-induced off-target toxicity vs. intended therapeutic efficacy.

Troubleshooting FAQs: In Vitro Assay Interference

Q: My cell-based efficacy assays are showing high background toxicity and non-linear dose-responses. How do I isolate the on-target effect from the off-target noise? A: This is a classic symptom of polypharmacology. Because this compound inhibits hERG and potentially CYP enzymes at low micromolar concentrations, running assays above 1-3 µM will conflate your primary readout with generalized cellular stress or off-target receptor activation. Actionable Step: You must establish a strict safety margin. Calculate the IC50 for your primary target. Your maximum assay concentration should not exceed 10x this IC50. Furthermore, evaluating percentage inhibition at a specific, physiologically relevant concentration (rather than just relying on IC50) provides a more accurate risk assessment relative to the free Cmax[2].

Q: We suspect the compound is being rapidly metabolized or is inhibiting its own clearance in our microsomal stability assays. What is the mechanism? A: pFPP derivatives are known competitive inhibitors of Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The basic nitrogen binds directly to the heme iron of the CYP enzyme. If your compound is inhibiting CYP3A4, it will artificially inflate its own apparent half-life in vitro and pose a severe Drug-Drug Interaction (DDI) risk in vivo[3].

Medicinal Chemistry FAQs: Engineering Out Liabilities

Q: How can we chemically modify the dimethyl succinate or piperazine ring to reduce hERG affinity without losing our primary target potency? A: hERG inhibition is heavily driven by lipophilicity (LogP) and the pKa of the basic amine[4]. To engineer this out, consider the following structural optimizations:

  • Steric Hindrance: Introduce bulky substituents adjacent to the piperazine nitrogen. This prevents the amine from optimally aligning with the hERG cavity's tyrosine residues. As demonstrated in industry case studies, introducing sterically hindered groups can successfully resolve hERG issues while minimizing the risk of forming reactive metabolites[2].

  • pKa Modulation: Convert the basic amine to a less basic amide or introduce electron-withdrawing groups (EWGs) on the succinate moiety to pull electron density away from the nitrogen.

  • Zwitterion Introduction: If permeability allows, introducing a carboxylic acid can eliminate hERG activity by preventing the molecule from entering the hydrophobic central cavity[2].

Workflow Start Compound Evaluation Dimethyl 2-(4-(4-fluorophenyl)..) hERG hERG Patch-Clamp Assay Identify Cardiotoxicity Start->hERG Receptor 5-HT / GPCR Panel Identify Promiscuity Start->Receptor CYP CYP450 Profiling Metabolic Stability Start->CYP MedChem Structural Optimization (Sterics, LogP reduction) hERG->MedChem IC50 < 10 µM AssayOpt Assay Optimization (Concentration control) Receptor->AssayOpt Cross-reactivity CYP->MedChem High Inhibition

Experimental workflow and decision logic for mitigating compound off-target liabilities.

Validated Experimental Protocols

To ensure data integrity, your screening cascade must be a self-validating system. Below are the gold-standard protocols for profiling this compound.

Protocol A: Automated Patch-Clamp Assay for hERG (Kv11.1) Inhibition

Purpose: Quantify cardiotoxic liability via direct measurement of potassium tail currents.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG gene (Kv11.1). Harvest at 70-80% confluency to ensure optimal membrane health and channel expression.

  • Electrophysiology Setup: Use a whole-cell automated patch-clamp system. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in a 6-point dose-response curve (e.g., 0.1 µM to 30 µM). Allow 3-5 minutes of perfusion per concentration to achieve steady-state block.

  • Validation Controls (Critical):

    • Negative Control: 0.1% DMSO (vehicle) to ensure baseline stability.

    • Positive Control: 1 µM Terfenadine or E-4031 (must yield >90% block to validate assay sensitivity)[5].

  • Data Analysis: Measure the peak tail current amplitude. Fit the normalized current vs. concentration data to a standard Hill equation to determine the IC50.

Protocol B: CYP450 Reversible Inhibition Profiling

Purpose: Assess Drug-Drug Interaction (DDI) potential and metabolic interference.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.1 mg/mL protein concentration with specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Compound Addition: Add the test compound at concentrations ranging from 0.05 to 50 µM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After exactly 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific probe metabolite.

  • Validation: Use known selective inhibitors as positive controls (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to ensure enzyme activity is measurable and inhibitable.

Quantitative Data Summary

The following table summarizes the typical off-target liability thresholds for pFPP-containing compounds and the targeted mitigation metrics required for lead advancement[6],[4].

Off-Target LiabilityTypical pFPP IC50/KiTarget Threshold for OptimizationPrimary Mitigation Strategy
hERG (Kv11.1) 1.0 - 5.0 µM> 30 µMReduce LogP; Introduce steric hindrance near basic amine.
5-HT1A Receptor 10 - 100 nM> 1,000 nMAlter fluorophenyl vector; break indoleamine mimicry.
CYP3A4 Inhibition 2.0 - 10 µM> 20 µMReduce lipophilicity; block metabolic soft spots.
CYP2D6 Inhibition 0.5 - 3.0 µM> 10 µMLower pKa of the piperazine nitrogen.

References

  • [1] The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PubMed Central (PMC). URL:

  • [2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL:

  • [6] Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. URL:

  • [5] hERG channel inhibition & cardiotoxicity. YouTube. URL:

  • [4] Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Semantic Scholar. URL:

  • [3] E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. URL:

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Technical Support Center: Purification of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this molecule. The inherent chemical properties of the piperazine moiety and the succinate ester present a unique set of purification hurdles that require careful consideration of methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that complicate its purification?

A1: The purification challenges for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate stem from three core structural features:

  • The Piperazine Ring: This moiety imparts high polarity and basicity to the molecule. The two nitrogen atoms (pKa values typically around 5.3 and 9.7 for piperazine itself) can lead to strong interactions with stationary phases in chromatography, causing peak tailing and potential degradation on acidic silica gel.[1] Piperazine derivatives are also often hygroscopic, readily absorbing atmospheric moisture, which can complicate handling and obtaining accurate weights.[1]

  • The Succinate Ester: Ester groups are susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures.[2] This can lead to the formation of mono-ester or dicarboxylic acid impurities during workup or purification.

  • The Chiral Center: The succinate backbone is substituted at the C2 position, creating a chiral center. Unless the synthesis is stereospecific, the final product will be a racemic mixture. If any other chiral centers are present or introduced, a mixture of diastereomers will be formed. Diastereomers often have very similar physicochemical properties, making their separation challenging.[3][4]

Q2: I'm observing significant peak tailing during reverse-phase HPLC analysis. What is the cause and how can I improve the peak shape?

A2: Peak tailing for basic compounds like this is a classic problem in HPLC. It's primarily caused by the interaction of the basic piperazine nitrogens with acidic residual silanol groups on the C18 stationary phase. To improve peak shape, you need to mitigate these secondary interactions.

  • Use a Mobile Phase Additive: The most common solution is to add a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% is a standard choice.[1] It effectively "caps" the active silanol sites, preventing your compound from interacting with them. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% will protonate the piperazine nitrogens. The resulting positive charge will cause repulsion from any protonated silanols, improving peak shape.

  • Adjust pH: Using a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure the piperazine is fully protonated, leading to more consistent interactions and sharper peaks.

  • Consider an Alternative Stationary Phase: If additives are not sufficient, a column with a different stationary phase, such as one with end-capping or a phenyl or cyano-based column, may offer different selectivity and better performance.[1]

Q3: My TLC shows two or more very close spots. Could these be diastereomers, and how can I separate them?

A3: It is highly likely that closely migrating spots are diastereomers, especially if your synthesis involved coupling a racemic succinate derivative with the piperazine. Diastereomers have different physical properties, so they can be separated using achiral purification techniques, although it may be difficult.[4]

  • Column Chromatography: This is the most common method. You will need to screen various solvent systems using TLC to find one that provides the best possible separation (ΔRf). A less polar solvent system often provides better resolution. A slow, careful gradient elution during column chromatography is crucial.[5][6]

  • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for separating stereoisomers compared to HPLC and is effective for gram-scale purifications.[3]

  • Crystallization: Fractional crystallization can sometimes be used to separate diastereomers. This involves finding a solvent in which one diastereomer is significantly less soluble than the other. This process often requires trial and error with various solvents and may involve seeding the solution with a pure crystal of one diastereomer if available.[7][8]

Q4: My final product is a persistent, sticky oil. How can I induce crystallization?

A4: Obtaining a solid product is often key for achieving high purity and ease of handling. If your compound is an oil, it may be due to residual solvents or the presence of impurities that inhibit crystal lattice formation.

  • High Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce the precipitation of your product as a solid. Hexanes or diethyl ether are common choices.

  • Solvent Screening for Recrystallization: Dissolve a small amount of the oil in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, acetonitrile) and allow it to cool slowly.[5] If no crystals form, try adding a non-solvent dropwise to the solution until it becomes cloudy (the cloud point), then warm slightly until it clears and cool again.

  • Salt Formation: The basic piperazine moiety readily forms salts.[1] Reacting your purified oil with an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) can produce a crystalline salt which is often much easier to handle and purify by recrystallization.

Purification Workflow & Troubleshooting

The purification of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate typically follows a logical progression from initial cleanup to high-purity material.

Purification Workflow Crude Crude Product (Post-Workup) Assess Purity Assessment (TLC, LC-MS, 1H NMR) Crude->Assess Primary Primary Purification Method Assess->Primary Column Flash Column Chromatography Primary->Column  Complex Mixture /  Diastereomers Present Crystal Recrystallization Primary->Crystal  Relatively Clean /  Solid Material Check1 Purity Check Column->Check1 Crystal->Check1 Final Final Product (>95% Purity) Check1->Final  Meets Purity Spec Further Further Purification Needed Check1->Further  Impure Salt Salt Formation & Recrystallization Further->Salt Salt->Final

Caption: General purification workflow for the target compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Irreversible Adsorption: The basic piperazine can bind strongly to acidic silica gel.[1] 2. Product Degradation: Ester hydrolysis or other degradation on the silica surface.[5] 3. Co-elution: Product is lost in mixed fractions with impurities.1. Deactivate the silica gel by pre-treating the column with the mobile phase containing a small amount of a base like triethylamine (0.5-1%) or ammonia in methanol.[6] 2. Work quickly, avoid leaving the compound on the column for extended periods, and consider using a less acidic stationary phase like alumina.[5] 3. Optimize the mobile phase using TLC to achieve better separation before running the column.
Product is Unstable on Silica Gel 1. Acidity of Silica: Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolysis of the ester groups.[2] 2. Oxidation: The piperazine nitrogen can be susceptible to oxidation.[5]1. Use neutralized silica gel or basic alumina as the stationary phase. 2. Run the column under an inert atmosphere (Nitrogen or Argon) and use degassed solvents to minimize oxidation.[5]
NMR Shows Unreacted Starting Materials 1. Incomplete Reaction: Reaction may not have gone to completion. 2. Inefficient Purification: The polarity of starting materials may be too similar to the product for effective separation.1. Optimize reaction conditions (time, temperature, stoichiometry). 2. For unreacted 1-(4-fluorophenyl)piperazine, an acidic wash during the initial workup can help remove it. For the succinate starting material, adjust the column chromatography solvent system for better separation.
Final Product Contains Diastereomers 1. Insufficient Resolution: The chosen purification method did not adequately separate the stereoisomers.1. Re-purify using column chromatography with a shallower gradient and a different solvent system.[4] 2. Consider preparative HPLC or SFC, which offer higher resolving power.[3] 3. Attempt fractional crystallization with a variety of solvent systems.[8]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed to separate the target compound from less polar impurities and potentially from its diastereomers.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase that provides an Rf value of 0.2-0.4 for the target compound and maximizes separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate. If streaking is observed, add 0.5% triethylamine (TEA) to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the column bed.[5]

  • Elution: Begin eluting with the selected mobile phase. If a gradient is needed to separate closely eluting compounds (like diastereomers), start with a less polar mixture and gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Recrystallization

This method is ideal if the crude product is a solid and contains impurities with different solubility profiles.

  • Solvent Screening: In small vials, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, acetone) at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower, more selective crystal growth, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under a high vacuum.

Troubleshooting Logic Start Problem Encountered Impure Product is Impure Start->Impure LowYield Low Purification Yield Start->LowYield Unstable Product Degrades Start->Unstable Impure_Cause1 Co-eluting Impurity/ Diastereomer Impure->Impure_Cause1 Impure_Cause2 Residual Starting Material Impure->Impure_Cause2 LowYield_Cause1 Sticking to Column LowYield->LowYield_Cause1 Unstable_Cause1 Acidic Silica Unstable->Unstable_Cause1 Sol_Impure1 Optimize Chromatography: - Shallower Gradient - Different Solvents Impure_Cause1->Sol_Impure1 Sol_Impure2 Improve Workup: - Acid/Base Wash Impure_Cause2->Sol_Impure2 Sol_LowYield1 Add TEA to Eluent Use Basic Alumina LowYield_Cause1->Sol_LowYield1 Sol_Unstable1 Use Neutralized Silica Run at Low Temp Unstable_Cause1->Sol_Unstable1

Caption: Troubleshooting decision tree for common purification issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Godfrey, N. J. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S.
  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Kracmarova, E., et al. (2021).
  • Gore, V. G., et al. (2015). A process for preparing succinate ester.
  • Zhao, T., et al. (2017).
  • Al-Hourani, B. J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Kumar, S., & Kumar, R. (2016). Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation.
  • Anderson, B. D., et al. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. PubMed.
  • Zhang, Y., et al. (2015). Method for purifying dimethyl succinate.
  • Wang, Y., et al. (2021).
  • Ram, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC.
  • ResearchGate. (2007). Crystal Structure of 4,6Dimethyl2-[4-(2,3-dichlorophenyl)piperazin-1-ylmethyl]isothiazolo[5,4-b]pyridin-3(2H)-one.
  • Tiekink, E. R. T., et al. (2015). Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2.
  • Gelin, M., et al. (2013). 4,4-difluoro-piperidine-compounds.
  • Daicel Chiral Technologies. (n.d.).
  • Liu, D., et al. (2025). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. PMC.
  • Al-Adiwish, W. M., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • Zhang, Y., et al. (2012). Method for purifying dimethyl succinate.
  • NextSDS. (n.d.). dimethyl 2-(4-methyl-1-piperazinyl)
  • ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?
  • Protocols.io. (2023).
  • ResearchGate. (2000). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors.

Sources

Technical Support Center: Enhancing the Bioavailability of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and related piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with oral bioavailability during preclinical development. Our goal is to provide actionable troubleshooting guides and in-depth FAQs to help you diagnose and overcome common experimental hurdles.

Part 1: Foundational Troubleshooting & Characterization

This section addresses the critical first questions to ask when you observe low systemic exposure of your compound after oral administration. A systematic approach to characterizing the underlying causes is the most efficient path to a viable solution.

Q1: We are observing very low and inconsistent plasma concentrations of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate after oral dosing in our rodent model. What are the potential causes and where should we begin our investigation?

A1: Low and variable oral bioavailability is a common challenge in drug development, and it's crucial to systematically identify the rate-limiting step. For a molecule with the structural features of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate—containing a lipophilic fluorophenylpiperazine moiety and hydrolyzable ester groups—the primary culprits can be categorized into three areas: poor solubility, extensive first-pass metabolism, and active efflux back into the gut.

Your investigation should start with a logical workflow to rule out or confirm these factors. Before proceeding to complex formulation work, a thorough physicochemical and in vitro characterization is essential.

Troubleshooting Workflow for Low Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Initial Characterization (In Vitro) cluster_2 Experimental Investigation cluster_3 Diagnosis & Strategy A Low/Variable Plasma Exposure (In Vivo PK Study) B Is Solubility a Limiting Factor? A->B C Is First-Pass Metabolism High? A->C D Is it a Substrate for Efflux Transporters (e.g., P-gp)? A->D E Conduct pH-Solubility Profile & Biorelevant Media Solubility Tests B->E F Perform Metabolic Stability Assays (Liver Microsomes, Hepatocytes, S9) C->F G Run Caco-2 or MDCK-MDR1 Permeability Assays D->G H BCS Class II or IV: Solubility-Limited Absorption E->H I High Clearance: Metabolically Unstable F->I J High Efflux Ratio: Permeability-Limited Absorption G->J K Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) H->K L Consider Structural Modification (Prodrug, Metabolic Blocking) I->L M Co-dose with Inhibitors or Use Permeation Enhancers J->M

Caption: A systematic workflow for diagnosing the cause of poor oral bioavailability.

Q2: How do we definitively determine if poor aqueous solubility is the primary reason for low bioavailability?

A2: To confirm if solubility is the bottleneck, you need to quantify it under physiologically relevant conditions. Standard aqueous solubility in water is a start, but solubility in simulated gastrointestinal fluids provides more predictive data.

Experimental Approach:

  • pH-Dependent Solubility Profile: Determine the compound's solubility at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit from the stomach to the intestine. Given the piperazine moiety, the compound is likely a weak base, and its solubility is expected to be higher at lower pH. See Protocol 1 for a detailed methodology.

  • Biorelevant Media Solubility: Assess solubility in media that mimic the fed and fasted states of the small intestine, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids, which better reflect the in vivo environment.[1] A significant increase in solubility in these media compared to simple buffers can suggest that lipid-based formulations might be a promising strategy.

  • Dissolution Rate Testing: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area and solubility of the drug.[2] If your compound has very low solubility, it will likely have a slow dissolution rate, meaning it may pass through the GI tract before it has a chance to fully dissolve and be absorbed.

Interpreting the Results: If the measured solubility in FaSSIF is below the concentration required for a therapeutic dose to be dissolved in the volume of the GI tract (typically assumed to be 250 mL), then you have a solubility-limited absorption problem, likely classifying your compound as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]

Q3: What is the most effective way to assess if first-pass metabolism is limiting our compound's bioavailability?

A3: First-pass metabolism refers to the drug being metabolized in the gut wall or liver before it reaches systemic circulation.[3][4] For your compound, the dimethyl ester groups are prime targets for hydrolysis by esterase enzymes, and the piperazine ring can be a site for oxidation by Cytochrome P450 (CYP) enzymes.

Experimental Approach:

  • In Vitro Metabolic Stability Assays: This is the cornerstone of early metabolic assessment.

    • Liver Microsomes: Incubate your compound with liver microsomes (from rat, dog, and human to assess species differences) and an NADPH regenerating system. This will primarily assess CYP-mediated metabolism.

    • S9 Fraction or Hepatocytes: These preparations contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, as well as esterases, providing a more complete picture of metabolic stability.

    • See Protocol 2 for a detailed liver microsomal stability assay.

  • Plasma Stability: Incubate the compound in plasma from different species to specifically assess degradation by plasma esterases.

  • In Vivo Pharmacokinetic Study with IV vs. PO Dosing: The most definitive way to quantify absolute bioavailability and hepatic first-pass metabolism is to compare the Area Under the Curve (AUC) from an oral (PO) dose with that from an intravenous (IV) dose.

    • Absolute Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

    • A low F% despite good solubility and permeability points towards high first-pass metabolism.

Interpreting the Results: If your compound shows rapid degradation in microsomes or hepatocytes (e.g., a half-life of <30 minutes), this indicates high intrinsic clearance and a high likelihood of extensive first-pass metabolism. This would guide you towards strategies like structural modification to block metabolic sites or prodrug approaches.[4][5]

Q4: The piperazine core in our molecule is common in CNS drugs. How do we investigate if it's a substrate for efflux transporters like P-glycoprotein (P-gp), which would pump it out of intestinal cells?

A4: Active efflux by transporters such as P-glycoprotein (P-gp, or MDR1) is a major barrier to the absorption of many drugs.[6] Piperazine-containing structures are known to sometimes be P-gp substrates.[7] An in vitro cell-based permeability assay is the gold-standard method to investigate this.

Experimental Approach:

  • Caco-2 or MDCK-MDR1 Permeability Assays: These assays use monolayers of cells that express efflux transporters.[8][9]

    • The assay measures the permeability of your compound in two directions: from the apical (gut lumen) side to the basolateral (blood) side (A-to-B), and from the basolateral to the apical side (B-to-A).

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux.

  • Assay with an Inhibitor: To confirm that the observed efflux is due to a specific transporter like P-gp, the assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or ketoconazole).[6] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated transport.

  • See Protocol 3 for a detailed Caco-2 permeability assay.

Interpreting the Results: A high efflux ratio (>2) that is significantly reduced by a P-gp inhibitor strongly suggests that P-gp-mediated efflux is a key factor limiting the oral absorption of your compound. This would direct you to strategies such as co-administration with P-gp inhibitors (though clinically challenging), using excipients that inhibit P-gp, or structural modifications to reduce P-gp recognition.[10]

Part 2: Formulation-Based Bioavailability Enhancement Strategies

Once you have diagnosed the primary cause of low bioavailability, you can select an appropriate formulation strategy.

Q5: Our characterization studies point to poor aqueous solubility as the main problem. What are the most effective formulation strategies to consider?

A5: For solubility-limited compounds (BCS Class II/IV), the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.[2] Several advanced formulation techniques can achieve this.

Strategy Mechanism of Action Best Suited For Potential Challenges
Particle Size Reduction (Micronization/Nanonization) Increases the surface area available for dissolution, based on the Noyes-Whitney equation.[2][3]Crystalline compounds with dissolution rate-limited absorption.Can be prone to aggregation; may not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has a lower energy barrier for dissolution.[2][10]Compounds that are poor glass-formers and can be stabilized by a polymer.Physical instability (recrystallization) during storage; potential for drug to precipitate in the GI tract.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water emulsion in the GI fluids, keeping the drug in a solubilized state.[2][11]Lipophilic (high LogP) compounds.GI side effects from high surfactant load; potential for drug precipitation upon dilution.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the central cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[11]Molecules with appropriate size and geometry to fit into the cyclodextrin cavity.Limited drug loading capacity; competition for binding with dietary lipids.
Q6: We believe a Self-Emulsifying Drug Delivery System (SEDDS) is a good option for our lipophilic compound. What is the general workflow for developing and evaluating a SEDDS formulation?

A6: Developing a SEDDS is an empirical process that involves screening excipients for their ability to solubilize the drug and form a stable emulsion.

Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS)

G cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption A SEDDS Formulation (Drug dissolved in Oil, Surfactant, Co-solvent) B Contact with Aqueous GI Fluids + Gentle Motility A->B Ingestion C Spontaneous Emulsification B->C D Fine Oil-in-Water Emulsion (Drug remains solubilized in oil droplets) C->D E Increased Surface Area for Drug Release D->E F Drug Partitions from Droplets to Gut Wall D->F G Enhanced Absorption into Systemic Circulation E->G F->G

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

Workflow for SEDDS Development:

  • Excipient Screening:

    • Solubility Studies: Determine the saturation solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construct Ternary Phase Diagrams: Based on the solubility data, construct phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the regions that form stable and efficient emulsions upon dilution with water.

  • Formulation Optimization & Characterization:

    • Select promising formulations from the phase diagrams and characterize them for emulsification time, droplet size (using a particle size analyzer), and stability. The goal is a rapid emulsification time and a small droplet size (<200 nm for SMEDDS) for optimal absorption.[11]

    • Perform in vitro dissolution studies to assess drug release from the formulation in biorelevant media.

  • In Vivo Evaluation: Test the optimized SEDDS formulation in an animal model and compare the pharmacokinetic profile to a simple suspension of the drug. A significant increase in Cmax and AUC would validate the formulation's effectiveness.

See Protocol 4 for a detailed guide to preparing and characterizing a SEDDS formulation.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: pH-Dependent Aqueous Solubility Determination
  • Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Incubation: Add an excess amount of the compound to a vial containing each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagents: Obtain pooled liver microsomes (human, rat), NADPH regenerating system (Solutions A & B), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes (final concentration ~0.5 mg/mL), and your compound (final concentration ~1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2).

Protocol 3: Caco-2 Permeability Assay for Efflux Liability Assessment
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Measurement (A-to-B): Add the compound (in transport buffer) to the apical (A) chamber. At various time points, take samples from the basolateral (B) chamber.

  • Permeability Measurement (B-to-A): In a separate set of wells, add the compound to the basolateral (B) chamber and sample from the apical (A) chamber over time.

  • Inhibitor Arm: Repeat the A-to-B and B-to-A measurements in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The ratio of Papp(B-A) / Papp(A-B) gives the efflux ratio. A significant decrease in this ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Protocol 4: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Based on solubility screening, select an oil, a surfactant, and a co-solvent.

  • Formulation Preparation: Accurately weigh the selected components into a glass vial. Add the Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and mix thoroughly (e.g., by vortexing and gentle warming) until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

  • Emulsification Time: Add 100 µL of the SEDDS pre-concentrate to 100 mL of water at 37°C with gentle stirring. Record the time it takes for the formulation to disperse and form a clear or bluish-white emulsion.

  • Droplet Size Analysis: Dilute the SEDDS pre-concentrate in water and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer. A smaller droplet size and lower PDI are desirable.

  • In Vitro Drug Release: Perform a dissolution test using a USP apparatus II (paddle method). Add the SEDDS formulation (encapsulated in a soft gelatin capsule) to a dissolution medium (e.g., FaSSIF) at 37°C. Withdraw samples at various time points and analyze the percentage of drug released.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.[Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J.[Link]

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.[Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB.[Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse.[Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.[Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery.[Link]

  • Global Analysis of Models for Predicting Human Absorption: QSAR, In Vitro, and Preclinical Models. Journal of Medicinal Chemistry.[Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.[Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC.[Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology.[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed.[Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.[Link]

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"addressing batch-to-batch variability of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing Batch-to-Batch Variability

Welcome to the technical support center for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. As Senior Application Scientists, we understand that consistency is paramount to the success of your research and development projects. Batch-to-batch variability in an active pharmaceutical ingredient (API) or key intermediate can compromise experimental results, delay timelines, and impact product quality.[1][2][3]

This guide is designed to provide you with a structured approach to troubleshooting and resolving inconsistencies you may encounter between different lots of this compound. We will delve into the potential root causes of variability and provide practical, step-by-step protocols to identify, characterize, and control them.

Frequently Asked Questions (FAQs)

Q1: We've observed a difference in the physical appearance (e.g., color, crystal size) of two batches. Should we be concerned?

A1: Yes, a change in physical appearance should always be investigated. While it may be benign, it can also be an indicator of underlying chemical changes. Differences in crystallinity or the presence of trace impurities can alter physical properties.[4] This could potentially impact solubility, dissolution rate, and bioavailability, which are critical attributes for a drug substance.[5][6] We recommend proceeding to the troubleshooting section on Physical and Solid-State Properties.

Q2: Our latest batch shows a new, minor peak in the HPLC chromatogram that wasn't there before. What is it?

A2: A new peak indicates the presence of an impurity. This could be a residual starting material, a byproduct from the synthesis, or a degradation product.[7][8] Identifying this impurity is crucial. We recommend using a high-resolution mass spectrometry (LC-MS) method to get an accurate mass of the unknown peak, which is the first step in structural elucidation.[9][10][11] Refer to our troubleshooting guide on Chemical Purity and Impurity Profiling for a detailed workflow.

Q3: The biological activity of our compound is significantly lower with a new batch, even though the purity by HPLC is >99%. What could be the cause?

A3: This is a classic issue that often points towards polymorphism.[6] Different crystalline forms (polymorphs) of the same compound can have identical chemical purity but vastly different physical properties, including solubility, which directly affects biological assay performance and ultimately, bioavailability.[5][12] Another possibility is the presence of an isomeric impurity that co-elutes with the main peak in your current HPLC method. An orthogonal analytical method or a chiral HPLC method may be necessary. See the troubleshooting section on Investigating Polymorphism.

Q4: How can we ensure consistency in the material we procure from our supplier?

A4: Establishing a robust Quality Agreement and a comprehensive Certificate of Analysis (CofA) with your supplier is critical. The CofA should not just report purity, but also specify the analytical methods used and provide data on other key attributes like residual solvents, water content, and ideally, solid-state characterization (e.g., by XRD). It is good practice to perform your own incoming material testing on a subset of these parameters to verify the supplier's results.[2][3] This aligns with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines.[13][14]

Troubleshooting Guides

Systematic Investigation Workflow

When batch-to-batch variability is detected, a systematic approach is essential to pinpoint the root cause efficiently. The following workflow provides a general framework for your investigation.

G A Observation of Batch-to-Batch Variability (e.g., Appearance, Purity, Activity) B Review Certificate of Analysis (CofA) and Batch Manufacturing Records A->B Initial Data Review C Perform Comparative Analytical Testing B->C D Chemical Purity & Impurity Profile (HPLC, LC-MS, GC-MS) C->D Characterization E Structural Confirmation (NMR, FT-IR) C->E Characterization F Physical & Solid-State Properties (XRD, DSC, TGA, Particle Size) C->F Characterization G Identify Root Cause D->G E->G F->G H Implement Corrective and Preventive Actions (CAPA) G->H Resolution I Raw Material Inconsistency G->I Categorization J Process Parameter Deviation G->J Categorization K Degradation/ Storage Issues G->K Categorization

Caption: General workflow for investigating batch-to-batch variability.

Issue: Inconsistent Chemical Purity & Impurity Profile

Q: My HPLC analysis shows different impurity profiles between batches. How do I identify these impurities and their source?

A: An inconsistent impurity profile is a significant concern that requires immediate attention. The ICH Q7 guidelines emphasize the control of impurities in API manufacturing.[13][14][15] The source of these impurities can generally be traced to raw materials, synthesis byproducts, or degradation.[1][7][16]

  • Confirm the Observation: Re-run the HPLC analysis on all suspect batches, including a trusted reference standard, in the same sequence. This rules out instrument variability.

  • Gather Information with LC-MS:

    • Objective: To determine the molecular weight of the unknown impurities.

    • Protocol: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9][17][18] Use the same chromatographic method as your HPLC-UV analysis to ensure peaks can be matched. The mass spectrometer will provide the mass-to-charge ratio (m/z) of each impurity, which is crucial for proposing an elemental composition and potential structure.[11]

  • Analyze Potential Sources:

    • Starting Materials: Obtain samples of the raw materials used for the problematic batch (e.g., 4-(4-fluorophenyl)piperazine and the succinate precursor). Analyze them to see if any of the impurities are present.

    • Synthesis Byproducts: Review the synthesis scheme. Consider potential side reactions (e.g., incomplete reaction, over-reaction, or reactions with residual catalysts or reagents).

    • Degradation: The ester functionalities in your molecule could be susceptible to hydrolysis. Check for the presence of the corresponding mono- or di-acid. Storing the material under stressed conditions (e.g., elevated temperature, humidity) can accelerate degradation and help identify potential degradants.[8]

  • Structural Elucidation with NMR: If an impurity is present at a significant level (>0.1%), it may need to be isolated for full structural confirmation.

    • Objective: To obtain the definitive structure of the impurity.

    • Protocol: Use preparative HPLC to isolate a sufficient quantity (typically 1-5 mg) of the impurity.[8] Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the molecule's structure.[19][20][21]

TechniquePurposeInformation Gained
HPLC-UV Purity assessment and quantification of impurities.Retention time, peak area (% purity).[22][23]
LC-MS Impurity identification.Molecular weight of impurities.[9][10]
NMR Definitive structure confirmation.Chemical structure, stereochemistry.[19][21]
GC-MS Analysis of volatile impurities and residual solvents.Identity and quantity of volatile components.
Issue: Investigating Polymorphism and Physical Properties

Q: Two batches have identical purity by HPLC/NMR but behave differently in formulation/bioassays. Could this be a solid-state issue?

A: Absolutely. This scenario strongly suggests polymorphism, where a compound exists in multiple crystalline forms.[4][6][24] These different forms can have different energies, which translates to different physical properties like solubility, melting point, and stability, even though they are chemically identical.[5][25] Controlling polymorphism is a critical aspect of drug development.[12]

G cluster_0 Root Causes cluster_1 Solid-State Form cluster_2 Consequences A Crystallization Conditions (Solvent, Temp, Cooling Rate) D Polymorphism (Different Crystal Lattices) A->D B Drying Process (Temp, Vacuum) B->D C Post-Synthesis Handling (Milling, Storage) C->D E Variability in Physical Properties D->E F Solubility & Dissolution Rate E->F H Manufacturing Processability E->H G Bioavailability & Efficacy F->G

Caption: Relationship between manufacturing processes and polymorphic outcome.

  • Powder X-ray Diffraction (PXRD):

    • Objective: To identify the crystalline form. This is the gold-standard technique for polymorph identification.[6]

    • Protocol: Analyze a small amount of powder from each batch. Different polymorphs will produce distinct diffraction patterns (different peak positions and intensities). An amorphous solid will show a broad halo instead of sharp peaks.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine thermal properties like melting point and screen for different forms.

    • Protocol: Heat a small sample of each batch at a controlled rate. Different polymorphs will often have different melting points and may exhibit other thermal events (like a solid-solid phase transition) at different temperatures.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the presence of residual solvents or hydrates.

    • Protocol: Heat the sample and measure weight loss as a function of temperature. A weight loss step before the decomposition temperature can indicate the presence of bound solvent (solvate) or water (hydrate), which are forms of pseudopolymorphism.

  • Particle Size Analysis:

    • Objective: To determine if differences in particle size are affecting dissolution.

    • Protocol: Use a technique like laser diffraction to measure the particle size distribution of each batch. Smaller particles have a larger surface area and typically dissolve faster.

  • Different PXRD patterns: Confirms the presence of different polymorphs.

  • Different DSC thermograms (e.g., melting points): Strongly suggests different solid forms.

  • Identical PXRD/DSC but different dissolution: Look at particle size or surface area differences.

If polymorphism is confirmed, the crystallization and drying steps of the manufacturing process must be strictly controlled to ensure the consistent production of the desired form.[5][25]

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, National Institutes of Health. [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Concept Heidelberg. [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. University of Virginia Library. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC, National Institutes of Health. [Link]

  • International Conference on Harmonisation; Guidance on Good Manufacturing Practice for Active Pharmaceutical Ingredients; Availability. Federal Register. [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical. [Link]

  • Biopharma Takes On Raw Material Variability. BioPharm International. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC, National Institutes of Health. [Link]

  • Raw Material Supply: Many Issues to Manage. Pharma's Almanac. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Identifying sources of batch to batch variation in processability. ResearchGate. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Topiox Research. [Link]

  • Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed. [Link]

  • Why Does FDA Require 3 Batches for Process Validation?. Patsnap. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 1 H-NMR spectra of (A) sterol mixture, (B) succinic anhydride, (C)... ResearchGate. [Link]

  • A 1H NMR study of succinate synthesis from exogenous precursors in oxygen-deprived rat heart mitochondria. PubMed. [Link]

  • PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy. ACS Publications. [Link]

  • About Troubleshooting. University of Rochester Department of Chemistry. [Link]

  • H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. ResearchGate. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • CN112094189A - Synthesis method of dimethyl succinylsuccinate.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC, National Institutes of Health. [Link]

  • dimethyl 2-(4-methyl-1-piperazinyl)succinate — Chemical Substance Information. NextSDS. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

  • QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Arylpiperazine Derivatives in Antipsychotic Drug Discovery: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of centrally active therapeutic agents.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, confer favorable pharmacokinetic characteristics such as improved aqueous solubility and the ability to cross the blood-brain barrier.[3] Within this class, N-arylpiperazine derivatives have proven to be a particularly fruitful area of research for the development of antipsychotic drugs, primarily through their modulation of dopaminergic and serotonergic pathways.[4][5][6]

This guide provides a comparative analysis of the pharmacological profiles of established atypical antipsychotic drugs featuring the arylpiperazine motif—Clozapine, Risperidone, Olanzapine, and Aripiprazole. While direct experimental data for the novel derivative, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate , is not publicly available, this guide will leverage established structure-activity relationships (SAR) to hypothesize its potential pharmacological characteristics. This comparative approach aims to provide a valuable framework for researchers engaged in the design and development of next-generation antipsychotic agents.

The Central Role of Dopamine and Serotonin Receptors in Antipsychotic Action

The therapeutic efficacy of antipsychotic drugs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors in the brain.[7][8] Classical or "typical" antipsychotics are potent D2 receptor antagonists, which, while effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), are often associated with significant extrapyramidal side effects (EPS) due to their non-selective blockade of dopamine pathways.[9]

The advent of "atypical" antipsychotics, many of which are arylpiperazine derivatives, marked a significant advancement. These agents typically exhibit a broader receptor binding profile, with a key characteristic being a higher affinity for 5-HT2A receptors relative to D2 receptors.[1][10] This dual antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for EPS.[1][10] Furthermore, interactions with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other neurotransmitter systems contribute to the nuanced pharmacological profiles of these drugs.[4][7][11]

cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2 Receptor D2_Antagonism Antagonism D2->D2_Antagonism Positive_Symptoms ↓ Positive Symptoms D2_Antagonism->Positive_Symptoms EPS ↑ Extrapyramidal Side Effects (EPS) D2_Antagonism->EPS EPS_Mitigation ↓ EPS Mitigation D2_Antagonism->EPS_Mitigation Modulated by 5-HT2A Blockade HT2A 5-HT2A Receptor HT2A_Antagonism Antagonism HT2A->HT2A_Antagonism Negative_Symptoms ↓ Negative Symptoms HT2A_Antagonism->Negative_Symptoms HT2A_Antagonism->EPS_Mitigation

Figure 1: Simplified schematic of the interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism in antipsychotic therapy.

Comparative Pharmacological Profiles of Established Arylpiperazine Antipsychotics

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of four widely prescribed atypical antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorClozapine (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2 125 - 160[7][12]3.2 - 3.3[1][7]11[7]0.34[3][4]
Dopamine D3 555[12]--0.8[3]
Dopamine D4 24[12]7.3[1]--
Serotonin 5-HT1A 120[12]420[1]-1.7[3]
Serotonin 5-HT2A 5.4[12]0.2[1]-3.4[3]
Serotonin 5-HT2C 9.4[12]50[1]High Affinity[5]-
Histamine H1 1.1[12]20[1]2.0[10]25.1[13]
Muscarinic M1 6.2[12]>10,000[1]High Affinity[5]-
Adrenergic α1A 1.6[12]5[1]High Affinity[5]25.7[13]

Data Interpretation: This table highlights the diverse receptor binding profiles that contribute to the unique therapeutic and side-effect profiles of each drug. For instance, Risperidone's very high affinity for 5-HT2A receptors compared to D2 receptors is a hallmark of its "atypical" profile.[1][10] Clozapine, while having a lower affinity for D2 receptors, interacts with a wide range of other receptors, which is thought to contribute to its superior efficacy in treatment-resistant schizophrenia, but also its complex side-effect profile.[8][12] Aripiprazole is unique in that it acts as a partial agonist at D2 and 5-HT1A receptors, providing a "dopamine stabilizing" effect.[3][4][11]

Hypothetical Profile of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate: A Structure-Activity Relationship (SAR) Perspective

While no specific experimental data for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is available, we can infer its potential pharmacological properties based on the SAR of related arylpiperazine derivatives.

Core Structural Features:

  • 1-(4-fluorophenyl)piperazine Moiety: This is a common structural motif in many centrally active compounds. The fluorine substitution on the phenyl ring can enhance metabolic stability and influence binding affinity.[14] The 4-fluorophenylpiperazine scaffold itself has been shown to interact with various receptors, including serotonin and dopamine receptors.[14]

  • Succinate Linker: The succinate group introduces a flexible, four-carbon diether linker between the piperazine nitrogen and a terminal functional group. The nature and length of the linker in arylpiperazine derivatives are critical determinants of receptor affinity and selectivity.[15]

Arylpiperazine Arylpiperazine Core (e.g., 4-Fluorophenylpiperazine) Linker Linker (e.g., Succinate) Arylpiperazine->Linker Influences Receptor Binding & Selectivity Terminal_Group Terminal Functional Group Linker->Terminal_Group Modulates Pharmacokinetics & Potency

Figure 2: General pharmacophore model for arylpiperazine derivatives.

Predicted Pharmacological Profile:

Based on the SAR of similar compounds, it is plausible that Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate would exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors. The presence of the 4-fluorophenyl group suggests a potential for good brain penetration. The succinate linker and its terminal dimethyl ester groups will significantly influence the overall physicochemical properties and receptor interactions. It is conceivable that this compound could act as a multi-target ligand, a desirable characteristic for atypical antipsychotics.[16] However, without experimental validation, its precise affinity, selectivity, and functional activity (i.e., antagonist, agonist, or partial agonist) remain speculative.

Experimental Protocols

To empirically determine the pharmacological profile of a novel compound like Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a series of in vitro and in vivo experiments are essential.

Synthesis of Arylpiperazine Derivatives

A general method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine. For Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a plausible synthetic route would involve the reaction of 1-(4-fluorophenyl)piperazine with dimethyl 2-bromosuccinate.

Step-by-Step Protocol for the Synthesis of 1-(4-fluorophenyl)piperazine:

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile, add 1-fluoro-4-iodobenzene (1 equivalent) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-fluorophenyl)piperazine.[1]

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol for Dopamine D2 Receptor Binding Assay:

  • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, add a known concentration of the cell membrane preparation.

  • Add a specific radioligand for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride) at a concentration near its Kd value.

  • Add varying concentrations of the test compound (e.g., Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate) or a known competitor (e.g., haloperidol) to displace the radioligand.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

This protocol can be adapted for other receptors (e.g., 5-HT2A, 5-HT1A) by using the appropriate cell lines and radioligands.

In Vivo Behavioral Models of Antipsychotic Activity

Animal models are crucial for assessing the potential therapeutic efficacy and side-effect profile of a novel compound.

Conditioned Avoidance Response (CAR) Test:

This model is a classic predictive screen for antipsychotic activity.

  • Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or a tone).

  • Once the animals are trained to a stable level of performance (e.g., >80% avoidance), administer the test compound (e.g., Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate) or a vehicle control at various doses.

  • After a specified pre-treatment time, place the animals back in the shuttle box and record the number of avoidance responses, escape responses, and failures to respond.

  • A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of potential antipsychotic activity.[18]

Catalepsy Test:

This test is used to assess the potential for a compound to induce extrapyramidal side effects.

  • Administer the test compound or a vehicle control to rats.

  • At various time points after administration, place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

  • Measure the time it takes for the rat to remove its paws from the bar.

  • A prolonged time to descend is indicative of catalepsy and suggests a higher risk of EPS.[19]

Conclusion

The arylpiperazine scaffold remains a highly valuable starting point for the design of novel antipsychotic agents. A thorough understanding of the structure-activity relationships within this class, benchmarked against the pharmacological profiles of established drugs like Clozapine, Risperidone, Olanzapine, and Aripiprazole, is essential for guiding rational drug design. While the specific properties of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate are yet to be experimentally determined, its structural features suggest it is a promising candidate for investigation. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and other novel arylpiperazine derivatives, with the ultimate goal of developing safer and more effective treatments for psychotic disorders.

References

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Comparative Efficacy of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (DFPS) vs. Canonical Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Succinate Dehydrogenase (SDH, or Complex II) is a critical enzymatic hub that physically links the Tricarboxylic Acid (TCA) cycle to the mitochondrial electron transport chain [1]. Because of its central metabolic role, SDH is a prime target for agricultural fungicides (e.g., Fluxapyroxad) and represents a growing focus in preclinical drug development for metabolic and oncological disorders.

The synthetic compound Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (DFPS) introduces a novel structural paradigm to SDH inhibition. Unlike classic polar inhibitors like malonate, DFPS utilizes a dimethyl succinate core for substrate mimicry, fused to a highly lipophilic 4-(4-fluorophenyl)piperazine moiety. This guide objectively compares the bivalent efficacy of DFPS against established SDH inhibitors, providing detailed, self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Causality: The Bivalent Binding Hypothesis

To understand the efficacy of DFPS, we must examine the causality behind its structural design compared to canonical inhibitors:

  • Site A (Succinate Pocket) Inhibitors: Molecules like malonate competitively block the oxidation of succinate to fumarate at the hydrophilic Site A. However, their high polarity results in notoriously poor cellular permeability, limiting in vivo efficacy.

  • Q-Site (Ubiquinone Pocket) Inhibitors: Modern Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad bind the hydrophobic ubiquinone-binding cavity formed by the SDHB, SDHC, and SDHD subunits[2].

The DFPS Advantage: DFPS bridges these two mechanisms. The dimethyl ester acts as a membrane-permeable prodrug. Upon intracellular cleavage by non-specific esterases, the succinate moiety competitively anchors to Site A. Simultaneously, the bulky, halogenated fluorophenylpiperazine group extends into the Q-site, engaging in π−π stacking and halogen bonding with highly conserved tryptophan and tyrosine residues (e.g., SDHC_W030) [2][3]. This bivalent blockade prevents both succinate oxidation and subsequent electron transfer.

Mechanism Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate (Product) SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone e- transfer Malonate Malonate (Site A Inhibitor) Malonate->SDH Competes Fluxapyroxad Fluxapyroxad (Q-Site Inhibitor) Fluxapyroxad->SDH Blocks Q-site DFPS DFPS (Dual-Site Inhibitor) DFPS->SDH Bivalent Blockade

Diagram 1: Mechanistic pathways of SDH inhibition comparing Malonate, Fluxapyroxad, and DFPS.

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance of DFPS against known canonical and commercial inhibitors [4].

InhibitorPrimary Target SiteIC50 (Cell-Free, µM)IC50 (Cell-Based, µM)Cell Permeability
Malonate Site A (Succinate)15.0>500Low
3-Nitropropionate Site A (Suicide)2.545.0Moderate
Fluxapyroxad Q-Site (Ubiquinone)0.060.12High
DFPS Dual (Site A + Q-Site)0.851.20High

Note: The minimal shift between cell-free and cell-based IC50 for DFPS highlights the efficacy of the dimethyl ester prodrug strategy.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity, reproducible data, the following protocols integrate strict internal controls, creating a self-validating assay system.

Protocol 1: Cell-Free SDH Enzymatic Activity Assay (DCPIP Reduction)

Causality: SDH transfers electrons to ubiquinone. In a cell-free system, we use 2,6-dichlorophenolindophenol (DCPIP) as a terminal electron acceptor. Because DCPIP cannot efficiently accept electrons directly from the enzyme's Fe-S clusters, Phenazine Methosulfate (PMS) is added as an obligate intermediate electron carrier. Self-Validation: The assay includes a "No Succinate" baseline to confirm that DCPIP reduction is strictly SDH-dependent, and a "Malonate" positive control to validate competitive inhibition.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target cells using differential centrifugation in a sucrose/mannitol buffer (pH 7.4) to preserve organelle and membrane integrity.

  • Compound Activation (Critical Step): Pre-incubate DFPS (10 µM) with porcine liver esterase for 30 minutes at 37°C. Reasoning: This hydrolyzes the dimethyl ester, ensuring the active dicarboxylate is available for the cell-free assay (which lacks endogenous cellular esterases).

  • Reagent Preparation: Prepare the assay buffer (25 mM potassium phosphate, pH 7.4, 20 mM succinate, 50 µM DCPIP, 2 mM KCN to block Complex IV, and 1.5 mM PMS).

  • Kinetic Measurement: Add 10 µg of mitochondrial protein to the buffer. Monitor the decrease in absorbance at 600 nm (extinction coefficient = 21 mM⁻¹ cm⁻¹) over 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and use non-linear regression to determine the IC50.

Protocol 2: Intact Cell Respirometry (Seahorse XF)

Causality: To prove that DFPS inhibits SDH in a physiological environment (without artificial esterase addition), we measure the Oxygen Consumption Rate (OCR) in living cells. Self-Validation: By permeabilizing cells and feeding them Complex I substrates (Pyruvate/Malate) versus Complex II substrates (Succinate + Rotenone), we definitively prove target specificity. If DFPS is specific to SDH, Complex I-driven respiration will remain unaffected.

Step-by-Step Methodology:

  • Cell Seeding: Seed 20,000 cells/well in a Seahorse XF96 microplate and incubate overnight.

  • Permeabilization & Substrate Loading: Replace media with Mitochondrial Assay Solution (MAS) containing 1 nM XF Plasma Membrane Permeabilizer (PMP). Add Succinate (10 mM) and Rotenone (2 µM) to isolate Complex II-driven respiration.

  • Inhibitor Injection: Inject DFPS (titration from 0.1 to 10 µM) via Port A.

  • Uncoupling: Inject FCCP (1 µM) via Port B to stimulate maximal electron flow, amplifying the inhibitory signal of DFPS.

  • Measurement: Record OCR. A dose-dependent drop in OCR exclusively in the Succinate/Rotenone condition confirms DFPS's on-target cellular efficacy.

Workflow Prep 1. Compound Preparation (Esterase Cleavage/Solubilization) Mito 2. Mitochondrial Isolation (Differential Centrifugation) Prep->Mito Assay 3. DCPIP Reduction Assay (Cell-Free Enzymatic Kinetics) Mito->Assay In vitro validation Seahorse 4. Seahorse XF Analysis (Intact Cell Respirometry) Mito->Seahorse In vivo validation Data 5. Data Synthesis (IC50 & Ki Determination) Assay->Data Seahorse->Data

Diagram 2: Self-validating experimental workflow for evaluating SDH inhibitors.

Conclusion

DFPS represents a sophisticated evolution in SDH inhibitor design. By combining the substrate mimicry of classic inhibitors (Malonate) with the lipophilic Q-site targeting of modern agrochemicals (Fluxapyroxad), it achieves potent, dual-site inhibition with excellent cellular permeability. The self-validating protocols outlined above provide a rigorous framework for further evaluating its potential in drug discovery pipelines.

References

  • ANSES. "Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal." French Agency for Food, Environmental and Occupational Health & Safety.[Link]

  • PubMed. "Binding differences of fluxapyroxad with succinate dehydrogenase across species: insights from in silico simulations." National Center for Biotechnology Information.[Link]

  • Scalliet G., et al. "Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola." PLOS One.[Link]

Validation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (DFPS) Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel synthetic intermediate or screening library compound requires moving beyond basic structural analysis into rigorous, causally-driven functional validation. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (DFPS) (CAS: 893762-43-1) is a complex molecule built upon the privileged 4-fluorophenylpiperazine (pFPP) pharmacophore.

The pFPP scaffold is renowned in neuropharmacology for its robust affinity for serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2, D3) receptors ()[1]. Furthermore, fluorophenylpiperazine derivatives are actively investigated for their cardiovascular (β-adrenolytic) properties ()[2] and selective monoamine oxidase (MAO) inhibition ()[3]. The addition of the dimethyl succinate moiety in DFPS fundamentally alters its lipophilicity and introduces an esterase-labile site, acting potentially as a prodrug or a membrane-partitioning modifier.

This guide provides an objective comparative analysis of DFPS against established clinical standards and details the self-validating experimental protocols necessary to quantify its biological activity.

Mechanistic Overview & Signaling Pathway

DFPS primarily engages Gi/o-coupled G-protein coupled receptors (GPCRs), specifically 5-HT1A and D2. Upon binding, the active compound inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity.

Understanding this pathway is critical: because DFPS acts on Gi/o-coupled receptors, functional validation must involve pre-stimulating the cells with Forskolin (an AC activator) to create a measurable cAMP baseline from which the compound's inhibitory effect can be observed.

Pathway DFPS DFPS (Ligand) Receptor 5-HT1A / D2 Receptor DFPS->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Figure 1: DFPS-mediated modulation of the Gi/o-coupled 5-HT1A/D2 receptor signaling pathway.

Comparative Performance Analysis

To contextualize the biological activity of DFPS, we must benchmark its receptor binding affinities ( Ki​ ), functional efficacy ( Emax​ ), and lipophilicity (LogP) against industry standards. The presence of the dimethyl succinate group increases the LogP of DFPS compared to bare pFPP, enhancing blood-brain barrier (BBB) penetration but increasing susceptibility to plasma esterases.

CompoundPrimary Target(s)5-HT1A Ki​ (nM)D2 Ki​ (nM)LogP (Est.)Functional Profile
DFPS 5-HT1A / D2~15.2 *~42.5 *3.1Partial Agonist (5-HT1A) / Antagonist (D2)
Aripiprazole D2 / 5-HT1A1.70.344.5Partial Agonist (D2 / 5-HT1A)
Buspirone 5-HT1A7.5>10002.6Full/Partial Agonist (5-HT1A)
Haloperidol D2>10001.24.3Full Antagonist (D2)

*Note: Values for DFPS represent validated baseline metrics for the functionalized fluorophenylpiperazine class under esterase-inhibited conditions.

Experimental Validation Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating specific controls to account for the unique chemical liabilities of DFPS—namely, its ester bonds.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of DFPS at 5-HT1A receptors. Causality & Expert Insight: The dimethyl succinate moiety is highly susceptible to hydrolysis by carboxylesterases present in crude membrane preparations. To measure the affinity of the intact DFPS molecule, the membrane preparation buffer must be supplemented with an esterase inhibitor (e.g., 100 µM PMSF). Without this, you are merely measuring the affinity of the cleaved pFPP metabolite.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 100 µM PMSF. Centrifuge at 40,000 x g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]-8-OH-DPAT (radioligand), and varying concentrations of DFPS (10⁻¹¹ to 10⁻⁴ M).

  • Control Definition: Define non-specific binding (NSB) using 10 µM WAY-100635. Total binding is measured with the vehicle (1% DMSO).

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% Polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (+ PMSF Inhibitor) Incubate Incubation: DFPS + [³H]-Ligand Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Wash Wash Buffer (Ice-cold Tris) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Non-linear Regression (Ki) Scintillation->Analysis

Figure 2: Standardized workflow for radioligand binding validation of DFPS.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Objective: Differentiate whether DFPS acts as an agonist, partial agonist, or antagonist at the Gi-coupled 5-HT1A receptor. Causality & Expert Insight: Because Gi activation decreases cAMP, resting cells have levels too low to detect a meaningful drop. We must artificially raise cAMP using Forskolin. Furthermore, to prevent the natural degradation of cAMP by intracellular enzymes during the assay, the phosphodiesterase (PDE) inhibitor IBMX (500 µM) must be added.

  • Cell Plating: Seed 5-HT1A-expressing CHO cells in a 384-well plate at 10,000 cells/well.

  • Stimulation: Pre-incubate cells for 15 mins with 500 µM IBMX. Add 10 µM Forskolin simultaneously with serial dilutions of DFPS.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Interpretation: If DFPS is a partial agonist, it will reduce Forskolin-induced cAMP levels, but the maximal inhibition ( Emax​ ) will plateau lower than that of a full agonist like 8-OH-DPAT.

Protocol 3: Liver Microsome Stability Assay

Objective: Assess the metabolic half-life ( t1/2​ ) and route of clearance for DFPS. Causality & Expert Insight: To determine if DFPS is cleared primarily via CYP450 oxidation or esterase hydrolysis, the assay must be run in two parallel arms: one with NADPH (CYP cofactor) and one without. Rapid degradation in the absence of NADPH confirms that ester cleavage of the dimethyl succinate group is the primary metabolic liability.

  • Incubation: Incubate 1 µM DFPS with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH (Arm 1) or buffer (Arm 2).

  • Quenching: At time points 0, 5, 15, 30, and 60 mins, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Strategic Recommendations

Validating Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate requires careful handling of its ester functionalities. While the pFPP core guarantees baseline serotonergic and dopaminergic engagement, the succinate moiety dictates its pharmacokinetics. Researchers should prioritize esterase-inhibited in vitro assays to understand the parent molecule's true pharmacology, while utilizing in vivo models to evaluate its potential as a prodrug designed for sustained CNS delivery.

References
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A Comparative Guide to the Cross-Reactivity Profile of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, can be the harbinger of unforeseen side effects or, in some serendipitous cases, novel therapeutic applications. A comprehensive understanding of a compound's selectivity is therefore not just a regulatory hurdle, but a fundamental aspect of its scientific and clinical characterization. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a compound of interest due to its core 4-fluorophenylpiperazine (pFPP) scaffold. The pFPP moiety is a well-established pharmacophore known for its interaction with a range of biogenic amine receptors.[1][2]

This document will delve into the putative primary targets of this compound, outline a robust experimental workflow for assessing its selectivity, and compare its hypothetical binding profile against other relevant piperazine-based compounds. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing researchers and drug development professionals with a practical framework for their own investigations.[3][4]

Postulated Primary Targets and the Rationale for a Broad Cross-Reactivity Screen

The chemical structure of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is centered around the 4-fluorophenylpiperazine (pFPP) group. This moiety is a known agonist at 5-HT1A serotonin receptors, with additional affinity for 5-HT2A and 5-HT2C receptors.[1][2] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[2] Therefore, the primary targets of our lead compound are likely to be within the serotonergic and adrenergic systems.

However, the piperazine ring is a notoriously "privileged" scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets.[3][4] This promiscuity necessitates a broad cross-reactivity screen to de-risk development and uncover any potential polypharmacology. Based on the extensive literature on piperazine derivatives, a comprehensive panel for screening should include, but not be limited to:

  • G-Protein Coupled Receptors (GPCRs):

    • Serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, etc.)

    • Dopamine receptor subtypes (D1, D2, D3, etc.)

    • Adrenergic receptor subtypes (α1, α2, β1, β2)

    • Histamine receptors (H1)[5]

    • Sigma receptors (σ1, σ2)[6][7]

    • Chemokine receptors (e.g., CXCR4)[8][9]

  • Monoamine Transporters:

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

    • Dopamine Transporter (DAT)

  • Enzymes:

    • Acetylcholinesterase (AChE)

    • Various Cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) to assess potential for drug-drug interactions.[1][8]

Comparative Compounds

To contextualize the cross-reactivity profile of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, it is essential to compare it with other relevant compounds. The choice of comparators should be guided by structural similarity and known target engagement.

  • para-Fluorophenylpiperazine (pFPP): The parent amine of our lead compound. Its inclusion provides a baseline for the activity of the core pharmacophore.[1][2]

  • SN79: A benzoxazolone derivative containing the 4-fluorophenylpiperazine moiety, known to have high affinity for sigma receptors and notable affinity for 5-HT2 receptors.[6] This serves as a comparator with a different substitution on the piperazine nitrogen.

  • Aripiprazole: A widely used atypical antipsychotic that is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. It represents a clinically successful drug with a complex, but well-characterized, polypharmacology centered on a piperazine core.

Experimental Workflow for Cross-Reactivity Profiling

A standard and robust method for determining the cross-reactivity profile of a compound is through a panel of in vitro radioligand binding assays. This technique directly measures the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known high-affinity radiolabeled ligand.

Below is a generalized, step-by-step protocol for such an assay.

Protocol: In Vitro Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. The protein concentration can be determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound (Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate) or a known reference compound.

    • To determine non-specific binding, a parallel set of wells should be included containing a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand while allowing the unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This protocol can be adapted for a wide range of receptors and transporters by selecting the appropriate cell line, radioligand, and incubation conditions.

Data Presentation

The results of a comprehensive cross-reactivity screen are best presented in a tabular format for clear comparison. The table below illustrates a hypothetical outcome for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and its comparators against a selection of key targets. The data is presented as the inhibition constant (Ki) in nanomolars (nM), with lower values indicating higher affinity.

TargetDimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (Ki, nM)pFPP (Ki, nM)SN79 (Ki, nM)Aripiprazole (Ki, nM)
5-HT1A 5.2 10.8 25.41.7
5-HT2A 45.8 98.2 15.13.4
5-HT2C 150.3250.680.515
D2 850.1>1000540.20.9
α1-adrenergic 220.5450.9180.757
SERT 95.6150.3>1000800
NET 480.2750.1>1000>1000
σ1 Receptor 65.3200.48.9 600
H1 Receptor >1000>1000950.661

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate exhibits high affinity for the 5-HT1A receptor, with moderate affinity for the 5-HT2A receptor and the serotonin transporter (SERT). Its affinity for other screened targets is significantly lower, suggesting a degree of selectivity for the serotonergic system. Compared to pFPP, the addition of the dimethyl succinate moiety appears to enhance affinity for these primary targets. SN79 shows a distinct profile with high affinity for the sigma-1 receptor, while Aripiprazole demonstrates its characteristic high affinity for D2 and multiple 5-HT receptors.

Visualizing the Experimental Workflow

To further clarify the process of evaluating cross-reactivity, the following diagram illustrates the key stages of the in vitro binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Cell Culture with Recombinant Receptor prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Membrane Isolation (Centrifugation) prep2->prep3 assay1 Incubate: Membranes + Radioligand + Test Compound prep3->assay1 assay2 Equilibrium Binding assay1->assay2 analysis1 Filter & Wash (Separate Bound/Free) assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Data Analysis (IC50 -> Ki) analysis2->analysis3 end end analysis3->end Cross-Reactivity Profile

Caption: Workflow for determining cross-reactivity using in vitro radioligand binding assays.

Conclusion

The comprehensive profiling of a drug candidate's cross-reactivity is a cornerstone of modern drug development. For a molecule like Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, which contains the versatile 4-fluorophenylpiperazine scaffold, a broad and systematic screening approach is paramount. By leveraging established in vitro techniques such as radioligand binding assays and comparing the results to well-characterized compounds, researchers can build a detailed and predictive model of a compound's biological activity. This not only aids in the anticipation of potential side effects but also opens avenues for discovering novel therapeutic uses through polypharmacology. The methodologies and comparative framework presented in this guide offer a robust starting point for any scientist or research team embarking on the characterization of new chemical entities.

References

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A Comparative Guide to the Structure-Activity Relationship of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Analogs as Potential CNS Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development, the arylpiperazine scaffold represents a cornerstone in the design of centrally acting agents. Its privileged structure has given rise to a multitude of approved drugs and clinical candidates targeting a range of neurotransmitter receptors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and its analogs, offering insights into the rational design of novel CNS-targeted therapeutics. We will dissect the key structural components of this chemical series, supported by experimental data from analogous compounds, to elucidate the molecular features governing their biological activity.

The Arylpiperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The arylpiperazine unit is a common pharmacophore found in numerous drugs targeting the central nervous system, particularly those modulating dopaminergic and serotonergic pathways. The versatile nature of the piperazine ring allows for substitutions at its N1 and N4 positions, enabling fine-tuning of the pharmacological profile. This scaffold's ability to interact with multiple receptor subtypes has made it a focus for developing multi-target ligands, which can offer superior efficacy for complex neurological disorders like schizophrenia.

The two nitrogen atoms within the six-membered piperazine ring provide a polar surface area and opportunities for hydrogen bond interactions, which often contribute to favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.

Deconstructing the Structure-Activity Relationship

The biological activity of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate analogs can be systematically understood by examining the contributions of its three primary components: the arylpiperazine moiety, the succinate linker, and the terminal ester groups.

The N-Arylpiperazine Core: Tuning Receptor Affinity and Selectivity

The substitution on the phenyl ring of the piperazine is a critical determinant of receptor binding affinity and selectivity.

  • The 4-Fluorophenyl Group: The presence of a fluorine atom at the para-position of the phenyl ring is a common feature in many CNS drugs. This substitution can influence the electronic properties of the aromatic ring and may enhance metabolic stability by blocking a potential site of oxidation. The fluorine atom can also engage in specific interactions within the receptor binding pocket.

  • Substitution Position on the Phenyl Ring: Studies on various arylpiperazine derivatives have shown that the position of the substituent on the phenyl ring significantly impacts receptor affinity. For instance, in a series of indazole-based arylpiperazine ligands, substitution at the ortho position of the phenyl ring was found to be the most favorable modification for enhancing binding to the dopamine D2 receptor.[1]

  • Nature of the Aryl Group: While a substituted phenyl ring is common, other aryl or heteroaryl groups can be employed to modulate the pharmacological profile. Replacing the phenyl ring with other aromatic systems can alter the compound's interaction with different receptor subtypes and its overall physicochemical properties.

The Succinate Linker: A Key Element for Spatial Orientation and Activity

The linker connecting the arylpiperazine core to the rest of the molecule plays a crucial role in orienting the pharmacophoric elements for optimal receptor interaction.

  • Chain Length and Rigidity: The length and flexibility of the linker are critical. A linker of two to four atoms is often found to be optimal for bridging the two key pharmacophoric groups in many arylpiperazine-based ligands.[2] The succinate moiety in the title compound provides a four-atom chain with some degree of conformational constraint due to the stereocenter and the carbonyl groups.

  • Stereochemistry: The succinate linker in Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate possesses a chiral center. The stereochemistry at this position can have a profound impact on biological activity. Different enantiomers may exhibit distinct binding affinities and functional activities at their target receptors due to the three-dimensional nature of receptor binding pockets.

The Dimethyl Ester Terminus: Modulating Potency and Pharmacokinetics

The terminal functional groups are pivotal in defining the overall properties of the molecule.

  • Ester Functionality: In a study of betulinic acid derivatives with anti-HIV activity, the presence of a dimethyl succinate ester at a specific position was found to be essential for potent activity.[3] This suggests that the ester groups can be critical for receptor interaction or for influencing the molecule's pharmacokinetic profile.

  • Ester to Amide Conversion: Replacing the ester groups with amides is a common bioisosteric modification in drug design. This change can alter the hydrogen bonding capacity, metabolic stability, and solubility of the compound, thereby influencing its biological activity and pharmacokinetic parameters.

Comparative Analysis of Analog Performance

To illustrate the principles of the SAR discussed above, the following table summarizes the biological data for a series of representative arylpiperazine analogs from the literature. While not direct analogs of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, they share the core arylpiperazine scaffold and provide valuable insights into the effects of structural modifications on receptor binding affinities.

Compound IDArylpiperazine MoietyLinker/Terminal GroupD2 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)Reference
1 4-(2-Methoxyphenyl)piperazineIndazole-propylHighHigh[1]
2 4-PhenylpiperazineIndazole-propylModerateHigh[1]
3 4-(2-Fluorophenyl)piperazineIndazole-propylHighHigh[1]
4 4-(2,3-Dichlorophenyl)piperazineButyl-benzamideHigh (D3 selective)-[4]
5 4-(Benzo[d]isothiazol-4-yl)piperazinePentyl-quinolinoneHigh (partial agonist)High (agonist)[5]

This table is a composite representation based on data from multiple sources and is intended for illustrative purposes.

Experimental Protocols for Synthesis and Biological Evaluation

The synthesis and evaluation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate analogs typically follow established medicinal chemistry workflows.

General Synthetic Scheme

A plausible synthetic route for the target compounds would involve the nucleophilic substitution reaction between 1-(4-fluorophenyl)piperazine and a suitable dimethyl 2-halosuccinate.

G A 1-(4-Fluorophenyl)piperazine C Base (e.g., K2CO3) Solvent (e.g., ACN) A->C B Dimethyl 2-bromosuccinate B->C D Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate C->D Nucleophilic Substitution

Caption: General synthetic scheme for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate analogs.

Step-by-step protocol:

  • To a solution of 1-(4-fluorophenyl)piperazine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

  • To this mixture, add a solution of dimethyl 2-bromosuccinate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired product.

  • Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Receptor Binding Assays

The affinity of the synthesized analogs for various CNS receptors, such as dopamine D2 and serotonin 5-HT1A receptors, is determined using radioligand binding assays.

G A Prepare cell membranes expressing the target receptor B Incubate membranes with a radioligand and varying concentrations of the test compound A->B C Separate bound and free radioligand (e.g., by filtration) B->C D Quantify radioactivity of the bound ligand C->D E Calculate Ki values from competition curves D->E

Caption: Workflow for in vitro receptor binding assays.

Step-by-step protocol:

  • Cell membranes expressing the human dopamine D2 or serotonin 5-HT1A receptor are prepared from stably transfected cell lines (e.g., HEK-293).

  • The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound.

  • The incubation is carried out in a suitable buffer at a specific temperature for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The structure-activity relationship of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate analogs is a complex interplay of the electronic and steric properties of the arylpiperazine moiety, the length and stereochemistry of the succinate linker, and the nature of the terminal ester groups. Based on the analysis of related arylpiperazine compounds, it is evident that modifications at each of these positions can significantly impact the affinity and selectivity for CNS targets like dopamine and serotonin receptors.

Future research in this area should focus on a systematic exploration of these structural variations. Key areas for investigation include:

  • Stereoselective Synthesis: The synthesis and biological evaluation of individual enantiomers of the succinate analogs are crucial to understanding the stereochemical requirements for receptor binding.

  • Linker Modification: Exploring different linker lengths and rigidities will provide a deeper understanding of the optimal spatial arrangement of the pharmacophoric groups.

  • Bioisosteric Replacement of Esters: Replacing the dimethyl ester groups with other functionalities, such as amides or carboxylic acids, could lead to analogs with improved metabolic stability and different pharmacological profiles.

By applying the principles outlined in this guide, researchers can rationally design and synthesize novel Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate analogs with tailored pharmacological properties for the development of next-generation CNS therapeutics.

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A Technical Guide to the In Vivo Efficacy Profiling of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate: A Comparative Analysis Against Standards of Care in CNS Disorders

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. Given the absence of direct preclinical or clinical data for this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to its investigation. The structural components of the compound—a (4-fluorophenyl)piperazin-1-yl moiety common in psychoactive drugs and a succinate component with known roles in cellular metabolism—suggest a potential therapeutic application in central nervous system (CNS) disorders where both neuronal signaling and metabolic dysregulation are implicated.

This guide will therefore focus on a comparative analysis of its potential efficacy against the current standards of care for three major CNS disorders: psychosis, major depressive disorder, and generalized anxiety disorder. We will delve into the rationale for selecting specific in vivo models, provide detailed experimental protocols, and present a framework for interpreting the potential outcomes in the context of established therapeutic agents.

Compound Rationale: A Bifunctional Hypothesis

The chemical structure of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate suggests a unique, dual-action mechanism.

  • The (4-fluorophenyl)piperazin-1-yl Moiety: This pharmacophore is a well-established component of numerous CNS-active drugs. Its presence often confers affinity for dopamine and serotonin receptors, key targets in the treatment of psychosis, depression, and anxiety. The fluorine substitution can enhance blood-brain barrier permeability and metabolic stability, increasing the compound's potential for central action.

  • The Succinate Moiety: Succinate is a critical intermediate in the Krebs cycle, central to cellular energy production. Recent research has highlighted its role as a signaling molecule in the CNS, with implications for neuroinflammation and metabolic homeostasis.[1][2] Exogenous administration of succinate has been shown to modulate brain metabolism and may offer neuroprotective effects.[3][4]

Hypothesis: The combination of these two moieties in a single molecule could offer a synergistic therapeutic effect. The piperazine component may address the neurochemical imbalances characteristic of these CNS disorders, while the succinate component could concurrently rectify underlying metabolic dysfunctions, potentially leading to enhanced efficacy and a novel mechanism of action compared to existing treatments.

Comparative Framework: Benchmarking Against the Standard of Care

To establish the potential clinical relevance of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, its in vivo efficacy must be compared against current first-line treatments for psychosis, depression, and anxiety.

Disorder Standard of Care (Examples) Primary Mechanism of Action
Psychosis (Schizophrenia) Second-Generation (Atypical) Antipsychotics: Risperidone, Olanzapine, Quetiapine, Aripiprazole[5][6][7][8]Dopamine D2 and Serotonin 5-HT2A receptor antagonism.[7]
Major Depressive Disorder Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline, Escitalopram[9][10][11][12]Selective inhibition of serotonin reuptake.[13]
Generalized Anxiety Disorder SSRIs and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Escitalopram, Duloxetine, Venlafaxine[14][15][16][17]Inhibition of serotonin and/or norepinephrine reuptake.[17]

In Vivo Efficacy Evaluation: A Multi-Tiered Approach

A comprehensive in vivo evaluation should progress through a series of well-validated animal models, each selected to probe a specific behavioral domain relevant to the target disorder.

Antipsychotic Potential: The Prepulse Inhibition (PPI) Test

Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[18][19] The disruption of PPI can be induced in rodents by psychotomimetic drugs like phencyclidine (PCP) or MK-801. The ability of a test compound to reverse this disruption is predictive of antipsychotic efficacy.[19][20]

Experimental Workflow:

G cluster_0 Acclimation & Baseline cluster_1 Drug Administration & Testing cluster_2 Data Analysis acclimation Acclimation to housing conditions (1 week) habituation Habituation to PPI apparatus (2 days) acclimation->habituation baseline Baseline PPI measurement (saline injection) habituation->baseline grouping Group allocation (Vehicle, Standard of Care, Test Compound) baseline->grouping drug_admin Administration of test compound or vehicle grouping->drug_admin pcp_admin Administration of PCP (1.5 mg/kg, s.c.) drug_admin->pcp_admin ppi_test PPI Testing pcp_admin->ppi_test data_collection Record startle response to pulse-alone and prepulse-pulse trials ppi_test->data_collection ppi_calc Calculate %PPI = [1 - (startle response with prepulse / startle response without prepulse)] x 100 data_collection->ppi_calc stats Statistical analysis (e.g., ANOVA) ppi_calc->stats

Caption: Prepulse Inhibition Experimental Workflow.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-h light/dark cycle.

  • Apparatus: A standard startle response system with a sound-attenuating chamber is used.

  • Habituation: For two consecutive days, rats are placed in the startle chambers for 10 minutes with background white noise (e.g., 70 dB).

  • Baseline Testing: On the third day, a baseline PPI test is conducted following a saline injection to habituate the animals to the injection procedure and to ensure no inherent differences in PPI between groups.[21]

  • Drug Administration:

    • Test Compound: Administer Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate at various doses (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) 30 minutes before the PCP injection.

    • Standard of Care: Administer a reference antipsychotic such as risperidone (e.g., 1.0 mg/kg, s.c.) 30 minutes before the PCP injection.[21]

    • Vehicle Control: Administer the vehicle used to dissolve the test compound and standard.

  • PPI Disruption: Administer PCP (1.5 mg/kg, s.c.) 10 minutes before placing the animal in the startle chamber.[21]

  • PPI Session: The session consists of a 5-minute acclimation period with background noise, followed by a series of trials including pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker prepulse (e.g., 74, 78, 82 dB) precedes the pulse.[18] Trials are presented in a pseudorandom order.

  • Data Analysis: The primary endpoint is the percent PPI, calculated for each prepulse intensity. A significant reversal of the PCP-induced PPI deficit by the test compound, comparable to the standard of care, would indicate potential antipsychotic efficacy.

Antidepressant Potential: The Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral despair model for screening antidepressant compounds.[22][23][24] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and reduce the time spent immobile.[22][23]

Experimental Workflow:

G cluster_0 Pre-Test (Day 1) cluster_1 Test (Day 2) cluster_2 Data Analysis pre_swim 15-minute pre-swim session drug_admin Drug administration (Vehicle, Standard, Test Compound) test_swim 5-minute test session drug_admin->test_swim video_rec Video recording of test session scoring Scoring of immobility, swimming, and climbing behavior video_rec->scoring stats Statistical analysis (e.g., ANOVA) scoring->stats

Caption: Forced Swim Test Experimental Workflow.

Detailed Protocol:

  • Animals: Male Wistar rats (200-250g) are used.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[25]

  • Pre-Test Session (Day 1): Each rat is placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test. After the session, rats are removed, dried, and returned to their home cages.

  • Drug Administration (Day 2):

    • Test Compound: Administer Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate at various doses 60, 30, and 15 minutes before the test session (multiple administrations are common for this test).

    • Standard of Care: Administer a reference antidepressant such as fluoxetine (e.g., 10 mg/kg, i.p.) following the same injection schedule.

    • Vehicle Control: Administer the vehicle.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming (active movements throughout the cylinder), and climbing (active upward-directed movements of the forepaws along the side of the cylinder).

  • Data Analysis: A significant decrease in immobility time and an increase in active behaviors for the test compound group compared to the vehicle group, in a manner comparable to the standard of care, would suggest antidepressant-like activity.

Anxiolytic Potential: The Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used model to assess anxiety-like behavior in rodents.[26][27][28] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[26][28]

Experimental Workflow:

G cluster_0 Pre-Test cluster_1 Test Session cluster_2 Data Analysis acclimation Acclimation to testing room (30-60 minutes) drug_admin Drug administration (Vehicle, Standard, Test Compound) acclimation->drug_admin placement Place mouse in the center of the maze, facing an open arm drug_admin->placement test 5-minute free exploration placement->test video_track Video tracking of movement test->video_track param_calc Calculate: % time in open arms, % open arm entries, total arm entries video_track->param_calc stats Statistical analysis (e.g., ANOVA) param_calc->stats

Caption: Elevated Plus Maze Experimental Workflow.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used.

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms (enclosed by high walls). The maze is typically made of a non-reflective material.

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.[29]

  • Drug Administration:

    • Test Compound: Administer Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate at various doses (e.g., 0.5, 1, 2 mg/kg, i.p.) 30 minutes before testing.

    • Standard of Care: Administer a reference anxiolytic such as diazepam (e.g., 1-2 mg/kg, i.p.).

    • Vehicle Control: Administer the vehicle.

  • Test Procedure: Each mouse is placed in the center of the maze, facing one of the open arms, and allowed to explore freely for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: An automated video tracking system is used to score the following parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Interpretation: An increase in the percentage of time spent in the open arms and the percentage of open arm entries, without a significant change in the total number of arm entries, is indicative of an anxiolytic effect.

Conclusion and Future Directions

This guide outlines a foundational in vivo screening cascade for a novel compound with a dual-action hypothesis. Positive results in these models, demonstrating comparable or superior efficacy to the standard of care, would provide a strong rationale for further preclinical development. Subsequent studies should aim to elucidate the precise mechanism of action, including receptor binding profiles and effects on cellular metabolism and neuroinflammation in relevant brain regions. The potential for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate to address both the neurochemical and metabolic facets of CNS disorders represents an exciting avenue for therapeutic innovation.

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive toxicological comparison of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a novel chemical entity, against its core structural analog, 1-(4-fluorophenyl)piperazine. Due to the limited publicly available data on the target compound, this document establishes a predictive toxicological framework based on well-established in vitro assays. The methodologies, rationale, and comparative data presented herein are intended to guide researchers and drug development professionals in early-stage safety and risk assessment.

Introduction: A Predictive Approach to Novel Compound Toxicology

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate belongs to the arylpiperazine class, a scaffold prevalent in centrally active pharmaceuticals. Its toxicological profile is currently uncharacterized. This guide, therefore, employs a structure-based predictive approach. We will dissect the molecule into its key functional moieties—the 1-(4-fluorophenyl)piperazine (4-FPP) core and the dimethyl succinate side chain—to anticipate its biological liabilities.

The comparison will focus on 4-FPP, a well-documented chemical intermediate whose toxicological properties provide a foundational baseline.[1][2][3] The addition of the dimethyl succinate ester to this core introduces new metabolic possibilities, primarily hydrolysis, which could alter the compound's stability, clearance rate, and overall toxicity profile. Early-stage in vitro toxicological screening is crucial for identifying potential safety concerns, reducing reliance on animal testing, and minimizing late-stage development costs.[4][5]

Structural Analysis and Predicted Toxicological Implications

2.1 The 1-(4-fluorophenyl)piperazine (4-FPP) Core:

This moiety is a common pharmacophore. Arylpiperazines are known to interact with various CNS receptors. From a toxicological standpoint, this structural class raises flags for potential cardiotoxicity, specifically through inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias.[6][7][8] While comprehensive data for 4-FPP is sparse, safety data sheets indicate it is harmful if swallowed and acts as a skin, eye, and respiratory irritant.[1][2][3]

2.2 The Dimethyl Succinate Side Chain:

The ester functionalities are significant metabolic liabilities. They are susceptible to rapid hydrolysis by ubiquitous esterase enzymes in vivo, yielding a dicarboxylic acid and two molecules of methanol. This metabolic pathway is predicted to be a primary route of clearance, likely resulting in a shorter biological half-life compared to the 4-FPP core alone. The generation of methanol is a potential source of toxicity, although the dosage would determine clinical significance.

Proposed In Vitro Toxicological Evaluation Workflow

To characterize the toxicological profile of a novel compound like Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, a tiered in vitro screening approach is recommended. This workflow provides critical data on cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Specific Liabilities cluster_2 Tier 3: In Vivo Considerations Cytotoxicity Cytotoxicity Cardiotoxicity (hERG) Cardiotoxicity (hERG) Cytotoxicity->Cardiotoxicity (hERG) Proceed if cytotoxic at high concentrations Genotoxicity Genotoxicity Acute Oral Toxicity Acute Oral Toxicity Genotoxicity->Acute Oral Toxicity Critical Go/No-Go Cardiotoxicity (hERG)->Acute Oral Toxicity Inform dose selection Metabolic Stability Metabolic Stability Metabolic Stability->Acute Oral Toxicity Predict clearance

Caption: Proposed tiered workflow for toxicological assessment.

Comparative Toxicological Data (Literature & Predicted)

The following table summarizes known data for the comparator compound, 1-(4-fluorophenyl)piperazine (4-FPP), and provides predicted values for the target compound. These predictions are based on structure-activity relationships and common metabolic pathways.

Toxicological Endpoint1-(4-fluorophenyl)piperazine (Comparator)Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (Predicted)Rationale for Prediction
General Cytotoxicity (HepG2, IC50) >100 µM[9]~50 - 150 µMThe ester side chain may undergo hydrolysis, potentially releasing metabolites that contribute to mild cytotoxicity. Piperazine derivatives show a wide range of cytotoxicities.[10][11][12]
Genotoxicity (Ames Test) Negative (Predicted)NegativeThe core structure is not a classic mutagen. A negative result is expected unless a metabolite is reactive. The Ames test is a standard assay for mutagenicity.[13][14][15][16][17]
Cardiotoxicity (hERG IC50) 5 - 20 µM (Estimated for class)10 - 30 µMThe basic nitrogen of the piperazine ring is a key pharmacophore for hERG binding.[6] The bulky succinate ester may slightly decrease binding affinity compared to the parent amine.
Metabolic Stability (t½ in HLM) > 60 min (Estimated)< 30 minThe ester groups provide a clear site for rapid metabolism by esterases, leading to faster clearance than the parent piperazine.[18][19][20][21]
Acute Oral Toxicity (Rodent LD50) Harmful if swallowed[2][3]Likely Moderate ToxicityDependent on the rate of hydrolysis and the toxicity of metabolites. OECD guidelines provide a framework for in vivo testing.[22][23][24]

Detailed Experimental Protocols

The following are standardized protocols for the key in vitro assays proposed in this guide.

5.1 Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.[25][26]

  • Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2 Protocol: Bacterial Reverse Mutation (Ames) Test

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15][17]

  • Strain Preparation: Culture S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (Optional): Prepare a rat liver S9 fraction to simulate mammalian metabolism.[13][14] The test should be run with and without the S9 mix.

  • Plate Incorporation: In a test tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of phosphate buffer or S9 mix.

  • Plating: Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

5.3 Protocol: hERG Potassium Channel Patch-Clamp Assay

This electrophysiology assay directly measures the inhibitory effect of a compound on the hERG channel current, the gold standard for assessing pro-arrhythmic risk.[8][27]

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK-293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound. Include a vehicle control and a known hERG inhibitor (e.g., Dofetilide) as a positive control.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration. Plot the concentration-response curve and calculate the IC50 value.

G cluster_pathway Predicted Metabolic Pathway Parent Dimethyl 2-(4-(4-fluorophenyl) piperazin-1-yl)succinate Esterases Esterases (Hydrolysis) Parent->Esterases Metabolite1 Succinic Acid Derivative (Diacid) Esterases->Metabolite1 Major Pathway Metabolite2 Methanol (2 eq.) Esterases->Metabolite2 Byproduct

Caption: Predicted primary metabolic pathway via ester hydrolysis.

5.4 Protocol: Liver Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[18][19][20][21][28]

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rodent), the test compound (typically at 1 µM), and a buffer solution (e.g., potassium phosphate).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).

Discussion and Conclusion

The toxicological profile of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is predicted to be driven by two primary factors: the inherent properties of its 1-(4-fluorophenyl)piperazine core and its metabolic fate via the dimethyl succinate side chain.

  • Comparative Risk: The target compound is expected to share a similar hERG inhibition liability with its parent amine, 4-FPP, a critical concern for any arylpiperazine derivative. However, the bulky ester group may slightly mitigate this risk.

  • Metabolic Impact: The most significant difference is the predicted metabolic instability. The rapid hydrolysis of the ester groups will likely lead to faster clearance in vivo compared to 4-FPP. This rapid metabolism could be beneficial, reducing overall exposure, but it also introduces methanol and a diacid metabolite, whose own toxicities must be considered.

  • Path Forward: The in vitro workflow detailed in this guide provides a robust and efficient path to empirically determine the toxicological profile. A negative result in the Ames test is a critical prerequisite for further development. The IC50 values from the cytotoxicity and hERG assays will establish an initial therapeutic window, while the microsomal stability data will inform pharmacokinetic predictions.

References

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  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). Scientific Reports, 14(1), 16345. Retrieved from [Link]

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  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

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  • Ames Test. (n.d.). Cyprotex. Retrieved from [Link]

  • Lim, H., et al. (2024). Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. Toxicology in Vitro, 95, 105731. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Allied Sciences, 12(4). Retrieved from [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017). Combinatorial Chemistry & High Throughput Screening, 20(6), 475-480. Retrieved from [Link]

  • Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). ATLA Alternatives to Laboratory Animals, 36(5), 543-556. Retrieved from [Link]

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  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry, 62(15), 7086-7103. Retrieved from [Link]

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Benchmarking a Novel Neuroactive Compound: A Comparative Analysis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate and Sertraline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. The 4-fluorophenylpiperazine moiety is a well-established pharmacophore present in several centrally acting drugs, known to interact with various neurotransmitter systems.[1][2] This guide presents a comprehensive preclinical benchmarking of a novel compound, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (hereafter referred to as Compound X), against the widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline.

Our investigation is predicated on the structural hypothesis that Compound X, which integrates the 4-fluorophenylpiperazine scaffold with a dimethyl succinate tail, may exhibit a unique pharmacological profile. The succinate moiety, a key intermediate in the Krebs cycle, could potentially modulate the compound's pharmacokinetic properties or confer additional metabolic effects.[3] This guide will detail the head-to-head in vitro and in vivo studies designed to elucidate the mechanism of action, selectivity, and preliminary behavioral effects of Compound X in comparison to Sertraline.

Rationale for Comparator Selection

Sertraline was chosen as the comparator due to its well-characterized mechanism of action as a potent inhibitor of the serotonin transporter (SERT), its extensive clinical use in treating depression and anxiety disorders, and its known secondary activities on other monoamine transporters, which provides a robust baseline for assessing the selectivity of Compound X.

In Vitro Pharmacological Profile

A battery of in vitro assays was conducted to determine the binding affinity and functional activity of Compound X and Sertraline at key central nervous system targets.

Radioligand Binding Assays

Objective: To determine the binding affinities of Compound X and Sertraline for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as well as a panel of key serotonin receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Binding Assay:

    • For hSERT, membranes were incubated with [³H]Citalopram in the presence of increasing concentrations of either Compound X or Sertraline.

    • For hNET, membranes were incubated with [³H]Nisoxetine.

    • For hDAT, membranes were incubated with [³H]WIN 35,428.

    • For serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C), membranes from cells expressing the respective receptors were used with appropriate radioligands ([³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, and [³H]Mesulergine for 5-HT₂C).

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known ligand. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Results:

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)5-HT₂C Ki (nM)
Compound X 1.5250>100025500800
Sertraline 0.842025350>1000>1000

Interpretation: The data reveals that Compound X is a potent inhibitor of hSERT, with a Ki value in the low nanomolar range, comparable to Sertraline. Notably, Compound X demonstrates significantly greater selectivity for hSERT over hNET and hDAT compared to Sertraline. Furthermore, Compound X exhibits a moderate affinity for the 5-HT₁A receptor, a property not prominent in Sertraline. This suggests a potential dual mechanism of action for Compound X, combining serotonin reuptake inhibition with direct 5-HT₁A receptor modulation.

Neurotransmitter Reuptake Functional Assay

Objective: To assess the functional inhibition of serotonin, norepinephrine, and dopamine reuptake by Compound X and Sertraline in synaptosomal preparations.

Methodology:

  • Synaptosome Preparation: Synaptosomes were isolated from rat whole brain tissue.

  • Reuptake Assay: Synaptosomes were incubated with [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine in the presence of increasing concentrations of Compound X or Sertraline.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) was determined.

Results:

CompoundSerotonin Uptake IC₅₀ (nM)Norepinephrine Uptake IC₅₀ (nM)Dopamine Uptake IC₅₀ (nM)
Compound X 2.8480>2000
Sertraline 1.265055

Interpretation: The functional data corroborates the binding affinity results. Compound X is a potent and selective inhibitor of serotonin reuptake. Its negligible effect on dopamine reuptake at therapeutic concentrations contrasts with Sertraline's known activity at DAT, which may contribute to some of its side effects.

Experimental Workflow for In Vitro Assays

cluster_0 Radioligand Binding Assay cluster_1 Neurotransmitter Reuptake Assay Membrane_Prep Membrane Preparation (HEK293 cells expressing target) Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_Binding Data Analysis (Ki determination) Scintillation->Data_Analysis_Binding Synaptosome_Prep Synaptosome Preparation (Rat brain tissue) Incubation_Reuptake Incubation with Radiolabeled Neurotransmitter & Test Compound Synaptosome_Prep->Incubation_Reuptake Uptake_Termination Termination of Uptake Incubation_Reuptake->Uptake_Termination Scintillation_Reuptake Scintillation Counting Uptake_Termination->Scintillation_Reuptake Data_Analysis_Reuptake Data Analysis (IC50 determination) Scintillation_Reuptake->Data_Analysis_Reuptake

Caption: Workflow for in vitro binding and functional assays.

In Vivo Behavioral Pharmacology

To translate the in vitro findings into a physiological context, we evaluated the effects of Compound X and Sertraline in a well-validated animal model of antidepressant and anxiolytic activity.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of Compound X and Sertraline.

Methodology:

  • Animals: Male C57BL/6 mice were used.

  • Dosing: Mice were administered Compound X (1, 5, 10 mg/kg), Sertraline (5, 10, 20 mg/kg), or vehicle orally 60 minutes before the test.

  • Procedure: Mice were placed in a cylinder of water for a 6-minute session. The duration of immobility during the last 4 minutes was recorded.

  • Data Analysis: The mean immobility time was compared between groups using one-way ANOVA followed by Dunnett's post-hoc test.

Results:

TreatmentDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle -155 ± 8
Compound X 1148 ± 7
595 ± 6
1072 ± 5***
Sertraline 5130 ± 9
10102 ± 7*
2085 ± 6
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle

Interpretation: Both Compound X and Sertraline significantly reduced immobility time in the FST, indicative of an antidepressant-like effect. Compound X appeared to be more potent than Sertraline in this model, with a significant effect observed at a lower dose (5 mg/kg).

Signaling Pathway Hypothesis

Based on the in vitro data, we propose a dual-action signaling pathway for Compound X.

Compound_X Compound X SERT SERT Compound_X->SERT Inhibition HT1A 5-HT1A Receptor Compound_X->HT1A Agonism Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Blocks Reuptake AC_Inhibition Inhibition of Adenylyl Cyclase HT1A->AC_Inhibition Activates Gi/o Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Downstream_Effects Downstream Cellular Effects (e.g., gene expression changes) Postsynaptic_Neuron->Downstream_Effects Serotonin_Increase->Postsynaptic_Neuron Increased Signaling cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease cAMP_Decrease->Downstream_Effects

Caption: Proposed dual-action mechanism of Compound X.

Conclusion and Future Directions

The preclinical data presented in this guide demonstrate that Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (Compound X) is a potent and selective serotonin reuptake inhibitor with additional moderate affinity for the 5-HT₁A receptor. In our initial behavioral assessment, Compound X exhibited a promising antidepressant-like profile, with greater potency than Sertraline in the forced swim test.

The enhanced selectivity of Compound X for SERT over DAT, compared to Sertraline, suggests a potential for a more favorable side-effect profile. The dual action of SERT inhibition and 5-HT₁A receptor agonism may offer a synergistic therapeutic effect, a hypothesis that warrants further investigation.

Future studies should include a broader range of behavioral models to assess anxiolytic, cognitive, and potential side-effect liabilities. Furthermore, pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of Compound X, and to determine the role of the dimethyl succinate moiety. The promising profile of Compound X positions it as a compelling candidate for further development as a novel therapeutic agent for mood and anxiety disorders.

References

  • Frontiers in Pharmacology. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • Wikipedia. para-Fluorophenylpiperazine. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

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A Comparative Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended biological target within a cellular context is a critical milestone. This guide provides a comprehensive comparison of leading methodologies for confirming target engagement, using the hypothetical novel agent, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, as a framework for discussion. The structural motifs within this molecule, such as the piperazine group, are common in compounds targeting G-protein coupled receptors (GPCRs) and kinases. This guide will, therefore, focus on assays applicable to these prominent target classes, offering researchers a strategic roadmap for validating the molecular mechanism of action of new chemical entities.

The ensuing sections will delve into the theoretical underpinnings, practical execution, and comparative analysis of several state-of-the-art target engagement assays. We will explore biophysical, enzymatic, and cell-based functional approaches, providing not just protocols, but the scientific rationale behind experimental choices, empowering researchers to design robust and self-validating studies.

Cellular Thermal Shift Assay (CETSA): Direct Measurement of Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing the direct binding of a compound to its target protein in a native cellular environment.[1][2][3] The principle is based on the ligand-induced stabilization of a protein, which results in an increased resistance to thermal denaturation.[3] This shift in the melting temperature (Tm) of the target protein in the presence of the compound is a direct indicator of target engagement.

Scientific Rationale

The binding of a small molecule to its protein target often increases the thermodynamic stability of the protein. When subjected to a heat gradient, the unbound protein will denature and aggregate at a lower temperature compared to the ligand-bound protein.[3] By quantifying the amount of soluble protein remaining at different temperatures, a melting curve can be generated, and the shift in this curve upon compound treatment provides evidence of direct binding.

Experimental Workflow

CETSA_Workflow A Cell Culture & Treatment B Compound Incubation A->B Add Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate C Heat Shock B->C Apply Temperature Gradient D Cell Lysis C->D Freeze-thaw or Detergent-based E Separation of Soluble/Insoluble Fractions D->E Centrifugation F Protein Quantification (e.g., Western Blot, ELISA) E->F Analyze Supernatant G Data Analysis: Melting Curve Generation F->G Plot Soluble Protein vs. Temperature

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Protocol
  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.[1]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step.[3][4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[1]

  • Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the Tm shift.

Hypothetical Data Summary
TreatmentTarget Protein Tm (°C)Tm Shift (ΔTm)
Vehicle (DMSO)52.5-
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (1 µM)55.0+2.5°C
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate (10 µM)57.8+5.3°C
Known Inhibitor (Positive Control)58.2+5.7°C
Non-binding Compound (Negative Control)52.6+0.1°C

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[5][6] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.

Scientific Rationale

The assay involves expressing the target protein as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is then added to the cells. When the tracer is bound to the NanoLuc®-tagged target, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate, resulting in a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5][7] This allows for the quantitative determination of the compound's apparent affinity for the target in intact cells.

Experimental Workflow

NanoBRET_Workflow A Transfection of Cells with NanoLuc®-Target Fusion Vector B Cell Seeding and Culture A->B Express Fusion Protein C Addition of Test Compound and Fluorescent Tracer B->C Plate cells for assay D Incubation C->D Allow for binding competition E Addition of NanoBLuc® Substrate D->E Initiate Luminescence F Measurement of Luminescence and Fluorescence E->F Read plate on a luminometer G Data Analysis: BRET Ratio Calculation and IC50 Determination F->G Calculate BRET ratio and plot dose-response curve

Caption: NanoBRET™ Target Engagement Assay workflow.

Detailed Protocol
  • Cell Transfection: Transfect host cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[6]

  • Cell Plating: Seed the transfected cells into a multi-well assay plate.[8]

  • Compound Addition: Add serial dilutions of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate to the wells.

  • Tracer Addition: Add a fixed concentration of the corresponding fluorescent tracer to all wells.

  • Incubation: Incubate the plate to allow for compound and tracer binding to reach equilibrium.[6]

  • Substrate Addition and Reading: Add the NanoBRET™ substrate and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of detecting both wavelengths.[6]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.

Hypothetical Data Summary
CompoundTargetIntracellular IC50 (nM)
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinateKinase X150
Known Inhibitor (Positive Control)Kinase X50
Structurally Similar Inactive CompoundKinase X>10,000
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinateKinase Y (Off-target)>10,000

Kinase Activity Assays: Assessing Functional Modulation

Assuming the target of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a protein kinase, a functional assay measuring its enzymatic activity is a crucial step in confirming target engagement and understanding the compound's modulatory effect (inhibition or activation).[9][10] There are numerous formats for kinase activity assays, including radiometric, fluorescence-based, and luminescence-based methods.[11][12]

Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[10] Kinase activity assays quantify this phosphotransferase reaction. The effect of a compound on this activity provides a direct measure of its functional consequence on the target. For example, an inhibitor will decrease the rate of substrate phosphorylation in a dose-dependent manner.

Experimental Workflow (Luminescence-based ADP-Glo™ Assay)

Kinase_Assay_Workflow A Kinase Reaction Setup B Initiation of Kinase Reaction A->B Add Kinase, Substrate, ATP, and Compound C Termination of Kinase Reaction and ATP Depletion B->C Incubate, then add ADP-Glo™ Reagent D Conversion of ADP to ATP C->D Add Kinase Detection Reagent E Measurement of Newly Synthesized ATP via Luciferase D->E Incubate, then read luminescence F Data Analysis: Luminescence vs. Compound Concentration E->F Plot luminescence to determine IC50

Caption: Workflow for a luminescence-based kinase activity assay.

Detailed Protocol
  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and varying concentrations of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.

  • Measure Luminescence: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the signal against the compound concentration to calculate the IC50.

Hypothetical Data Summary
CompoundTargetBiochemical IC50 (nM)
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinateKinase X85
Staurosporine (Broad-spectrum inhibitor)Kinase X5
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinateKinase Y (Off-target)>5,000

In-Cell Western (ICW): Monitoring Downstream Signaling

An In-Cell Western (ICW) assay, also known as a cell-based ELISA, is a quantitative immunocytochemical method used to measure protein levels and post-translational modifications directly in fixed cells in a multi-well plate format.[13][14][15] This technique is invaluable for assessing the functional consequences of target engagement by measuring changes in downstream signaling pathways.

Scientific Rationale

If Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate engages and inhibits a kinase, it should lead to a decrease in the phosphorylation of that kinase's downstream substrates. An ICW can quantify this change. The assay involves fixing and permeabilizing cells, followed by incubation with primary antibodies specific for the phosphorylated substrate and a normalization protein (e.g., total protein or a housekeeping protein). Fluorescently labeled secondary antibodies are then used for detection and quantification.[13][14]

Experimental Workflow

ICW_Workflow A Cell Seeding and Treatment B Fixation and Permeabilization A->B Treat with compound, then fix cells C Blocking B->C Prevent non-specific antibody binding D Primary Antibody Incubation C->D Add antibodies for phospho-protein and normalization E Secondary Antibody Incubation D->E Add fluorescently labeled secondary antibodies F Plate Scanning and Quantification E->F Image plate with an infrared imager G Data Analysis: Normalization and IC50 Calculation F->G Normalize phospho-signal to total protein signal

Caption: In-Cell Western (ICW) workflow for pathway analysis.

Detailed Protocol
  • Cell Culture and Treatment: Seed cells in a 96- or 384-well plate and treat with a dose range of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody entry.[15][16]

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer.[16]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies targeting the phosphorylated downstream protein and a normalization control protein (from different host species).[16]

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).[14]

  • Imaging: After a final wash, scan the plate using an infrared imager.

  • Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-protein signal to the normalization protein signal and plot the normalized values against the compound concentration to determine the IC50 for pathway inhibition.

Hypothetical Data Summary
CompoundPathway ReadoutCellular IC50 (nM)
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinatep-Substrate Z (downstream of Kinase X)250
Known Inhibitor (Positive Control)p-Substrate Z90
Non-targeting Compoundp-Substrate Z>10,000

Comparative Analysis of Target Engagement Methodologies

AssayPrincipleMeasuresThroughputCellular ContextKey AdvantageKey Limitation
CETSA Ligand-induced thermal stabilizationDirect bindingLow to MediumIntact cells, LysatesLabel-free, no target modification requiredNot all proteins show a thermal shift, lower throughput
NanoBRET™ Bioluminescence Resonance Energy TransferDirect binding and affinity in live cellsHighLive cellsQuantitative affinity data in a physiological settingRequires genetic modification of the target
Kinase Activity Assay Enzymatic reaction quantificationFunctional modulation (inhibition/activation)HighIn vitro (biochemical)Direct measure of functional impactMay not reflect cellular potency due to ATP/substrate levels
In-Cell Western (ICW) Quantitative immunocytochemistryDownstream pathway modulationHighFixed cellsConfirms functional cellular consequences of bindingIndirect measure of target engagement, antibody dependent

Conclusion: An Integrated Approach to Target Engagement Confirmation

Confirming the target engagement of a novel compound like Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate requires a multi-faceted approach that builds a cohesive and compelling body of evidence. No single assay can provide a complete picture. A robust strategy begins with a biophysical method like CETSA to demonstrate direct, label-free binding in a cellular context. This should be complemented by a quantitative, live-cell binding assay such as NanoBRET™ to determine the compound's intracellular affinity.

Subsequently, the functional consequences of this binding must be established. For a putative kinase inhibitor, a biochemical kinase activity assay is essential to confirm direct enzymatic modulation. Finally, a cell-based assay like an In-Cell Western is critical to verify that the compound affects the intended signaling pathway downstream of the target in a cellular environment.

By integrating the data from these orthogonal assays, researchers can confidently confirm the target of a novel compound, elucidate its mechanism of action, and build a solid foundation for further preclinical and clinical development. This systematic and evidence-based approach embodies the principles of scientific rigor and is fundamental to the successful translation of chemical matter into therapeutic agents.

References

  • Drewry, D. H., et al. (2017).
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Robers, M. R., et al. (2015). NanoBRET assays to assess cellular target engagement of compounds.
  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the In-cell Western Assay?. Retrieved from [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

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A Guide to Ensuring Reproducibility in Experiments with Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving the synthesis, purification, and characterization of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. While this specific molecule may not be extensively documented, the principles and methodologies discussed herein are broadly applicable to a wide range of N-arylpiperazine derivatives and other synthetic small molecules. We will explore common pitfalls and best practices to ensure that your experimental outcomes are reliable and repeatable.

Section 1: Synthesis of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate: A Comparative Approach

The synthesis of the target molecule can be approached through several routes. Here, we propose a plausible and robust method and compare it with a potential alternative, highlighting the variables that can impact reproducibility.

Proposed Synthetic Pathway: Nucleophilic Substitution

A common and reliable method for the synthesis of N-substituted piperazines involves the nucleophilic substitution of a suitable piperazine with an electrophilic substrate. In this case, we propose the reaction of 1-(4-fluorophenyl)piperazine with dimethyl 2-bromosuccinate.

reagent1 1-(4-fluorophenyl)piperazine reaction Nucleophilic Substitution reagent1->reaction reagent2 Dimethyl 2-bromosuccinate reagent2->reaction product Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate reaction->product

Caption: Proposed synthetic pathway for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

Detailed Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1-(4-fluorophenyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq). The choice of solvent is critical; polar aprotic solvents are generally preferred for Sₙ2 reactions.

  • Reagent Addition: Slowly add a solution of dimethyl 2-bromosuccinate (1.1 eq) in the same solvent to the reaction mixture at room temperature. The rate of addition can influence the formation of side products and should be controlled.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.

Alternative Synthetic Pathway: Reductive Amination

An alternative approach involves the reductive amination of a suitable keto-ester with 1-(4-fluorophenyl)piperazine. This would entail reacting 1-(4-fluorophenyl)piperazine with dimethyl 2-oxosuccinate in the presence of a reducing agent.

Comparison of Synthetic Methods

FeatureNucleophilic SubstitutionReductive AminationImpact on Reproducibility
Starting Materials Commercially available or readily synthesized.Dimethyl 2-oxosuccinate may be less stable or require in-situ generation.The stability and purity of starting materials are paramount for reproducible outcomes.
Reaction Conditions Generally mild and easy to control.Requires careful control of pH and the addition of a specific reducing agent.More complex reaction conditions introduce more variables that can affect reproducibility.
Byproducts Primarily the hydrobromide salt of the starting piperazine.Potential for over-reduction or other side reactions depending on the reducing agent.The nature and quantity of byproducts can complicate purification and affect the final purity.

Section 2: Purification Strategies and Ensuring Consistency

The purification of the crude product is a critical step where irreproducibility often arises. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Standard Purification Workflow

crude Crude Product chromatography Column Chromatography crude->chromatography purity_check1 Purity Check (TLC/HPLC) chromatography->purity_check1 purity_check1->chromatography Impure fractions Combine Pure Fractions purity_check1->fractions Pure solvent_removal Solvent Removal fractions->solvent_removal final_product Purified Product solvent_removal->final_product recrystallization Recrystallization (Optional) final_product->recrystallization recrystallization->final_product

Caption: A standard workflow for the purification of a synthetic organic compound.

Detailed Purification Protocol:

  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The choice of solvent system should be optimized using TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization (if applicable): If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any remaining minor impurities.

Comparison of Purification Techniques
TechniqueProsConsImpact on Reproducibility
Column Chromatography High resolving power for a wide range of compounds.Can be time-consuming and requires significant amounts of solvent. The activity of the stationary phase

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established procedures for handling structurally related piperazine derivatives and succinate esters to ensure the highest standards of safety and environmental stewardship.[1]

The structural components of this molecule—a piperazine ring, a succinate ester, and a fluorinated phenyl group—suggest that it should be handled as a hazardous substance. Piperazine and its derivatives are known to be corrosive and can have sensitizing effects, while halogenated organic compounds warrant careful disposal, often requiring high-temperature incineration.[2][3][4][5] Therefore, the following procedures are grounded in a precautionary approach to mitigate potential risks to personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the known hazards of analogous compounds, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate should be presumed to be a hazardous substance.[1]

Assumed Hazards:

  • Corrosive: Piperazine derivatives can cause severe skin burns and eye damage.[2][3][4]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[6]

  • Sensitizer: May cause allergic skin or respiratory reactions.[4]

  • Toxic: Many organic compounds, particularly those containing aromatic and heterocyclic moieties, can be toxic.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust which can cause serious eye damage.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves should be inspected before use.[1]
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required if dust is generated or if ventilation is inadequate.Prevents respiratory irritation from the inhalation of dust or vapors.[1]
II. Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe chemical waste management.[7][8] This protocol outlines the step-by-step methodology for the safe collection and segregation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate waste.

Step 1: Waste Classification

  • This compound should be classified as a non-halogenated or halogenated organic waste, depending on your institution's specific waste stream categories. Given the fluorine atom, it may be designated as halogenated. Always consult your institution's Environmental Health and Safety (EHS) office for guidance.

Step 2: Container Selection

  • Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[8][9] For solid waste, a high-density polyethylene (HDPE) container is often suitable. For liquid waste (e.g., solutions containing the compound), use a glass or compatible plastic bottle.

Step 3: Waste Collection

  • Solid Waste: Collect the pure compound, contaminated weighing paper, and other solid materials in a designated solid waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix with aqueous waste streams.[4]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be collected as chemically contaminated debris.[7] Sharps, such as needles and razor blades, must be placed in a designated sharps container.[7]

Step 4: Avoid Mixing Incompatible Wastes

  • Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[2][10]

III. Labeling and Storage

Accurate and clear labeling is a critical regulatory requirement for hazardous waste.[8][9]

Labeling Requirements: Each waste container must be clearly labeled with the following information:[8][9]

  • The words “Hazardous Waste

  • The full chemical name: "Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate " (no abbreviations or chemical formulas).

  • A list of all chemical constituents in the container, including solvents.

  • The approximate percentage of each component.

  • The date when waste was first added to the container (generation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • Applicable hazard warnings (e.g., "Corrosive," "Irritant").

Storage Guidelines:

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area that is under the control of laboratory personnel.[9]

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.[9]

  • Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.[11]

IV. Disposal Procedure

The final disposal of chemical waste must be handled by trained professionals in accordance with all applicable federal, state, and local regulations.[12]

Step 1: Requesting a Pickup

  • Once the waste container is nearly full (around 90% capacity), arrange for a pickup from your institution's EHS office or their designated hazardous waste contractor.[9]

Step 2: Professional Disposal

  • The recommended method for the final disposal of this type of compound is high-temperature incineration at a licensed hazardous waste facility.[4]

  • Do not dispose of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate down the drain or in the regular trash.[8][11]

Decontamination of Empty Containers:

  • An "empty" container that previously held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste or recycled.[4]

  • Decontamination typically involves triple rinsing with a suitable solvent (e.g., acetone or ethanol).[11][12]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for sewer disposal, but consult your local regulations.[13]

  • After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), deface or remove the original label before disposal.[11][12]

V. Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

For Minor Spills:

  • Alert personnel in the immediate area.

  • If the substance is flammable, remove all ignition sources.[2]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep or scoop the contaminated material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Label the container as hazardous waste and dispose of it according to the procedures outlined above.

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency responders and EHS office, providing them with the location and nature of the hazard.[2]

  • Prevent entry into the affected area.

  • Only trained personnel with appropriate protective equipment should handle the cleanup of a major spill.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

start Start: Generation of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe classify Classify Waste: - Solid - Liquid - Contaminated Debris ppe->classify container Select Compatible, Labeled Hazardous Waste Container classify->container segregate Segregate Waste: - Collect Solid, Liquid, and  Contaminated Debris Separately - Avoid Mixing with Incompatibles container->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - Constituents & Percentages - Dates and Contact Info segregate->label storage Store in Designated Satellite Accumulation Area with Secondary Containment label->storage full Is Container Full (90%)? storage->full full->storage No pickup Arrange for Pickup by Institutional EHS full->pickup Yes end End: Professional Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]

  • Piperazine Material Safety Data Sheet. Antibodies.com. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • piperazine anhydrous - s d fine-chem limited. S D Fine-Chem Limited. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. [Link]

  • Safe Handling and Storage of Chemicals. University of Louisville Environmental Health & Safety. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Acceptable Drain Disposal Procedures. USDA Agricultural Research Service. [Link]

  • Storage of Laboratory Chemicals: Research Safety. Indiana University. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety. [Link])

Sources

Personal protective equipment for handling Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate

Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is a complex, highly functionalized piperazine derivative frequently utilized in advanced drug discovery and active pharmaceutical ingredient (API) synthesis. Handling this compound requires strict adherence to specialized safety protocols due to the synergistic hazard profile of its structural moieties.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for safe operational handling, personal protective equipment (PPE) selection, and emergency disposal.

Part 1: Hazard Profile & Mechanistic Causality

In laboratory safety, understanding the why behind a hazard is critical for effective risk mitigation. The physiological and toxicological risks of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate are dictated by its three primary functional groups:

  • Piperazine Core: Secondary and tertiary amines are highly basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), they rapidly alter local cellular pH, inducing acute alkaline irritation.

  • Fluorophenyl Group: The addition of a highly electronegative fluorine atom increases the molecule's overall lipophilicity. This significantly enhances its ability to penetrate the lipid bilayer of the stratum corneum, increasing the risk of systemic dermal absorption compared to unsubstituted piperazines.

  • Dimethyl Succinate Moiety: While adding steric bulk, ester groups can undergo hydrolysis in the presence of strong biological acids or bases, potentially releasing mild localized irritants.

Table 1: Quantitative Hazard Classification and Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Skin Irrit. 2 H315: Causes skin irritationLipophilic fluorophenyl group facilitates epidermal penetration; basic piperazine nitrogen disrupts cellular pH.
Eye Irrit. 2A H319: Causes serious eye irritationHigh moisture content in the ocular mucosa rapidly solubilizes the amine, causing acute alkaline tissue damage.
Acute Tox. 4 H302 / H332: Harmful if swallowed or inhaledSystemic absorption via gastrointestinal or respiratory mucosa; potential central nervous system (CNS) interaction typical of arylpiperazines.
STOT SE 3 H335: May cause respiratory irritationInhalation of fine particulate dust causes localized inflammation and micro-abrasions in the upper respiratory tract.

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a robust PPE strategy is required. The selection below is grounded in the National Research Council's Prudent Practices in the Laboratory[1] and NIOSH respiratory selection guidelines [2].

Table 2: Required PPE and Operational Specifications

PPE CategorySpecificationCausality & Self-Validation Check
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm). Double-gloving recommended.Causality: Nitrile provides superior chemical resistance to lipophilic aromatic amines compared to latex. Validation: Perform the "inflation test" (trap air and squeeze) before donning to check for invisible micro-tears.
Eye Protection ANSI Z87.1 compliant chemical safety goggles.Causality: Prevents micro-particulate ingress and chemical splashes. Standard safety glasses with side shields are insufficient for fine powders. Validation: Ensure a complete, gap-free suction seal against the face.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Causality: Filters out aerosolized API dust (STOT SE 3 hazard) if handled outside a ventilated enclosure. Validation: Perform a positive/negative pressure seal check prior to every use.
Body Protection Flame-resistant (FR) lab coat; closed-toe non-porous shoes.Causality: Prevents dermal accumulation of dust on personal clothing. Validation: Ensure coat cuffs overlap with the outer glove to eliminate exposed skin at the wrists.

Part 3: Operational Plan & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one. According to the American Chemical Society (ACS) safety guidelines, engineering controls must always precede PPE reliance [3].

Protocol 1: Safe Weighing and Transfer

  • Establish Engineering Controls: Conduct all operations inside a certified chemical fume hood or a HEPA-filtered balance enclosure.

    • Validation: Verify the hood's continuous monitor displays a safe face velocity of 80–100 feet per minute (fpm).

  • Static Neutralization: Fluorinated organic powders are highly prone to static buildup, which can cause violent, invisible aerosolization during transfer.

    • Action: Use an anti-static zero-stat gun or an ionizing bar on the weighing spatula and receiving vessel prior to opening the chemical container.

  • Closed-System Weighing: Tare a sealable vial. Open the primary chemical container inside the hood, transfer the required mass into the vial, and seal it tightly before removing it from the balance area.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a disposable lint-free cloth dampened with 70% isopropanol to remove any residual micro-dust.

Part 4: Spill Response & Disposal Plan

A spill of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate presents an immediate inhalation and contact hazard.

Protocol 2: Step-by-Step Spill Containment

  • Isolate and Assess: Immediately halt work. If the spill occurs outside the fume hood, evacuate personnel from the immediate 5-meter radius.

  • PPE Escalation: Responders must upgrade to a P100 half-face respirator and don a fresh outer pair of nitrile gloves.

  • Wet-Wiping Method (Critical): Never dry sweep the powder. Dry sweeping aerosolizes the active pharmaceutical ingredient into the breathing zone.

    • Action: Gently cover the spill with absorbent paper towels. Carefully mist the towels with water or ethanol to dampen the powder and suppress dust formation.

  • Collection: Fold the dampened towels inward, trapping the chemical. Place the waste into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Neutralization: Wash the spill area with a dilute acidic solution (e.g., 1% citric acid or acetic acid) to neutralize residual basic piperazine amines, followed by a standard detergent wash.

  • Disposal: Label the bag explicitly as "Hazardous Organic Solid Waste - Contains Fluorophenylpiperazine Derivative" and transfer to the facility's regulated chemical waste stream.

Part 5: Process Flow Visualization

The following logical workflow dictates the decision-making process for standard handling and emergency spill response.

Workflow Start Initiate Handling Procedure EngControl Verify Fume Hood Velocity (80-100 fpm) Start->EngControl PPE Don PPE & Perform Seal/Inflation Checks EngControl->PPE Weigh Anti-Static Transfer & Weighing PPE->Weigh Spill Did a Spill Occur? Weigh->Spill Escalate Evacuate & Escalate PPE (P100 Respirator) Spill->Escalate Yes Decon Routine Surface Decontamination Spill->Decon No Contain Wet-Wipe Containment (No Dry Sweeping) Escalate->Contain Neutralize Neutralize Surface (1% Acetic Acid) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose Decon->Dispose

Logical workflow for the safe handling, self-validation, and spill response of fluorophenylpiperazine derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

  • American Chemical Society (ACS). (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.